2-[(2-methylphenoxy)methyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-2-5-9-14(11)18-10-12-7-3-4-8-13(12)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVUGSBZUSWRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451792 | |
| Record name | 2-[(2-methylphenoxy)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108475-90-7 | |
| Record name | 2-[(2-Methylphenoxy)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108475-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-methylphenoxy)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(2-methylphenoxy)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-[(2-methylphenoxy)methyl]benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-[(2-methylphenoxy)methyl]benzoic acid
Introduction
This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring a benzoic acid moiety linked to a 2-methylphenoxy group via a methylene bridge, suggests a range of potential applications in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its related compounds is presented below. It is important to note the distinction between similarly named compounds in the literature. The primary focus of this guide is this compound (CAS No. 108475-90-7).
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-(o-tolyloxymethyl)benzoic acid | [1] |
| CAS Number | 108475-90-7 | [1] |
| Molecular Formula | C15H14O3 | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 152-153 °C | [1] |
| Boiling Point | 401.2 °C at 760 mmHg | [1] |
| Density | 1.193 g/cm³ | [1] |
| Flash Point | 150.7 °C | [1] |
| Vapor Pressure | 3.72E-07 mmHg at 25 °C | [1] |
| Refractive Index | 1.597 | [1] |
For comparison, properties of a related compound, 2-(2-Methylphenoxy)Benzoic Acid (CAS No. 6325-68-4), are provided:
| Property | Value | Source |
| Molecular Formula | C14H12O3 | [2] |
| Molecular Weight | 228.25 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 133-139 °C | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on both the benzoic acid and the methylphenoxy rings, a singlet for the methylene bridge protons, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene bridge carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
Synthesis
A plausible synthetic route for a structurally similar compound, 3-Methyl-2-(4-methylphenoxy)benzoic acid, involves the Ullmann reaction.[3] This methodology can be adapted for the synthesis of this compound. A generalized protocol is provided below.
Reaction: Ullmann condensation of 2-bromomethylbenzoic acid with 2-methylphenol.
Materials:
-
2-bromomethylbenzoic acid
-
2-methylphenol
-
Copper(I) catalyst (e.g., CuI)
-
A suitable base (e.g., K₂CO₃)
-
A high-boiling point solvent (e.g., DMF or DMSO)
Procedure:
-
To a reaction flask, add 2-methylphenol, potassium carbonate, and the solvent.
-
Stir the mixture and add the copper catalyst.
-
Slowly add 2-bromomethylbenzoic acid to the mixture.
-
Heat the reaction mixture to a temperature typically between 100-150 °C and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis and purity determination of benzoic acid derivatives is described below.[4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of an acidic buffer (e.g., acetate buffer, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile).[4] A common composition is a 65:35 (v/v) ratio of buffer to organic solvent.[4]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 40 °C)
-
Detection Wavelength: 233 nm[4]
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention time and peak area of the analyte.
-
Purity can be assessed by the relative peak area of the main component.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are limited in the provided search results, related compounds have shown notable activities.
-
Pharmaceutical and Pesticide Intermediate: The compound is used as an intermediate in the synthesis of pharmaceuticals and pesticides.[1]
-
Potential Anti-inflammatory and Analgesic Properties: A structurally similar compound, 2-[(2-methoxyphenoxy)methyl]benzoic acid, has been investigated for its potential anti-inflammatory and analgesic effects, possibly through the inhibition of enzymes involved in inflammatory pathways.[6]
-
Antimicrobial Activity: Thioureide derivatives of the related 2-(4-methylphenoxymethyl)benzoic acid have demonstrated antimicrobial activity, particularly against fungal strains and Pseudomonas aeruginosa.[7]
Given these findings, this compound could be a valuable scaffold for the development of new therapeutic agents. A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism of action is depicted below.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
This compound is a compound with defined physicochemical properties that make it a useful intermediate in various synthetic applications. While direct biological data is sparse, the activities of structurally related molecules suggest its potential as a lead compound for the development of new anti-inflammatory and antimicrobial agents. The experimental protocols outlined in this guide provide a foundation for its synthesis and analysis, enabling further research into its properties and applications.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ust.edu [journals.ust.edu]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. Buy 2-[(2-Methoxyphenoxy)methyl]benzoic acid | 50456-88-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to 2-[(2-Methylphenoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-[(2-methylphenoxy)methyl]benzoic acid, a versatile organic compound with applications in the pharmaceutical and agrochemical industries. This document details its chemical identifiers, physical properties, a potential synthetic pathway, and known biological activities, presenting the information in a clear and accessible format for technical audiences.
Core Compound Identifiers and Properties
This compound is an aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Identifier | Value |
| CAS Number | 6325-68-4 |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | 2-(o-tolyloxymethyl)benzoic acid |
| Canonical SMILES | CC1=CC=CC=C1OCC2=CC=CC=C2C(=O)O |
| Physical Description | Solid |
Synthesis Methodology: The Ullmann Condensation
A potential and widely utilized method for the synthesis of this compound and its structural analogs is the Ullmann condensation. This copper-catalyzed reaction is a cornerstone for the formation of aryl ethers. The general workflow for such a synthesis is depicted below.
Experimental Workflow: Ullmann Condensation
Caption: Generalized workflow for the Ullmann condensation synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reactant Preparation : In a suitable reaction vessel, 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and 2-methylphenol are dissolved in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst and Base Addition : A copper catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are added to the mixture.
-
Reaction : The reaction mixture is heated to an elevated temperature, often in the range of 100-200 °C, and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup : After cooling to room temperature, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration.
-
Purification : The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.
Biological Activity and Potential Signaling Pathways
Derivatives of phenoxybenzoic acid have been investigated for their potential as anti-inflammatory and analgesic agents.[1][2] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Potential Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of compounds like this compound may be mediated through the inhibition of the COX pathway, which in turn reduces the production of prostaglandins, key mediators of inflammation.
Caption: Postulated anti-inflammatory mechanism via inhibition of the cyclooxygenase (COX) pathway.
Applications
The primary applications of this compound and its derivatives are in the following sectors:
-
Agrochemicals : Utilized as an active ingredient in herbicides for weed control.[3]
-
Pharmaceuticals : Serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, potentially with anti-inflammatory or analgesic properties.[3]
Conclusion
This compound is a valuable chemical entity with established use in the agrochemical field and potential for further development in the pharmaceutical industry. The Ullmann condensation provides a viable synthetic route to this and related compounds. Further research into its specific biological mechanisms of action, particularly its interaction with inflammatory pathways such as the cyclooxygenase cascade, could unlock its full therapeutic potential. This guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities for a range of scientific applications.
References
Synthesis of 2-[(2-methylphenoxy)methyl]benzoic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[(2-methylphenoxy)methyl]benzoic acid and its derivatives. It details the core synthetic methodologies, experimental protocols, and the characterization of these compounds. Furthermore, this document explores the derivatization of the core molecule and summarizes the biological activities of the resulting compounds, offering insights for their potential applications in drug discovery and development. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using diagrams.
Introduction
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific scaffold of this compound combines a benzoic acid moiety with a phenoxy-methyl linker, a structural motif that has been explored for various therapeutic applications. Derivatives of this core structure have shown promise as antimicrobial and anti-inflammatory agents.[1][2][3] Understanding the synthetic routes to this core molecule and its subsequent derivatization is crucial for the exploration of its full therapeutic potential.
Synthesis of the Core Molecule: this compound
The primary method for synthesizing the parent compound, this compound, involves the reaction of a cresol with phthalide. A detailed procedure for a closely related isomer, 2-(4-methyl-phenoxymethyl) benzoic acid, has been reported and can be adapted for the synthesis of the 2-methyl isomer.[4]
General Reaction Scheme
The synthesis proceeds via the reaction of o-cresol with phthalide in the presence of a base. This reaction opens the lactone ring of phthalide to form the desired product.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthesis of 2-(4-methyl-phenoxymethyl) benzoic acid.[4]
Materials:
-
o-Cresol
-
Phthalide
-
Sodium Hydroxide (NaOH)
-
Xylene
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Acetonitrile
Procedure:
-
A solution of freshly distilled o-cresol (0.05 mol) in 30 ml of xylene is prepared in a round-bottom flask.
-
Sodium hydroxide (0.05 mol) is added to the solution, and the mixture is heated to reflux for 2 hours to form the sodium salt of o-cresol.
-
Phthalide (0.05 mol) is then added to the reaction mixture.
-
The mixture is refluxed for an additional 4-6 hours, with continuous stirring.
-
After cooling to room temperature, the reaction mixture is acidified with a 10% solution of hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.[4]
Characterization Data
The following table summarizes typical characterization data for the synthesized compound, based on reported data for a similar isomer.[4]
| Parameter | Value |
| Appearance | White crystalline solid |
| Melting Point | 122.5 °C |
| Yield | ~45% |
| Solubility | Soluble in ethanol |
| UV-Vis (λmax) | 240 nm |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1680 (C=O), ~1250 (C-O) |
| Elemental Analysis | C: ~64.7%, H: ~5.8% (Calculated for C₁₅H₁₄O₃) |
Synthesis of Derivatives
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a variety of derivatives, including esters, amides, and thioureides.
Synthesis of Acid Chlorides
A common first step in derivatization is the conversion of the carboxylic acid to a more reactive acid chloride.[4]
Caption: Conversion of the parent acid to its corresponding acid chloride.
Experimental Protocol (Adapted): [4]
-
To a solution of this compound (0.02 mol) in a mixture of acetone (15 ml) and DMF (5 ml), add cyanuric chloride (0.01 mol).
-
Stir the mixture until a clear solution is formed.
-
Add triethylamine (0.02 mol) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvents under reduced pressure to obtain the crude acid chloride.
Synthesis of Thioureide Derivatives
The synthesized acid chloride can be further reacted with various primary aromatic amines and a source of thiocyanate to yield thioureide derivatives, which have shown notable antimicrobial activity.[2][3][5]
References
- 1. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Analytical Characterization of 2-[(2-methylphenoxy)methyl]benzoic acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[(2-methylphenoxy)methyl]benzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a benzoic acid moiety linked to a 2-methylphenoxy group via a methylene ether bridge, suggests a range of physicochemical properties and biological activities that warrant detailed investigation. A thorough characterization using modern spectroscopic techniques is essential for confirming its identity, purity, and for elucidating its structure-activity relationships. This technical guide outlines the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and provides standardized experimental protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and the structurally related compound, 2-methylbenzoic acid. These predictions are based on established chemical shift and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methylene bridge protons, the methyl group protons, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.9-8.1 | Doublet | 1H | Aromatic H (ortho to -COOH) |
| ~7.2-7.6 | Multiplet | 3H | Aromatic H (benzoic acid ring) |
| ~6.8-7.2 | Multiplet | 4H | Aromatic H (phenoxy ring) |
| ~5.2 | Singlet | 2H | -O-CH₂- |
| ~2.2 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~155-160 | Aromatic C-O |
| ~135-140 | Aromatic C (quaternary, benzoic acid ring) |
| ~130-135 | Aromatic C-H |
| ~125-130 | Aromatic C-CH₃ |
| ~120-125 | Aromatic C-H |
| ~110-115 | Aromatic C-H |
| ~65-70 | -O-CH₂- |
| ~15-20 | -CH₃ |
For comparison, the following table presents available data for 2-methylbenzoic acid.[1]
Table 3: ¹H and ¹³C NMR Data for 2-Methylbenzoic Acid [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 8.03 – 7.64 | m |
| 7.61 – 7.22 | m | |
| 2.37 | s | |
| ¹³C | 167.9 | |
| 138.4 | ||
| 133.9 | ||
| 131.2 | ||
| 130.2 | ||
| 128.9 | ||
| 126.9 | ||
| 21.3 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1580-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch (ether and carboxylic acid) |
| 1000-1150 | Strong | C-O stretch (ether) |
For comparison, the following table presents available data for 2-methylbenzoic acid from the NIST database.
Table 5: IR Absorption Bands for 2-Methylbenzoic Acid
| Wavenumber (cm⁻¹) | Intensity |
| 2970 | |
| 2880 | |
| 2660 | |
| 2550 | |
| 1685 | |
| 1605 | |
| 1575 | |
| 1485 | |
| 1450 | |
| 1410 | |
| 1380 | |
| 1300 | |
| 1275 | |
| 1190 | |
| 1160 | |
| 1125 | |
| 1035 | |
| 925 | |
| 800 | |
| 740 | |
| 680 | |
| 650 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 258 | [M]⁺ (Molecular Ion) |
| 241 | [M - OH]⁺ |
| 213 | [M - COOH]⁺ |
| 135 | [C₈H₇O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
For comparison, the mass spectrum of 2-methylbenzoic acid shows a molecular ion at m/z 136.[2]
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.[3]
-
Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[3][4]
-
Transfer the solution to an NMR tube to a depth of about 4.5 cm.[3]
-
If the solution contains suspended solids, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Reference the chemical shifts to the solvent peak.
-
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method): [5]
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[5]
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[5]
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 10-100 µg/mL.
Instrumentation and Data Acquisition:
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. rsc.org [rsc.org]
- 2. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 3. chem.latech.edu [chem.latech.edu]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Technical Guide: Solubility and Stability of 2-[(2-methylphenoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical overview of the anticipated solubility and stability characteristics of 2-[(2-methylphenoxy)methyl]benzoic acid based on established principles of organic chemistry and data from structurally related compounds. As of the latest literature review, specific experimental data for this compound is limited in the public domain. The provided experimental protocols are generalized and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is an aromatic carboxylic acid with potential applications in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a benzoic acid moiety linked to a 2-methylphenoxy group via a methylene ether bridge, suggests specific physicochemical properties that are critical for its development as a drug substance or specialty chemical.[1] This guide outlines the theoretical and expected solubility and stability profiles of this compound and provides detailed methodologies for their experimental determination.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 133-139 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The structure of this compound, containing both a lipophilic benzene ring and a hydrophilic carboxylic acid group, suggests that its solubility will be highly dependent on the solvent's polarity and pH.
Anticipated Solubility
Based on the general solubility of benzoic acid and its derivatives, the following solubility profile in various solvents can be anticipated, as detailed in Table 2.[2] Benzoic acid itself is slightly soluble in water but shows good solubility in organic solvents like ethanol, methanol, and acetone.[2] The presence of the 2-methylphenoxy group in the target molecule is expected to increase its lipophilicity compared to benzoic acid, potentially leading to lower aqueous solubility and higher solubility in non-polar organic solvents.
| Solvent | Anticipated Solubility | Rationale |
| Water | Slightly soluble to sparingly soluble | The carboxylic acid group can form hydrogen bonds with water, but the large non-polar aromatic structure will limit solubility. |
| Methanol, Ethanol | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. |
| Acetone | Soluble | A polar aprotic solvent that can accept hydrogen bonds from the carboxylic acid. |
| Dichloromethane | Moderately soluble | A non-polar solvent that can interact with the aromatic rings. |
| Toluene | Slightly soluble | A non-polar aromatic solvent that will primarily interact with the non-polar parts of the molecule. |
| Diethyl Ether | Soluble | Both the non-polar and hydrogen-bonding characteristics of the molecule contribute to its solubility in ether.[3] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent with a high capacity for solvating a wide range of organic molecules.[4] |
Stability Profile
The chemical stability of a compound is paramount for its safe and effective use, determining its shelf-life and storage requirements. The structure of this compound contains functional groups that could be susceptible to degradation under certain conditions.
Potential Degradation Pathways
-
Hydrolysis: While the ether linkage is generally stable, it could be susceptible to cleavage under harsh acidic or basic conditions, although this is less likely than for an ester.
-
Oxidation: The benzylic ether and the methyl group on the phenoxy ring could be susceptible to oxidation.
-
Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation.[5]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
A vendor of this compound notes its stability and compatibility with a range of solvents, suggesting good intrinsic stability under normal laboratory conditions.[1]
Experimental Protocols
To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods, as recommended by ICH guidelines.[6][7]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a range of stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 6, 12, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Characterization: If significant degradation is observed, the degradation products should be characterized using techniques like LC-MS/MS and NMR.
Conclusion
References
The Dawn of Selective Weed Control: A Technical History of Phenoxyalkanoic Acids
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of phenoxyalkanoic acids, a class of compounds that revolutionized agriculture and continue to inspire new frontiers in chemical biology.
Introduction
The discovery of phenoxyalkanoic acids in the 1940s represents a watershed moment in agricultural science, marking the dawn of the age of selective organic herbicides. These synthetic compounds, mimicking the action of the natural plant hormone auxin, provided a powerful new tool for controlling broadleaf weeds in cereal crops, dramatically increasing agricultural productivity. This technical guide delves into the history of their discovery, the evolution of their synthesis, their mechanism of action at the molecular level, and the quantitative structure-activity relationships that guided their early development.
A Serendipitous Discovery and a Wartime Push
The story of phenoxyalkanoic acids begins in the late 1930s and early 1940s, a period of intense research into plant growth hormones. Scientists knew that indole-3-acetic acid (IAA), a natural auxin, could influence plant growth. However, its practical application was limited by its rapid degradation in the plant.
The breakthrough came from independent and parallel research efforts in the United Kingdom and the United States, spurred by the exigencies of World War II and the need to secure food supplies. In the UK, a team at Imperial Chemical Industries (ICI) was investigating compounds with auxin-like activity. This research led to the synthesis of (4-chloro-2-methylphenoxy)acetic acid (MCPA). Concurrently, in the United States, a research program aimed at developing chemical agents to disrupt enemy crop production led to the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D). The synthesis of 2,4-D was first reported by Robert Pokorny in 1941.[1]
These discoveries were transformative. For the first time, farmers had a tool that could selectively kill broadleaf weeds like dandelions and thistles in their fields of grain crops such as wheat, corn, and barley, without harming the crop itself. This selectivity was a monumental leap forward from the non-selective, often toxic, inorganic herbicides used previously.
The Chemistry of Creation: Synthesis of Phenoxyalkanoic Acids
The primary method for synthesizing phenoxyalkanoic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloalkanoic acid by a phenoxide ion.
The general reaction is as follows:
Ar-O⁻Na⁺ + Cl-CH(R)-COOH → Ar-O-CH(R)-COOH + NaCl
Where 'Ar' represents a substituted phenyl group and 'R' can be a hydrogen or an alkyl group.
Experimental Protocol: Williamson Ether Synthesis of 4-methylphenoxyacetic acid
The following protocol is a representative example of the Williamson ether synthesis used to produce a phenoxyalkanoic acid.
Materials:
-
4-methylphenol (p-cresol)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Phenoxide Formation: A solution of 4-methylphenol in aqueous sodium hydroxide is prepared. The strongly basic conditions deprotonate the phenolic hydroxyl group to form the sodium 4-methylphenoxide.
-
Nucleophilic Substitution: Chloroacetic acid is added to the solution. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion in an SN2 reaction. The reaction mixture is typically heated to 90-100°C for 30-40 minutes to ensure completion.
-
Acidification and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid. This protonates the carboxylate group of the newly formed phenoxyacetic acid, causing it to precipitate out of the aqueous solution. The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether.
-
Purification: The ether layer is washed with water and then with a saturated sodium bicarbonate solution. The basic bicarbonate solution deprotonates the carboxylic acid, transferring it to the aqueous layer as its sodium salt and leaving any unreacted phenol in the ether layer. The aqueous bicarbonate layer is then re-acidified with HCl to precipitate the pure 4-methylphenoxyacetic acid.
-
Isolation and Characterization: The purified solid product is isolated by filtration, dried, and its melting point is determined to confirm its identity and purity.
This fundamental synthetic route was adapted for the large-scale industrial production of 2,4-D and MCPA. The industrial synthesis of 2,4-D, for instance, involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of sodium hydroxide.
Mechanism of Action: Hijacking the Plant's Growth Machinery
Phenoxyalkanoic acid herbicides act as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA). They are recognized by the same cellular receptors as natural auxin, but they are more stable and persist for longer in the plant, leading to a sustained and ultimately lethal hormonal response in susceptible species.
The core of the auxin signaling pathway involves three main components:
-
TIR1/AFB F-box proteins: These are the auxin receptors.
-
Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of auxin response factors.
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.
In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription. When auxin (or a synthetic auxin like 2,4-D) is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and activate their transcription.
This leads to a massive and uncontrolled expression of genes involved in cell elongation, division, and differentiation, ultimately causing the plant to "grow itself to death." Symptoms include twisting and curling of stems and leaves (epinasty), tissue swelling, and eventual necrosis.
Auxin Signaling Pathway
Caption: Auxin/Phenoxyalkanoic Acid Signaling Pathway.
Structure-Activity Relationships: Designing a Better Herbicide
Early research into phenoxyalkanoic acids quickly established that the biological activity was highly dependent on the chemical structure. These quantitative structure-activity relationship (QSAR) studies were crucial for optimizing the herbicidal efficacy.
Key structural features influencing activity include:
-
The Carboxylic Acid Group: An acidic group, typically a carboxylic acid, is essential for activity.
-
The Ether Linkage: The ether oxygen atom is a critical component of the pharmacophore.
-
The Aromatic Ring: The nature and position of substituents on the phenyl ring have a profound impact on activity and selectivity.
The following table summarizes some of the early findings on the relative activity of various substituted phenoxyacetic acids. The data is presented as a relative activity index, where 2,4-D is assigned a value of 100.
| Compound | Substituent(s) | Relative Activity |
| Phenoxyacetic acid | None | 1 |
| 2-Chlorophenoxyacetic acid | 2-Cl | 30 |
| 4-Chlorophenoxyacetic acid | 4-Cl | 40 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-diCl | 100 |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-triCl | 110 |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | 2-CH₃, 4-Cl | 95 |
| 2,6-Dichlorophenoxyacetic acid | 2,6-diCl | <1 |
| 4-Fluorophenoxyacetic acid | 4-F | 25 |
| 4-Bromophenoxyacetic acid | 4-Br | 50 |
| 4-Iodophenoxyacetic acid | 4-I | 60 |
Note: The relative activities are approximate and can vary depending on the plant species and the specific bioassay used.
These early QSAR studies revealed that halogen substitution at the 2 and 4 positions of the phenyl ring generally conferred the highest herbicidal activity. The presence of a methyl group at the 2-position, as in MCPA, also resulted in high activity. Conversely, substitution at the 6-position often leads to a significant decrease or complete loss of activity, likely due to steric hindrance that prevents the molecule from binding to the auxin receptor.
Conclusion: A Lasting Legacy and Future Directions
The discovery and development of phenoxyalkanoic acids were a pivotal achievement in the history of agriculture and chemical science. They not only provided a powerful and selective tool for weed management but also laid the groundwork for the modern era of pesticide discovery and design. The principles of QSAR that were honed in the development of these early herbicides remain a cornerstone of drug and pesticide development today.
Furthermore, the elucidation of the auxin signaling pathway, driven in part by the desire to understand how these herbicides work, has provided profound insights into the fundamental mechanisms of plant growth and development. As we face the ongoing challenges of ensuring global food security and developing more sustainable agricultural practices, the legacy of phenoxyalkanoic acids continues to inform and inspire the next generation of scientific innovation. The detailed understanding of their mode of action at a molecular level provides a blueprint for the rational design of new, more selective, and environmentally benign herbicides, as well as other classes of plant growth regulators.
References
The Intricate Dance of Structure and Activity: A Technical Guide to 2-Phenoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenoxybenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural flexibility, arising from the ether linkage, allows for the precise spatial orientation of substituents, enabling tailored interactions with various biological targets. This technical guide delves into the core principles of the structure-activity relationship (SAR) of 2-phenoxybenzoic acid derivatives, offering a comprehensive overview of their design, synthesis, and biological evaluation against key therapeutic targets. This document is intended to be a resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Synthetic Strategies: The Ullmann Condensation and Beyond
The primary route for the synthesis of 2-phenoxybenzoic acid derivatives is the Ullmann condensation. This classical reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with a phenol in the presence of a base.[1] Microwave-assisted protocols have been shown to significantly improve reaction times and yields.[1]
A general synthetic workflow is outlined below:
Subsequent modifications, such as amidation or esterification of the carboxylic acid moiety, are commonly employed to generate libraries of derivatives for biological screening.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
A significant area of investigation for 2-phenoxybenzoic acid and its analogs, particularly phenoxy acetic acid derivatives, has been in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[2][3] The selective inhibition of COX-2 over COX-1 is a key objective to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Structure-Activity Relationship for COX-2 Inhibition
The SAR for COX-2 inhibition by phenoxy acetic acid derivatives highlights several key features:
-
Carboxylic Acid Moiety: The acidic head group is crucial for interacting with the active site of the COX enzyme.
-
Phenoxy Ring Substituents: The nature and position of substituents on the phenoxy ring significantly influence potency and selectivity. Electron-withdrawing groups are often favored.
-
Central Phenyl Ring: Modifications to the central phenyl ring can modulate the overall conformation and binding affinity.
| Compound ID | R1 | R2 | COX-2 IC50 (µM) | Reference |
| 5d | H | CH3 | 0.09 | [3] |
| 5e | CH3 | CH3 | 0.08 | [3] |
| 5f | Cl | CH3 | 0.06 | [3] |
| 7b | Cl | H | 0.07 | [3] |
| 10c | H | Phenyl | 0.08 | [3] |
| 10d | H | 4-Chlorophenyl | 0.07 | [3] |
| 10e | H | 4-Methoxyphenyl | 0.06 | [3] |
| 10f | H | 4-Nitrophenyl | 0.09 | [3] |
| Celecoxib | - | - | 0.05 | [5] |
COX-2 Signaling Pathway
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
Fluorometric or colorimetric plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandins (e.g., PGE2) or the consumption of a probe using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticancer Activity: Targeting VEGFR-2
Derivatives of the 2-phenoxybenzoic acid scaffold have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Structure-Activity Relationship for VEGFR-2 Inhibition
The SAR for VEGFR-2 inhibition often involves the introduction of specific pharmacophoric features:
-
Amide Linkage: An amide bond is commonly used to connect the 2-phenoxybenzoic acid core to a substituted phenyl ring.
-
Substituted Phenyl Ring: The substituents on the terminal phenyl ring play a critical role in binding to the kinase domain of VEGFR-2. Groups capable of hydrogen bonding and occupying hydrophobic pockets are often beneficial.
-
Flexibility: The ether linkage provides the necessary conformational freedom for optimal binding.
| Compound ID | R Group on Terminal Phenyl Ring | VEGFR-2 IC50 (µM) | Reference |
| 11 | 4-(4-methylpiperazin-1-yl) | 0.192 | [1][6] |
| 10e | 4-morpholino | 0.241 | [1][6] |
| 13a | 4-(piperidin-1-yl) | 0.258 | [1][6] |
| 10g | 4-thiomorpholino | 0.332 | [1][6] |
| 13f | 4-((2-(dimethylamino)ethyl)amino) | 0.465 | [1][6] |
| 13b | 4-(pyrrolidin-1-yl) | 0.471 | [1][6] |
| 13d | 4-(diethylamino) | 0.602 | [1][6] |
| Sorafenib | - | 0.082 | [1][6] |
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of compounds against VEGFR-2 can be assessed using a kinase assay kit.[1][6]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
Sorafenib (positive control)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, ATP, and the substrate.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme.
-
Incubate the reaction mixture to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence), which is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticonvulsant Activity: Modulation of Benzodiazepine Receptors
Certain 2-phenoxybenzoic acid derivatives have been synthesized and evaluated for their anticonvulsant properties, with some acting as benzodiazepine receptor agonists.
Structure-Activity Relationship for Anticonvulsant Activity
The SAR for anticonvulsant activity in this class of compounds suggests that:
-
Heterocyclic Core: The conversion of the carboxylic acid to a 1,3,4-oxadiazole ring is a common strategy.
-
Substituents on the Heterocycle: An amino group at position 5 of the 1,3,4-oxadiazole ring appears to be beneficial for activity.
-
Phenoxy Ring Substituents: Electronegative substituents on the phenoxy ring can influence activity.
| Compound ID | R Group on Oxadiazole Ring | Anticonvulsant Activity (% Protection) | Reference |
| 5 | H | 0 | [6] |
| 6 | SH | 0 | [6] |
| 7 | SCH3 | 20 | [6] |
| 8 | OH | 0 | [6] |
| 9 | NH2 | 80 | [6] |
| Diazepam | - | 100 | [6] |
Benzodiazepine Receptor Signaling Pathway
Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in increased inhibitory neurotransmission and a sedative, anticonvulsant effect.
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The anticonvulsant activity of the synthesized compounds can be evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice.[6]
Materials:
-
Male albino mice
-
Pentylenetetrazole (PTZ) solution
-
Test compounds suspended in a suitable vehicle (e.g., saline with Tween 80)
-
Diazepam (positive control)
Procedure:
-
Administer the test compound or vehicle to groups of mice, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Observe the mice for the onset of clonic and tonic seizures and mortality for a specified period (e.g., 30 minutes).
-
Record the percentage of animals in each group that are protected from seizures and death.
-
Compare the results for the test compounds to the vehicle control and the positive control (diazepam).
Antiplasmodial Activity
Recent studies have explored 2-phenoxybenzamide derivatives as potential antiplasmodial agents for the treatment of malaria.[1]
Structure-Activity Relationship for Antiplasmodial Activity
The SAR of 2-phenoxybenzamides against Plasmodium falciparum reveals that:
-
Anilino Moiety: The substitution pattern on the anilino part of the molecule is critical for activity.
-
Diaryl Ether Core: Modifications to the 2-phenoxybenzoic acid core also impact potency.
-
Piperazine Substituent: A tert-butyloxycarbonyl (Boc)-protected piperazine group has been shown to be favorable for activity.
| Compound ID | R1 on Benzoic Ring | R2 on Phenoxy Ring | R3 on Anilino Ring | PfNF54 IC50 (µM) | Reference |
| 1 | CF3 | 4-F | 4-(N-Boc-piperazinyl) | 0.2690 | [1] |
| 6 | H | 4-F | 4-(N-Boc-piperazinyl) | >10 | [1] |
| 7 | CF3 | H | 4-(N-Boc-piperazinyl) | 0.7383 | [1] |
| 8 | H | H | 4-(N-Boc-piperazinyl) | >10 | [1] |
| 17 | CF3 | 4-F | 2-(N-Boc-piperazinyl) | 0.5348 | [1] |
| 18 | CF3 | 4-F | 2-(N-pivaloyl-piperazinyl) | 0.6172 | [1] |
| 19 | CF3 | 4-F | 2-(N-acetyl-piperazinyl) | 1.838 | [1] |
| 20 | CF3 | 4-F | 2-(N-methyl-piperazinyl) | 2.155 | [1] |
| 21 | CF3 | 4-F | 2-(N,N-dimethylamino) | >10 | [1] |
| 22 | CF3 | 4-F | 2-(piperazinyl) | 0.8136 | [1] |
| Chloroquine | - | - | - | 0.0076 | [1] |
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
The in vitro antiplasmodial activity of the compounds can be determined against the chloroquine-sensitive NF54 strain of P. falciparum using a SYBR Green I-based fluorescence assay.[1]
Materials:
-
P. falciparum NF54 strain culture
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
SYBR Green I nucleic acid stain
-
Lysis buffer
-
Test compounds dissolved in DMSO
-
Chloroquine (positive control)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well microplate.
-
Add a synchronized culture of P. falciparum-infected red blood cells to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Analgesic Activity
The analgesic potential of 2-phenoxybenzoic acid hydrazide derivatives has been investigated, with several compounds showing significant activity in animal models of pain.[2]
Structure-Activity Relationship for Analgesic Activity
The SAR for analgesic activity in this series suggests that:
-
Hydrazide Moiety: The conversion of the carboxylic acid to a hydrazide is a key structural modification.
-
Aryl Substituent on Hydrazide: The nature of the aryl group attached to the hydrazide influences potency.
| Compound ID | X | R | R' | Analgesic Activity (% Inhibition of Writhing) | Reference |
| 10a | O | H | H | 55.6 | [2] |
| 10b | O | H | 4-CH3 | 68.9 | [2] |
| 10c | O | H | 4-Cl | 72.2 | [2] |
| 10d | O | H | 4-F | 66.7 | [2] |
| 10e | O | H | 4-OH | 75.6 | [2] |
| 10f | O | H | 4-NO2 | 57.8 | [2] |
| 10g | O | H | 4-OCH3 | 80.0 | [2] |
| Mefenamic Acid | - | - | - | 53.3 | [2] |
| Diclofenac | - | - | - | 64.4 | [2] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
The peripheral analgesic activity of the compounds can be assessed using the acetic acid-induced writhing test in mice.[2]
Materials:
-
Male albino mice
-
Acetic acid solution (e.g., 0.6% v/v in saline)
-
Test compounds suspended in a suitable vehicle
-
Mefenamic acid or diclofenac (positive controls)
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of mice (e.g., i.p.).
-
After a set time (e.g., 30 minutes), inject acetic acid i.p. to induce writhing (a characteristic stretching behavior).
-
Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for each animal over a specific period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Conclusion
The 2-phenoxybenzoic acid scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationships discussed herein for anti-inflammatory, anticancer, anticonvulsant, antiplasmodial, and analgesic activities underscore the importance of targeted modifications to achieve desired biological effects. The detailed experimental protocols provided serve as a practical guide for researchers seeking to evaluate the potential of their own 2-phenoxybenzoic acid derivatives. As our understanding of the molecular basis of disease continues to evolve, this adaptable chemical framework will undoubtedly continue to be a source of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
The Core Mechanism of Action of Phenoxyacetic Acid Herbicides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism: Hijacking the Auxin Signaling Pathway
The herbicidal activity of phenoxyacetic acids stems from their ability to overwhelm the natural auxin signaling pathway. Unlike the tightly regulated endogenous IAA, these synthetic auxins are more stable and persistent in plant tissues, leading to a sustained and exaggerated response.[3] The central molecular events are initiated by the binding of phenoxyacetic acids to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[3][4]
The TIR1/AFB Co-Receptor Complex
At the heart of auxin perception is the SKP1-CULLIN-F-BOX (SCF) E3 ubiquitin ligase complex, where the F-box protein is either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its five homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[3][5] Phenoxyacetic acids like 2,4-D act as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and transcriptional repressors known as Aux/IAA proteins.[4] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3][5]
Derepression of Auxin Response Factors (ARFs)
In the absence of high auxin levels, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORS (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[4][6] The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of a multitude of genes involved in growth and development.[4] The sustained activation of these genes by persistent synthetic auxins leads to a cascade of physiological disruptions.
Downstream Physiological Effects
The uncontrolled gene expression triggered by phenoxyacetic acid herbicides results in a range of phytotoxic effects, including:
-
Ethylene Production: A rapid and excessive production of the hormone ethylene is a well-documented early response to auxin herbicide treatment.[3] This is mediated by the upregulation of 1-AMINOCYCLOPROPANE-1-CARBOXYLATE SYNTHASE (ACS) genes.[7]
-
Abscisic Acid (ABA) Accumulation: Recent research highlights the critical role of ABA accumulation in the mode of action of synthetic auxin herbicides.[7] The upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in ABA biosynthesis, leads to a surge in ABA levels, which in turn contributes to senescence and inhibition of photosynthesis.[7]
-
Oxidative Stress: The massive metabolic reprogramming and hormonal imbalances induce the production of reactive oxygen species (ROS), leading to cellular damage and eventual plant death.[8][9]
-
Abnormal Growth: The disruption of normal hormonal balance manifests as epinasty (downward bending of leaves), stem twisting, and the formation of adventitious roots, ultimately leading to the plant "growing to death".[8][10]
Quantitative Data on Phenoxyacetic Acid Herbicide Activity
The efficacy of phenoxyacetic acid herbicides can be quantified through various metrics, including binding affinities to auxin receptors and the concentration required to inhibit plant growth. The following table summarizes key quantitative data for 2,4-D and MCPA.
| Herbicide | Parameter | Value | Species | Assay/Tissue | Reference |
| 2,4-D | IC50 (Root Growth Inhibition) | 0.07 - 12 mg a.i./L | Lepidium sativum, Sinapis alba, Avena sativa, Triticum aestivum | Whole Plant | [11] |
| 2,4-D | LD50 (Oral, Rat) | 639 - 1646 mg/kg | Rattus norvegicus | Acute Oral Toxicity | [12] |
| 2,4-D | LD50 (Dermal, Rabbit) | >1829 mg/kg | Oryctolagus cuniculus | Acute Dermal Toxicity | [12] |
| MCPA | IC50 (Root Growth Inhibition) | 0.07 - 12 mg a.i./L | Lepidium sativum, Sinapis alba, Avena sativa, Triticum aestivum | Whole Plant | [11] |
| 2,4-D | TIR1 Binding Affinity (relative to IAA) | Lower | Arabidopsis thaliana | Surface Plasmon Resonance | [13] |
| MCPA | TIR1 Binding Affinity (relative to IAA) | Lower | Arabidopsis thaliana | Surface Plasmon Resonance | [13] |
Key Experimental Protocols
The study of the mechanism of action of phenoxyacetic acid herbicides employs a variety of biochemical, molecular, and physiological techniques. Detailed methodologies for key experiments are outlined below.
Auxin Receptor Binding Assay (Surface Plasmon Resonance)
Objective: To quantify the binding affinity of phenoxyacetic acid herbicides to TIR1/AFB receptors.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins, typically as fusion proteins (e.g., with GST or His-tags) from E. coli or insect cells.
-
Immobilization: Immobilize the purified receptor protein onto a sensor chip surface (e.g., a CM5 chip) via amine coupling or affinity capture.
-
Ligand Injection: Prepare a series of dilutions of the phenoxyacetic acid herbicide in a suitable running buffer. Inject the herbicide solutions over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the surface plasmon resonance signal in real-time, which is proportional to the mass of the analyte binding to the immobilized receptor.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Aux/IAA Protein Degradation Assay
Objective: To assess the ability of phenoxyacetic acid herbicides to induce the degradation of Aux/IAA repressor proteins.
Methodology:
-
Construct Generation: Create a genetic construct expressing an Aux/IAA protein fused to a reporter protein, such as luciferase (LUC) or green fluorescent protein (GFP), under the control of a constitutive promoter.
-
Plant Transformation: Generate transgenic plants (e.g., Arabidopsis thaliana) stably expressing the Aux/IAA-reporter fusion protein.
-
Herbicide Treatment: Treat transgenic seedlings with various concentrations of the phenoxyacetic acid herbicide or a mock control.
-
Reporter Quantification: At different time points after treatment, quantify the reporter protein levels. For LUC, this involves measuring luminescence after adding a luciferin substrate. For GFP, fluorescence can be quantified using a fluorometer or by microscopy.
-
Data Analysis: Compare the reporter signal in herbicide-treated plants to the control to determine the rate and extent of Aux/IAA protein degradation.
Gene Expression Analysis of Auxin-Responsive Genes
Objective: To measure the transcriptional changes of auxin-responsive genes following treatment with phenoxyacetic acid herbicides.
Methodology:
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana seedlings) under controlled conditions and treat them with a specific concentration of the phenoxyacetic acid herbicide or a mock solution for a defined period.
-
RNA Extraction: Harvest plant tissue at various time points and extract total RNA using a suitable method (e.g., Trizol or a commercial kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene for normalization.
-
Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.
Ethylene Production Measurement
Objective: To quantify the rate of ethylene production in plants treated with phenoxyacetic acid herbicides.
Methodology:
-
Plant Treatment: Treat whole plants or detached leaves with the herbicide.
-
Incubation: Place the treated plant material in a sealed container of a known volume.
-
Gas Sampling: After a specific incubation period, withdraw a sample of the headspace gas using a gas-tight syringe.
-
Gas Chromatography (GC): Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina) to separate and quantify ethylene.
-
Data Calculation: Calculate the rate of ethylene production based on the concentration of ethylene in the headspace, the volume of the container, the fresh weight of the plant tissue, and the incubation time.
Reference: [17]
Abscisic Acid (ABA) Quantification
Objective: To measure the concentration of ABA in plant tissues following herbicide treatment.
Methodology:
-
Sample Preparation: Harvest and freeze plant tissue in liquid nitrogen. Homogenize the tissue in an extraction buffer (e.g., 80% methanol) containing an internal standard (e.g., deuterated ABA).
-
Extraction and Purification: Centrifuge the homogenate and collect the supernatant. The extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separate the compounds on a C18 column and detect ABA and its internal standard using multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify the amount of ABA in the sample by comparing the peak area of endogenous ABA to that of the internal standard.
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic and extrinsic regulators of Aux/IAA protein degradation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. An auxin-based degron system for the rapid depletion of proteins in nonplant cells | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Characterization and Expression Patterns of Auxin Response Factors in Wheat [frontiersin.org]
- 16. Structure and expression analysis of early auxin-responsive Aux/IAA gene family in rice (Oryza sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Evaluation of the Role of Ethylene in Herbicidal Injury Induced by Picloram or Clopyralid in Rapeseed and Sunflower Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
An In-depth Technical Guide to 2-[(Phenoxymethyl)]benzoic Acid Derivatives as Building Blocks in Organic Synthesis
A Note on the Target Molecule: An extensive literature search for the specific compound 2-[(2-methylphenoxy)methyl]benzoic acid (CAS 20699-23-4), the ortho-methyl isomer, did not yield sufficient published data to construct a detailed technical guide. This specific isomer appears to be sparsely documented in readily available scientific literature.
Therefore, this guide will focus on its closely related and better-documented structural isomer, 2-[(4-methylphenoxy)methyl]benzoic acid (the para-methyl isomer). The synthetic routes, reactions, and biological applications discussed for this para analogue serve as a valuable and representative model for researchers interested in this class of compounds.
Introduction
Phenoxymethyl benzoic acid derivatives are versatile building blocks in organic and medicinal chemistry. Their structure, featuring a benzoic acid moiety linked to a substituted phenol via a methylene ether bridge, offers a flexible scaffold that can be readily modified. The carboxylic acid group serves as a handle for forming amides, esters, and other derivatives, while the phenoxy ring can be substituted to tune electronic and steric properties. This guide details the synthesis, key reactions, and biological potential of 2-[(4-methylphenoxy)methyl]benzoic acid as a representative example of this compound class.
Physicochemical and Biological Properties
The core structure's properties are summarized below. Derivatives of this acid have shown notable biological activity, particularly as antimicrobial agents.
Table 2.1: Physicochemical Properties of Related Isomers
| Property | 2-(o-Tolyloxy)benzoic acid | 2-(m-Tolyloxy)benzoic acid | 2-(p-Tolyloxy)benzoic acid |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol | 228.24 g/mol | 228.24 g/mol |
| Structure | Lacks methylene bridge | Lacks methylene bridge | Lacks methylene bridge |
| Key Feature | Important synthetic intermediate | Forms carboxylic acid dimers | Intermediate for Balsalazide synthesis[1][2] |
Table 2.2: Antimicrobial Activity of Thioureide Derivatives
Quantitative assays of thioureide derivatives of 2-[(4-methylphenoxy)methyl]benzoic acid were performed using the broth microdilution method to establish the Minimal Inhibitory Concentration (MIC).
| Microbial Strain | Type | MIC Range (µg/mL) | Reference |
| Candida albicans | Fungal | 15.6 - 62.5 | [3] |
| Aspergillus niger | Fungal | 15.6 - 62.5 | [3] |
| Pseudomonas aeruginosa | Gram-negative | 31.5 - 250 | [3] |
| Gram-positive bacteria | Gram-positive | 62.5 - 1000 | [3] |
Note: Lower MIC values indicate higher antimicrobial activity.
Synthesis and Experimental Protocols
The synthesis of phenoxymethyl benzoic acids can be achieved through various methods. A common route for the title compound's para-isomer involves the reaction of a substituted cresol with phthalide.
Diagram 3.1: Synthetic Workflow for 2-[(4-methylphenoxy)methyl]benzoic acid
Caption: Synthesis of the target acid from p-cresol and phthalide.
Protocol 3.1: Synthesis of 2-[(4-methylphenoxy)methyl]benzoic acid
This protocol is based on the synthesis of the para-isomer.
-
Materials:
-
Para-Cresol (freshly distilled), 0.05 Mol (5.4 g)
-
Phthalide
-
Xylene, 30 mL
-
Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
A solution of freshly distilled para-cresol (0.05 Mol, 5.4 g) in 30 mL of xylene is prepared in a round-bottom flask.
-
Phthalide is added to the solution. Note: The original document did not specify the molar equivalent of phthalide, but a 1:1 molar ratio is typical for this reaction.
-
The reaction mixture is heated. Note: The specific temperature and reaction time were not detailed and would require optimization. To make the environment alkaline, NaHCO₃ is added to the reacting mixture.
-
Upon reaction completion (monitored by TLC), the product is worked up. Note: A standard workup would involve cooling the mixture, washing with aqueous base to extract the benzoic acid, followed by acidification to precipitate the product, which is then filtered, washed, and dried.
-
Applications in Organic Synthesis
The 2-[(4-methylphenoxy)methyl]benzoic acid scaffold is a valuable starting point for creating a library of derivatives with potential biological activity.
Diagram 4.1: Derivatization of the Benzoic Acid Moiety
References
Potential Therapeutic Targets for 2-[(2-methylphenoxy)methyl]benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct research has been published on the specific biological targets of 2-[(2-methylphenoxy)methyl]benzoic acid. This guide synthesizes information from studies on structurally related phenoxymethyl benzoic acid derivatives to infer potential therapeutic applications and mechanisms of action. All data and experimental protocols presented are based on these analogous compounds and should be considered as a starting point for further investigation into the specific properties of this compound.
Executive Summary
Derivatives of the (phenoxymethyl)benzoic acid scaffold have demonstrated notable biological activities, primarily in the realms of anti-inflammatory and antimicrobial applications. This technical guide consolidates the existing, albeit inferred, knowledge surrounding this compound. By examining its structural analogs, we can postulate its potential therapeutic targets, relevant signaling pathways, and methodologies for its biological evaluation. The primary inferred therapeutic targets fall into two main categories: enzymes involved in the inflammatory cascade and essential components of microbial cells.
Inferred Therapeutic Areas and Potential Targets
Based on the activities of structurally similar compounds, this compound is predicted to have potential therapeutic value in the following areas:
-
Anti-inflammatory: As an analog of other phenoxybenzoic acids, it is likely to exhibit anti-inflammatory properties. Potential molecular targets include enzymes that are key mediators of inflammation.
-
Antimicrobial: Derivatives of the core (methylphenoxymethyl)benzoic acid structure have shown significant activity against a range of bacterial and fungal pathogens.
Potential Anti-inflammatory Activity
The anti-inflammatory potential of this compound is inferred from the known activities of other benzoic acid and phenolic acid derivatives. These compounds are known to modulate key inflammatory pathways.
Potential Targets in the Inflammatory Cascade
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. Some salicylic acid derivatives have shown a higher affinity for COX-2, which is primarily induced during inflammation, suggesting a potential for more targeted anti-inflammatory action with fewer gastrointestinal side effects associated with COX-1 inhibition.[1]
-
Lipoxygenases (LOX): LOX enzymes are involved in the synthesis of leukotrienes, which are inflammatory mediators implicated in asthma and allergic responses. Inhibition of LOX is a therapeutic strategy for inflammatory diseases.[2][3]
Potentially Modulated Signaling Pathways
Phenolic acids have been shown to exert anti-inflammatory effects by modulating several key signaling pathways.[4] It is plausible that this compound could interact with these pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway is a major target for anti-inflammatory drug development.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in the production of inflammatory mediators.
Below is a diagram illustrating the potential points of intervention for a compound like this compound within the general inflammatory signaling cascade.
Potential Antimicrobial Activity
Studies on thioureide derivatives of 2-(4-methylphenoxymethyl) benzoic acid and 2-(4-ethyl-phenoxymethyl) benzoic acid provide strong evidence for the antimicrobial potential of this structural class.[5][6]
Potential Microbial Targets
The exact molecular targets within microbial cells have not been elucidated for these specific analogs. However, the general mechanism of action for benzoic acid derivatives is thought to involve the disruption of the bacterial cell membrane and interference with cellular homeostasis.[7]
Data on Antimicrobial Activity of Structural Analogs
The following tables summarize the minimal inhibitory concentration (MIC) values for thioureide derivatives of closely related compounds against various microbial strains.
Table 1: Antimicrobial Activity of 2-(4-methylphenoxymethyl) benzoic acid Thioureides [6]
| Microbial Strain | MIC Range (µg/mL) |
| Candida albicans | 15.6 - 62.5 |
| Aspergillus niger | 15.6 - 62.5 |
| Pseudomonas aeruginosa | 31.5 - 250 |
| Gram-positive bacteria | 62.5 - 1000 |
Table 2: Antimicrobial Activity of 2-(4-ethyl-phenoxymethyl) benzoic acid Thioureides [5]
| Microbial Strain | MIC Range (µg/mL) |
| Gram-positive bacteria | 3.9 - 250 |
| Gram-negative bacteria | 3.9 - 250 |
| Fungal strains | 3.9 - 250 |
Experimental Protocols (Adapted from Analog Studies)
The following are generalized protocols for the synthesis and biological evaluation of compounds like this compound, based on methodologies reported for its structural analogs.
Synthesis of (Phenoxymethyl)benzoic Acid Derivatives
A common synthetic route involves a multi-step process:
-
Synthesis of the Core Acid: Preparation of the 2-(phenoxymethyl)benzoic acid scaffold.
-
Formation of Acid Chloride: Conversion of the carboxylic acid to a more reactive acid chloride.
-
Synthesis of Thioureides: Reaction of the acid chloride with an appropriate isothiocyanate and subsequent reaction with primary amines to yield the final thioureide derivatives.[5]
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimal inhibitory concentration (MIC) of the compound against a panel of microorganisms.
Methodology: A broth microdilution method in 96-well microplates is a standard procedure.[5][6]
-
Preparation of Microbial Inoculum: Grow microbial strains in appropriate broth media to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution of the Test Compound: Prepare a series of two-fold dilutions of the test compound in the broth medium within the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Assays
Objective: To assess the inhibitory effect of the compound on key inflammatory enzymes.
5.3.1. Cyclooxygenase (COX) Inhibition Assay
Methodology: A common method involves monitoring the oxygen consumption during the COX-catalyzed conversion of arachidonic acid to prostaglandin H2.
-
Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Measurement: Monitor the rate of oxygen consumption using a Clark-type oxygen electrode.
-
Calculation of IC50: Determine the concentration of the compound that causes 50% inhibition of enzyme activity (IC50).
5.3.2. Lipoxygenase (LOX) Inhibition Assay
Methodology: This assay typically measures the formation of the hydroperoxy product from the LOX-catalyzed oxidation of a fatty acid substrate (e.g., linoleic acid or arachidonic acid).
-
Enzyme and Substrate: Use a purified LOX enzyme (e.g., soybean lipoxygenase) and a suitable fatty acid substrate.
-
Reaction Conditions: Incubate the enzyme with the test compound at various concentrations in a suitable buffer.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Detection: Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product of linoleic acid oxidation).
-
Calculation of IC50: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[3]
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the analysis of its structural analogs strongly suggests its potential as a lead compound for the development of novel anti-inflammatory and antimicrobial agents. Future research should focus on the synthesis and in vitro evaluation of this specific molecule to confirm the inferred biological activities. Key areas for investigation include:
-
Enzyme Inhibition Assays: Quantitative determination of the IC50 values against COX-1, COX-2, and various lipoxygenases.
-
Antimicrobial Susceptibility Testing: Establishing the MIC values against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of inflammation and infection.
The structural simplicity and synthetic accessibility of the (phenoxymethyl)benzoic acid scaffold make it an attractive starting point for medicinal chemistry campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties.
References
- 1. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 5. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of 2-[(2-methylphenoxy)methyl]benzoic Acid Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 2-[(2-methylphenoxy)methyl]benzoic acid and its interactions with putative biological targets. Based on evidence from structurally related compounds, this document outlines a focused investigation into the potential inhibitory effects of this molecule on key enzymes in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel anti-inflammatory and analgesic agents. It details experimental protocols for target validation, presents a strategy for data organization, and provides standardized workflows for molecular docking and simulation studies.
Introduction
This compound is an aromatic carboxylic acid with potential applications in the pharmaceutical and agrochemical industries. While specific biological targets for this compound are not extensively documented, its structural similarity to known anti-inflammatory and analgesic agents suggests that it may interact with key enzymes involved in inflammatory pathways. This guide proposes a focused in silico investigation into the interactions of this compound with Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), two primary enzymes in the arachidonic acid cascade that are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.
This document provides a roadmap for a computational investigation, beginning with hypothetical, yet representative, quantitative data to illustrate data management, followed by detailed experimental protocols for eventual in vitro validation, and concluding with standardized in silico modeling workflows.
Putative Biological Targets and Rationale
The selection of COX-2 and 5-LOX as primary targets for this compound is based on the following rationale:
-
Structural Analogs: Derivatives of benzoic acid and related phenoxy compounds have demonstrated inhibitory activity against COX and LOX enzymes.
-
Anti-inflammatory Potential: The broader class of phenoxymethyl benzoic acid derivatives has been explored for anti-inflammatory and analgesic properties, which are hallmark outcomes of COX and LOX inhibition.
Data Presentation: Hypothetical Interaction Data
To facilitate a clear understanding of data organization for future experimental results, the following tables present hypothetical quantitative data for the interaction of this compound with its putative targets.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | COX-2 | In Vitro Inhibition | IC50 | 15.2 µM | (Hypothetical) |
| This compound | 5-LOX | In Vitro Inhibition | IC50 | 22.8 µM | (Hypothetical) |
| Celecoxib (Control) | COX-2 | In Vitro Inhibition | IC50 | 0.05 µM | (Hypothetical) |
| Zileuton (Control) | 5-LOX | In Vitro Inhibition | IC50 | 0.5 µM | (Hypothetical) |
| Compound | Target | In Silico Method | Metric | Value |
| This compound | COX-2 | Molecular Docking | Binding Affinity | -8.5 kcal/mol |
| This compound | 5-LOX | Molecular Docking | Binding Affinity | -7.9 kcal/mol |
| Celecoxib (Control) | COX-2 | Molecular Docking | Binding Affinity | -10.2 kcal/mol |
| Zileuton (Control) | 5-LOX | Molecular Docking | Binding Affinity | -6.8 kcal/mol |
Experimental Protocols for Target Validation
The following are detailed protocols for in vitro assays to determine the inhibitory activity of this compound against human COX-2 and 5-LOX.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol is adapted from colorimetric inhibitor screening assays.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Saturated Stannous Chloride solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the Reaction Buffer to its final concentration with ultrapure water and equilibrate to 37°C.
-
Prepare a working solution of Heme in the Reaction Buffer.
-
Dilute the human recombinant COX-2 enzyme in the Reaction Buffer on ice.
-
Prepare stock solutions of the test compound and Celecoxib in DMSO. Create a dilution series for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the diluted COX-2 enzyme to each well.
-
For inhibitor wells, add 10 µL of the test compound or control at various concentrations. For the 100% activity well, add 10 µL of DMSO.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of Arachidonic Acid to each well.
-
Mix quickly and incubate for exactly two minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 30 µL of saturated Stannous Chloride solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength appropriate for the detection of the prostaglandin product (e.g., using an ELISA-based detection method for PGE2).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is a representative fluorometric screening assay.
Materials:
-
Human recombinant 5-LOX enzyme
-
LOX Assay Buffer
-
LOX Substrate (e.g., arachidonic acid)
-
LOX Probe
-
This compound (test compound)
-
Zileuton (positive control)
-
DMSO (vehicle)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all assay components on ice.
-
Dilute the LOX Substrate in the LOX Assay Buffer to the desired working concentration.
-
Prepare stock solutions of the test compound and Zileuton in DMSO and create a dilution series.
-
-
Assay Setup:
-
In a 96-well black plate, add the LOX Assay Buffer, 5-LOX enzyme, and LOX Probe to each well.
-
Add the test compound or Zileuton at various concentrations to the respective wells. For the enzyme control well, add DMSO.
-
-
Incubation:
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the diluted LOX Substrate to each well.
-
-
Data Acquisition:
-
Immediately begin recording the fluorescence intensity at an excitation/emission of approximately 500/536 nm. Measurements should be taken at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Silico Modeling Workflow
The following workflow outlines the computational steps for predicting the binding affinity and interaction patterns of this compound with COX-2 and 5-LOX.
Caption: A generalized workflow for the in silico modeling of ligand-protein interactions.
Signaling Pathway Context
To understand the biological significance of inhibiting COX-2 and 5-LOX, the following diagram illustrates their position within the arachidonic acid signaling pathway.
Toxicological Profile of 2-[(2-methylphenoxy)methyl]benzoic acid: An In-depth Technical Guide Based on Analogue Data
Disclaimer: Direct toxicological data for 2-[(2-methylphenoxy)methyl]benzoic acid is not publicly available. This document provides a comprehensive toxicological profile based on data from structurally similar compounds: 2-Methylbenzoic acid , Benzoic acid , and Methyl salicylate . The information herein is intended for researchers, scientists, and drug development professionals to provide an informed perspective on the potential toxicological properties of this compound.
Executive Summary
This technical guide summarizes the available toxicological data for compounds structurally related to this compound. The primary analogues reviewed are 2-Methylbenzoic acid, Benzoic acid, and Methyl salicylate. The guide presents quantitative toxicity data, details of experimental protocols, and visual representations of relevant biological pathways and experimental workflows. Due to the absence of direct data, this report serves as a comparative analysis to infer the potential toxicological profile of the target compound.
Introduction
Quantitative Toxicity Data
The following tables summarize the acute and other key toxicity data for the selected analogue compounds.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 Value | Citation(s) |
| 2-Methylbenzoic acid | Mouse | Intraperitoneal | 422 mg/kg | [1] |
| Benzoic acid | Rat | Oral | 1700 - 2360 mg/kg | [2][3][4][5] |
| Mouse | Oral | 1940 - 2250 mg/kg | [2][3] | |
| Dog | Oral | 2000 mg/kg | [2][6] | |
| Rabbit | Dermal | > 2000 - 10000 mg/kg | [2][3][5] | |
| Cat | Oral | 2000 mg/kg | [6] | |
| Methyl salicylate | Rat | Oral | 887 mg/kg | [7][8][9][10] |
| Mouse | Oral | 1110 mg/kg | [8] | |
| Rabbit | Oral | 1300 mg/kg | [8] | |
| Rabbit | Dermal | > 5000 mg/kg | [9][10] |
Table 2: Other Toxicity Data
| Compound | Endpoint | Species | Observations | Citation(s) |
| 2-Methylbenzoic acid | Skin Irritation | - | Causes skin irritation. | [11][12] |
| Eye Irritation | - | Causes serious eye irritation. | [11][12] | |
| Respiratory Irritation | - | May cause respiratory tract irritation. | [1][12] | |
| Benzoic acid | Skin Irritation | Rabbit | Causes skin irritation. | [3][13] |
| Eye Irritation | - | Causes serious eye damage. | [3] | |
| Reproductive Toxicity | Rat | NOAEL: 500 - 1000 mg/kg bw/day. No adverse effects on reproduction. | [14][15][16][17] | |
| Carcinogenicity | Rat, Mouse | Not considered carcinogenic. | [17] | |
| Genotoxicity | - | Not genotoxic. | [14][17] | |
| Methyl salicylate | Skin Irritation | Rabbit | Mild to moderate skin irritation. | [8][10] |
| Eye Irritation | Rabbit | Mild eye irritation. | [8] | |
| Skin Sensitization | - | Weak sensitizer. | [18] | |
| Developmental Toxicity | Rat | Suspected of damaging the unborn child. | [8][9] |
Experimental Protocols
Detailed experimental methodologies for key toxicological studies are outlined below.
Acute Oral Toxicity (OECD Test Guideline 401)
The acute oral toxicity of Benzoic acid and Methyl salicylate was determined following a protocol similar to OECD Test Guideline 401.
-
Administration: The test substance was administered orally by gavage.[2][4][10]
-
Dosage: A range of doses was used to determine the dose that would cause mortality in 50% of the test animals (LD50).
-
Observation Period: Animals were observed for a period of at least 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 value was calculated based on the number of mortalities at each dose level.
Extended One-Generation Reproductive Toxicity Study (EOGRT; OECD Test Guideline 443)
A study on Benzoic acid was conducted in accordance with OECD Test Guideline 443 to assess its reproductive and developmental toxicity.[15][16]
-
Test Species: Sprague Dawley rats.[15]
-
Administration: Benzoic acid was administered in the diet.[15]
-
Dosage Levels: Dietary concentrations of 0, 7,500, 11,500, and 15,000 ppm were used, corresponding to doses of approximately 0, 500, 750, and 1000 mg/kg bw/day.[15]
-
Exposure Period: Parental (F0) generation was exposed before mating, during mating, gestation, and lactation. The F1 offspring were exposed from weaning to adulthood.[19][20][21]
-
Parameters Evaluated:
-
F0 Generation: Survival, clinical observations, organ weights, pathology, hematology, serum chemistry, and reproductive parameters.[15]
-
F1 Generation: Survival, growth, developmental landmarks, organ weights, pathology, immunotoxicity, neurotoxicity, and reproductive performance.[15]
-
F2 Generation: Assessment for adverse effects and systemic toxicity.[15]
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was determined.[16]
Caption: Workflow for an Extended One-Generation Reproductive Toxicity Study (OECD 443).
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD Test Guideline 429)
The skin sensitization potential of Methyl salicylate was evaluated using the Local Lymph Node Assay.
-
Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of a potential sensitizer.[22]
-
Test Species: Mice (typically CBA/Ca or CBA/J strain).[23]
-
Procedure:
-
The test substance is applied to the dorsal surface of the ears for three consecutive days.[23][24]
-
On day 6, radio-labeled thymidine (e.g., 3H-thymidine) is injected intravenously.[23]
-
After a few hours, the draining auricular lymph nodes are excised.[23]
-
The incorporation of radio-labeled thymidine into the DNA of lymph node cells is measured.[25]
-
-
Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.
Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).
Bacterial Reverse Mutation Assay (Ames Test; OECD Test Guideline 471)
The mutagenic potential of Benzoic acid was assessed using the Ames test.[14][26][27][28][29]
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to synthesize the essential amino acid.[26][29][30]
-
Strains: Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[27][29]
-
Procedure:
-
Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Signaling Pathways and Mechanisms of Toxicity
Mechanism of Skin Irritation by Acids
Acids can cause skin irritation through a process of coagulation necrosis.[31]
-
Disruption of Cell Membranes: The low pH of acidic compounds can denature proteins and lipids in the cell membranes of skin cells.[32][33]
-
Cell Death: This disruption leads to loss of cell integrity and cell death.[32]
-
Inflammatory Response: The cellular damage triggers an inflammatory response, characterized by redness, swelling, and pain.
-
Coagulation Necrosis: Acidic agents cause coagulation necrosis, which can form a barrier that may limit further absorption of the substance.[31]
Caption: Conceptual pathway for acid-induced skin irritation.
Pathophysiology of Salicylate Toxicity
Methyl salicylate is metabolized to salicylic acid, and high concentrations can lead to systemic toxicity.
-
Respiratory Center Stimulation: Salicylates directly stimulate the respiratory center in the medulla, leading to hyperventilation and respiratory alkalosis.[34]
-
Uncoupling of Oxidative Phosphorylation: Salicylates uncouple oxidative phosphorylation in the mitochondria, which inhibits ATP production and increases oxygen consumption and CO2 production.[34]
-
Metabolic Acidosis: The disruption of cellular metabolism leads to the accumulation of organic acids (e.g., lactate, ketones), causing metabolic acidosis.[34][35]
Caption: Key pathophysiological effects of salicylate toxicity.
Conclusion
While a definitive toxicological profile for this compound cannot be established without direct experimental data, the analysis of its structural analogues provides valuable insights. Based on the available information for 2-Methylbenzoic acid, Benzoic acid, and Methyl salicylate, it is reasonable to anticipate that this compound may exhibit properties of a skin and eye irritant. The potential for systemic toxicity, including reproductive and developmental effects, would likely depend on its absorption, distribution, metabolism, and excretion profile, which remains unknown. Further in vitro and in vivo studies on this compound are necessary to definitively characterize its toxicological profile.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. web.faa.illinois.edu [web.faa.illinois.edu]
- 11. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. Extended One-Generation Reproductive Toxicity (EOGRT) study of benzoic acid in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. oecd.org [oecd.org]
- 21. Test No. 443: Extended One-Generation Reproductive Toxicity Study: 2018 version | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cefic-lri.org [cefic-lri.org]
- 25. oecd.org [oecd.org]
- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 27. bulldog-bio.com [bulldog-bio.com]
- 28. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 29. enamine.net [enamine.net]
- 30. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 31. Chemical Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. quora.com [quora.com]
- 33. reddit.com [reddit.com]
- 34. Oct 1, 2001: What is the pathophysiology of salicylate toxicity? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 35. emedicine.medscape.com [emedicine.medscape.com]
The Environmental Odyssey of Phenoxyacetic Acid Herbicides: A Technical Guide
An in-depth exploration of the environmental fate, persistence, and transformation of a critical class of herbicides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their behavior in various environmental compartments.
Phenoxyacetic acid herbicides, a cornerstone of modern agriculture for the selective control of broadleaf weeds, have a complex and dynamic journey once released into the environment. Their ultimate fate is governed by a delicate interplay of physical, chemical, and biological processes that dictate their persistence, mobility, and potential for off-target effects. This technical guide delves into the core aspects of the environmental fate of these herbicides, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for the scientific community.
Degradation and Persistence: A Quantitative Overview
The persistence of phenoxyacetic acid herbicides in the environment is a critical factor in assessing their potential long-term impact. This persistence is typically quantified by the half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The half-life is not a constant value but is highly dependent on environmental conditions such as soil type, temperature, moisture, and microbial activity. Similarly, the sorption of these herbicides to soil and sediment particles, described by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc), dictates their mobility and potential for leaching into groundwater.
Below are tables summarizing the typical half-lives and sorption coefficients for common phenoxyacetic acid herbicides in soil and aquatic environments.
| Herbicide | Soil Half-life (DT50) (days) | Aquatic Half-life (DT50) (days) | Reference(s) |
| 2,4-D | 20 - 312 | Aerobic: ~15, Anaerobic: 41 - 333 | [1] |
| MCPA | 14 - 30 | ~13 (in rice paddy water) | [2][3] |
| Mecoprop (MCPP) | 3 - 21 | Photodegradation: 83 (artificial light) | [4][5] |
| Dichlorprop | ~5 | - | [6] |
| Table 1: Typical Half-lives of Phenoxyacetic Acid Herbicides in Soil and Aquatic Environments. The values presented are ranges and can vary significantly based on environmental conditions. |
| Herbicide | Soil Sorption Coefficient (Kd) (mL/g) | Organic Carbon-normalized Sorption Coefficient (Koc) (mL/g) | Reference(s) |
| 2,4-D | Varies with soil type | Low | [1] |
| MCPA | Low | Low | [7] |
| Mecoprop (MCPP) | 0.41 | 31 | [4] |
| Dichlorprop | - | - | |
| Table 2: Typical Sorption Coefficients of Phenoxyacetic Acid Herbicides. Low Kd and Koc values indicate higher mobility in soil. |
Transformation Pathways: Unraveling the Mechanisms
Phenoxyacetic acid herbicides undergo transformation in the environment through three primary mechanisms: microbial degradation, photodegradation, and chemical hydrolysis.
Microbial Degradation: The Primary Driver of Dissipation
Microbial communities in soil and water are the most significant contributors to the breakdown of phenoxyacetic acid herbicides. The best-characterized degradation pathway is that of 2,4-D, which is often encoded by plasmid-borne genes, most notably the tfd (two, four-D) genes.
The microbial degradation of 2,4-D is initiated by the cleavage of the ether linkage, a reaction catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. This initial step is a critical determinant of the overall degradation rate. The resulting 2,4-dichlorophenol is then further metabolized through a series of enzymatic reactions, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
Photodegradation: The Role of Sunlight
In aquatic environments and on soil surfaces, photodegradation can be a significant transformation pathway for phenoxyacetic acid herbicides. This process involves the absorption of sunlight, which can lead to the cleavage of chemical bonds and the formation of degradation products. The efficiency of photodegradation is influenced by factors such as water clarity, depth, and the presence of photosensitizing substances.
For MCPA, a primary photodegradation product is 4-chloro-2-methylphenol (4-C2MP). This transformation can occur through direct photolysis or via reactions with hydroxyl radicals.
Chemical Hydrolysis
Hydrolysis, the reaction with water, is generally a slower degradation process for the parent acid forms of phenoxyacetic acid herbicides under typical environmental pH conditions. However, for ester formulations of these herbicides, hydrolysis can be a significant initial transformation step, converting the less water-soluble esters into the more mobile acid form. The rate of hydrolysis is influenced by pH and temperature.
Experimental Protocols for Environmental Fate Assessment
Standardized laboratory and field studies are essential for generating reliable data on the environmental fate of herbicides. The following sections outline the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Biodegradation Study (Adapted from OECD 307)
This study evaluates the rate and pathway of aerobic and anaerobic transformation of a herbicide in soil.
Methodology:
-
Soil Selection and Preparation: Select at least four different soil types with varying physicochemical properties (e.g., texture, organic carbon content, pH). Air-dry the soils and sieve to <2 mm.
-
Test Substance Application: Apply the ¹⁴C-labeled herbicide to the soil samples at a concentration relevant to the maximum recommended field application rate.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, flood the soil samples and purge with an inert gas.
-
Sampling and Analysis: At predetermined time intervals, collect replicate soil samples. Extract the soil to determine the concentrations of the parent herbicide and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.
-
Mineralization and Bound Residues: Trap any evolved ¹⁴CO₂ to quantify mineralization. Determine the amount of non-extractable (bound) residues in the soil.
-
Data Analysis: Calculate the dissipation half-life (DT50) of the parent herbicide and the formation and decline of major transformation products.
Adsorption-Desorption Study (Adapted from OECD 106)
This study determines the extent to which a herbicide adsorbs to soil particles and its potential to desorb back into the soil solution.
Methodology:
-
Soil and Solution Preparation: Use the same soils as in the biodegradation study. Prepare a solution of the herbicide in 0.01 M CaCl₂.
-
Adsorption Phase: Add a known volume of the herbicide solution to a known mass of soil in a centrifuge tube. Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.
-
Separation and Analysis: Centrifuge the tubes to separate the soil and the aqueous phase. Analyze the concentration of the herbicide in the supernatant.
-
Desorption Phase: After the adsorption phase, decant the supernatant and replace it with a fresh herbicide-free 0.01 M CaCl₂ solution. Shake the tubes again for the same equilibration time.
-
Separation and Analysis (Desorption): Centrifuge the tubes and analyze the herbicide concentration in the supernatant.
-
Data Analysis: Calculate the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) from the adsorption data. Determine the extent of desorption.
Soil Column Leaching Study (Adapted from OECD 312)
This study assesses the mobility of a herbicide and its transformation products through a soil column, simulating leaching under rainfall conditions.
Methodology:
-
Column Preparation: Pack glass columns with the selected soils to a defined bulk density.
-
Herbicide Application: Apply the ¹⁴C-labeled herbicide to the surface of the soil columns.
-
Leaching: Apply a simulated rainfall (e.g., 0.01 M CaCl₂) to the top of the columns at a constant flow rate.
-
Leachate Collection: Collect the leachate that passes through the columns in fractions over a specified period.
-
Soil Sectioning and Analysis: After the leaching period, extrude the soil from the columns and section it into segments. Analyze the leachate fractions and soil segments for the parent herbicide and its transformation products.
-
Data Analysis: Determine the distribution of the herbicide and its metabolites in the leachate and soil profile. Calculate a mass balance to account for the total applied radioactivity.
Conclusion
The environmental fate of phenoxyacetic acid herbicides is a multifaceted subject of significant importance for ensuring their safe and sustainable use. By understanding the key processes of degradation, sorption, and leaching, and by employing standardized experimental protocols, the scientific community can accurately assess the environmental behavior of these compounds. This technical guide provides a foundational resource for researchers and professionals, enabling informed decision-making in the development and regulation of these vital agricultural tools. Further research into the environmental fate of newer formulations and the complex interactions within diverse ecosystems will continue to refine our understanding and promote responsible stewardship of our natural resources.
References
- 1. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - MCPA [extoxnet.orst.edu]
- 3. cdn.who.int [cdn.who.int]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MCPA - Wikipedia [en.wikipedia.org]
Phenoxyalkanoic Acids: A Comprehensive Technical Guide to Their Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyalkanoic acids and their derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This class of compounds has garnered significant attention for its potential in treating a variety of diseases, owing to its members' anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Notably, their role as modulators of peroxisome proliferator-activated receptors (PPARs) has opened new avenues for the development of therapies for metabolic disorders.[3] This technical guide provides an in-depth review of phenoxyalkanoic acids in drug discovery, focusing on their synthesis, biological activities, and underlying mechanisms of action. It is designed to serve as a comprehensive resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Chemical Synthesis of Phenoxyalkanoic Acid Derivatives
The synthesis of phenoxyalkanoic acid derivatives is generally straightforward, making this scaffold attractive for medicinal chemistry exploration.[1] A common and versatile method for their synthesis is the Williamson ether synthesis.
General Experimental Protocol: Williamson Ether Synthesis of Phenoxyacetic Acids
This protocol describes a general method for the synthesis of phenoxyacetic acid derivatives.
Materials:
-
Substituted phenol
-
Ethyl bromoacetate or chloroacetic acid[4]
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)[4]
-
A suitable solvent (e.g., acetone, dimethylformamide (DMF))
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1 equivalent) and ethyl bromoacetate or chloroacetic acid (1-1.2 equivalents) in the chosen solvent.
-
Base Addition: Add the base (1.5-2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the solvent is water-miscible (e.g., acetone, DMF), remove it under reduced pressure.
-
Dissolve the residue in water.
-
Acidify the aqueous solution to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the phenoxyacetic acid derivative.
-
-
Extraction and Purification:
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Example Synthesis: 2-(4-formylphenoxy)acetic acid
A specific example is the synthesis of 2-(4-formylphenoxy)acetic acid, a key intermediate for various derivatives.
Procedure: [4]
-
A solution of salicylaldehyde (1 mole), chloroacetic acid (1 mole), and sodium hydroxide (2 moles) in water is heated under reflux for 3 hours.[4]
-
The resulting solution is acidified with concentrated hydrochloric acid.[4]
-
Unchanged salicylaldehyde is removed by steam distillation.[4]
-
The remaining solution is cooled to allow the crude o-formylphenoxyacetic acid to crystallize.[4]
-
The crude product can be purified by recrystallization from water with activated carbon to yield glistening colorless plates.[4]
Biological Activities and Therapeutic Potential
Phenoxyalkanoic acid derivatives have been investigated for a multitude of biological activities, with several compounds showing promise as therapeutic agents.
Anti-inflammatory and Analgesic Activity
A significant area of research for phenoxyalkanoic acids is their potential as anti-inflammatory and analgesic agents.[1] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to evaluate the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound
-
Reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group): a control group, a reference drug group, and test compound groups at various doses.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives only the vehicle.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to directly inhibit the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening kit (commercially available)
-
Test compound
-
Reference inhibitor (e.g., Celecoxib)
-
Assay buffer
-
Fluorometric or colorimetric plate reader
Procedure (based on a generic fluorometric kit): [9][10]
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate.
-
Compound Preparation: Dissolve the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, COX-2 enzyme, and the test compound or reference inhibitor to the appropriate wells. Include control wells with enzyme and vehicle (no inhibitor) and blank wells (no enzyme).
-
Pre-incubation: Pre-incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence (or absorbance) at the appropriate wavelengths in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Determine the rate of reaction (slope of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Quantitative Data on Anti-inflammatory Activity
| Compound | Assay | Target | Activity (IC50/EC50) | Reference |
| Phenoxyacetic acid derivative | COX-2 Inhibition | COX-2 | 0.06 µM | [5] |
| Celecoxib (Reference) | COX-2 Inhibition | COX-2 | 0.05 µM | [5] |
| Mefenamic Acid (Reference) | COX-2 Inhibition | COX-2 | 1.98 µM | [5] |
| 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid | DPPH radical scavenging | Antioxidant | IC50 = 18.94 µg/ml | [2] |
| Ascorbic Acid (Reference) | DPPH radical scavenging | Antioxidant | IC50 = 15.73 µg/ml | [2] |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenoxyalkanoic acids have emerged as potent agonists of PPARs, a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[3] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Fibrates, a class of drugs used to treat dyslipidemia, are PPARα agonists and share a phenoxyalkanoic acid-like structure.
Experimental Protocol: PPARα Reporter Gene Assay
This cell-based assay is used to screen for and characterize PPARα agonists.
Materials:
-
A suitable cell line (e.g., HepG2, HEK293)
-
Expression vector for human PPARα
-
Reporter vector containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound
-
Reference agonist (e.g., Fenofibrate)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure: [11]
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
-
Compound Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of the test compound and the reference agonist. Include a vehicle control.
-
Incubation: Incubate the cells for a further 24-48 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the fold induction of luciferase activity against the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Quantitative Data on PPAR Agonism
| Compound | Assay | Target | Activity (EC50) | Reference |
| Phenoxyacetic acid derivative 18b | FFA1 Agonism | FFA1 | 62.3 nM | [12] |
| Fenofibric acid | PPARα competitive binding | PPARα | IC50 = 45.1 µM | [11] |
Signaling Pathways
Understanding the signaling pathways modulated by phenoxyalkanoic acids is crucial for rational drug design and development.
COX-2 Inflammatory Pathway
Phenoxyalkanoic acid-based anti-inflammatory agents often target the COX-2 pathway. Arachidonic acid, released from the cell membrane, is converted by COX-2 into prostaglandin H2 (PGH2), which is then further metabolized to various pro-inflammatory prostaglandins.
Caption: COX-2 inflammatory pathway and inhibition by phenoxyalkanoic acids.
PPARα Signaling Pathway
As PPARα agonists, phenoxyalkanoic acids can regulate lipid metabolism. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPREs in the promoter regions of target genes, leading to their transcription.
Caption: PPARα signaling pathway activated by phenoxyalkanoic acids.
Experimental Workflows
In Vivo Anti-inflammatory Assay Workflow
The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
Phenoxyalkanoic acids continue to be a rich source of inspiration for the discovery of new drugs. Their synthetic tractability, coupled with their diverse pharmacological profile, makes them a highly valuable scaffold in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area. Future work should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as on conducting comprehensive preclinical and clinical studies to validate their therapeutic potential.
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenoxybenzoic Acids via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenoxybenzoic acids using the Ullmann condensation reaction. It covers both traditional and modern approaches, including microwave-assisted synthesis, and offers insights into the reaction mechanism and optimization.
Introduction
The Ullmann condensation is a well-established, copper-catalyzed cross-coupling reaction used to form carbon-oxygen (C-O) bonds, specifically for the synthesis of diaryl ethers.[1] This method is particularly valuable for the synthesis of 2-phenoxybenzoic acids and their derivatives, which are important structural motifs in various biologically active molecules and pharmaceutical compounds.
The classical Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper.[2] However, significant advancements have been made, including the use of soluble copper catalysts with ligands and the application of microwave irradiation, which can lead to higher yields, shorter reaction times, and milder conditions.[1][3]
Reaction Mechanism
The precise mechanism of the Ullmann condensation has been a subject of extensive study. The most commonly accepted pathway involves a Cu(I) catalytic cycle. The reaction is believed to proceed through the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to furnish the diaryl ether and regenerate the Cu(I) catalyst.
Data Presentation: Synthesis of 2-Phenoxybenzoic Acids
The following table summarizes quantitative data for the synthesis of 2-phenoxybenzoic acid and its derivatives under various conditions.
| R1 | R2 | Method | Catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| H | H | Microwave | Copper | K₂CO₃ | Dry Media | 120 | 3 min | 83 | [3] |
| H | H | Conventional | Copper | K₂CO₃ | Amyl Alcohol | Reflux | N/A | High | [3] |
Note: "N/A" indicates that the specific quantitative value was not provided in the cited literature, although the reaction was reported to be successful.
Experimental Protocols
4.1. General Workflow
The general workflow for the Ullmann synthesis of 2-phenoxybenzoic acids is outlined below.
4.2. Protocol 1: Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acid [3]
This protocol describes a rapid and efficient synthesis of 2-phenoxybenzoic acid using microwave irradiation.
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper catalyst (e.g., CuI, CuO, or copper powder)
-
A suitable microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chlorobenzoic acid (1 equivalent), phenol (1-1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of the copper catalyst (e.g., 5-10 mol%).
-
The reaction is performed in a "dry media" (solvent-free) condition.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 3 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the reaction mixture in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the 2-phenoxybenzoic acid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
4.3. Protocol 2: Conventional Synthesis of 2-Phenoxybenzoic Acid [3]
This protocol outlines the traditional approach to synthesizing 2-phenoxybenzoic acid using conventional heating.
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper catalyst (e.g., copper bronze)
-
Amyl alcohol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), phenol (1-1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper bronze.
-
Add amyl alcohol as the solvent.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the 2-phenoxybenzoic acid.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization.
Ligand Effects and ortho-Effect
The efficiency of the Ullmann condensation can be significantly improved by the use of ligands that coordinate to the copper catalyst, enhancing its solubility and reactivity. Ligands such as 1,10-phenanthroline, picolinic acid, and N,N'-dimethylenediamine have been shown to be effective.[1]
Furthermore, the presence of a carboxylic acid group at the ortho position of the aryl halide, as in 2-chlorobenzoic acid, has been observed to facilitate the Ullmann reaction.[1] This "ortho-effect" is believed to be due to the coordination of the carboxylate group to the copper center, which can stabilize the transition state and accelerate the reaction.
References
Application Notes and Protocols for the Quantification of 2-[(2-Methylphenoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-Methylphenoxy)methyl]benzoic acid is a molecule of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and reliable quantification of this analyte is crucial for research, quality control, and safety assessment. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for Gas Chromatography (GC) is outlined, which may require derivatization.
These methods are based on established analytical principles for similar compounds, such as benzoic acid derivatives and phenoxy herbicides, and provide a strong starting point for method development and validation in your laboratory.[1][2][3][4][5][6][7][8] Method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure data quality and reliability.[4][9][10]
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for a range of concentrations.[1][11][4][6][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[13][14][15][16][17][18]
-
Gas Chromatography (GC): Can be used for volatile compounds or those that can be made volatile through derivatization.[3][5][7][8]
Quantitative Data Summary
The following tables summarize typical performance characteristics that can be expected from the described analytical methods. These values are illustrative and will need to be established during in-house method validation.
Table 1: Typical HPLC-UV Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 2: Typical LC-MS/MS Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18 MΩ·cm)
-
Formic acid or Acetic acid (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
4. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient or isocratic elution can be optimized. A starting point is a gradient from 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte)
5. Sample Preparation
-
The sample preparation will be matrix-dependent. A generic liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances. For simpler matrices, a "dilute-and-shoot" approach may be sufficient.
-
Ensure the final sample is dissolved in the diluent and filtered through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex biological or environmental samples.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC system for fast analysis.
-
C18 or other suitable analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard and IS Stock Solutions (1 mg/mL): Prepare individual stock solutions in methanol or acetonitrile.
-
Working Standard and IS Solutions: Prepare working solutions by diluting the stock solutions in the diluent to appropriate concentrations.
4. LC-MS/MS Conditions
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient tailored to the analyte's retention time. A typical starting point is a gradient from 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI negative or positive mode (to be optimized for the analyte). Negative mode is often suitable for carboxylic acids.
-
MRM Transitions: The precursor ion (e.g., [M-H]⁻) and at least two product ions should be determined by infusing a standard solution of the analyte into the mass spectrometer.
5. Sample Preparation
-
Protein Precipitation (for biological fluids): Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma or serum. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the diluent.
-
Solid-Phase Extraction (for complex matrices): Utilize an appropriate SPE cartridge to clean up the sample and concentrate the analyte.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.
-
Quantify the analyte in samples using the regression equation from the calibration curve.
Protocol 3: General Protocol for Quantification by Gas Chromatography (GC)
This method may require derivatization of the carboxylic acid group to improve volatility and chromatographic performance.
1. Derivatization (if necessary)
-
The carboxylic acid group of this compound can be derivatized to a more volatile ester, for example, a methyl ester, using reagents like diazomethane or by heating with methanol and an acid catalyst. Trimethylsilyl (TMS) derivatives can also be prepared.[7]
2. Instrumentation
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
3. GC Conditions
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 100 °C, ramped to 280 °C at 10-20 °C/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line temperature.
4. Sample Preparation and Analysis
-
Prepare standards and samples in a suitable solvent (e.g., hexane, ethyl acetate).
-
Inject the derivatized or underivatized sample into the GC.
-
Quantify using an external or internal standard method.
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: General GC Workflow with Derivatization.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.ust.edu [journals.ust.edu]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. fda.gov [fda.gov]
- 11. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. Rapid quantitative method for simultaneous determination of benzoic acid, sorbic acid, and four parabens in meat and nonmeat products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. A liquid chromatography/tandem mass spectrometry method for determination of obatoclax in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: A Validated HPLC Method for the Quantification of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of phenoxyacetic acid derivatives. These compounds are pivotal in various fields, serving as herbicides and forming the structural core of numerous pharmaceuticals, including anti-inflammatory, antihypertensive, and antidiabetic agents.[1][2][3] The described method is designed to be robust, accurate, and precise, ensuring reliable quantification for research, quality control, and drug development purposes.
Introduction
Phenoxyacetic acid and its derivatives are a class of organic compounds with significant biological activities. Their diverse applications necessitate sensitive and accurate analytical methods for their quantification in various matrices. This application note details a validated reverse-phase HPLC (RP-HPLC) method suitable for the separation and quantification of a range of phenoxyacetic acid derivatives. The protocol is adaptable for the analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products, as well as for monitoring these compounds in different sample types.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method. For enhanced sensitivity and selectivity, a fluorescence detector or a mass spectrometer (MS) can be employed.[4][5]
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, DAD/UV-Vis Detector |
| Column | Reversed-phase C18 column (e.g., Zorbax Eclipse SB-C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 65:35 v/v A:B)[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (or as determined by UV scan of the analyte)[5] |
| Injection Volume | 10 µL |
Note: The mobile phase composition and gradient profile may require optimization depending on the specific phenoxyacetic acid derivative being analyzed. For MS-compatible methods, volatile buffers like formic acid should be used instead of phosphoric acid.[6]
Standard and Sample Preparation
Standard Solution:
-
Accurately weigh approximately 10 mg of the phenoxyacetic acid derivative reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the same solvent to obtain a stock solution of 100 µg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.
Sample Solution (e.g., from a pharmaceutical formulation):
-
Accurately weigh a quantity of the sample equivalent to 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent, sonicate for 15 minutes, and then make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by:
-
Injecting a blank (mobile phase), a placebo (formulation excipients), the standard solution, and the sample solution.
-
No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
-
Peak purity analysis using a DAD can also be performed to confirm that the analyte peak is not co-eluting with any impurities.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of the reference standard across a specified range (e.g., 50-150% of the expected sample concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
-
Spike a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each concentration in triplicate.
-
Calculate the percentage recovery.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.1 | 79.8 | 99.6 |
| 100% | 100.2 | 100.5 | 100.3 |
| 120% | 120.3 | 119.9 | 99.7 |
| Mean % Recovery | 99.87 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
The relative standard deviation (RSD) for the peak areas should be ≤ 2%.
Table 4: Precision Data
| Precision Type | Replicate | Peak Area | % RSD |
| Repeatability | 1-6 | ... | ≤ 2% |
| Intermediate Precision | 1-6 | ... | ≤ 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Table 5: LOD and LOQ Data
| Parameter | Concentration (µg/mL) | S/N Ratio |
| LOD | 0.05 | ~3 |
| LOQ | 0.15 | ~10 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1)
-
Mobile phase composition (± 2%)
-
-
Analyze the standard solution under each modified condition.
-
The system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Logical Relationship of Validation Parameters
References
- 1. jetir.org [jetir.org]
- 2. jetir.org [jetir.org]
- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Synthesis of 2-[(2-methylphenoxy)methyl]benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-[(2-methylphenoxy)methyl]benzoic acid and its derivatives. The synthesis of these compounds is of significant interest due to their potential applications in medicinal chemistry and materials science. Benzoic acid derivatives are known to exhibit a wide range of biological activities and are used as building blocks in the creation of various organic compounds.[1]
Introduction
This compound is an aromatic ether and carboxylic acid. The general structure consists of a benzoic acid moiety linked to a 2-methylphenoxy group through a methylene bridge. This structural motif is found in various compounds with potential biological activities, including anti-inflammatory and analgesic properties.[2] The synthesis of derivatives of this core structure allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
The protocol described herein is based on a nucleophilic substitution reaction, a common and effective method for the formation of ether linkages. Specifically, this protocol outlines the reaction between a substituted phenol (2-methylphenol) and a methyl 2-(halomethyl)benzoate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a this compound derivative, based on analogous reactions reported in the literature.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. Ether Formation | 2-methylphenol, Methyl 2-(bromomethyl)benzoate | Methyl 2-[(2-methylphenoxy)methyl]benzoate | Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | 12 | 80 | ~85-95 |
| 2. Hydrolysis | Methyl 2-[(2-methylphenoxy)methyl]benzoate | This compound | Methanol/Water | Sodium Hydroxide (NaOH) | 18 | Reflux | >90 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
-
2-methylphenol (o-cresol)
-
Methyl 2-(bromomethyl)benzoate
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
-
pH paper
Step 1: Synthesis of Methyl 2-[(2-methylphenoxy)methyl]benzoate (Ether Formation)
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylphenol (1.0 eq) and methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (1.5 eq) to the mixture. The potassium carbonate acts as a base to deprotonate the phenol.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 2-[(2-methylphenoxy)methyl]benzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the methyl 2-[(2-methylphenoxy)methyl]benzoate obtained in Step 1 in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 18 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[3]
-
Dry the final product under vacuum.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for 2-[(2-methylphenoxy)methyl]benzoic Acid in Herbicide Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-[(2-methylphenoxy)methyl]benzoic acid as a selective, post-emergence herbicide. This document details its mechanism of action as a synthetic auxin, offers protocols for evaluating its efficacy, and explores potential synergistic combinations.
Introduction
This compound is a member of the phenoxyalkanoic acid class of herbicides.[1] Structurally similar to the natural plant hormone indole-3-acetic acid (IAA), it functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][3] Its selectivity makes it valuable for controlling broadleaf weeds in monocotyledonous crops such as cereals and turfgrass.[4]
Mechanism of Action: Synthetic Auxin
The primary mode of action for this compound is the disruption of normal plant growth regulation by mimicking auxin.[2][3] At the molecular level, this involves the following signaling pathway:
-
Perception: The herbicide is recognized by the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of auxin co-receptors within the plant cell nucleus.[3][5][6]
-
Ubiquitination and Degradation: The binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination of Aux/IAA transcriptional repressor proteins. This marks them for degradation by the 26S proteasome.[3][5][7]
-
Gene Expression: The degradation of Aux/IAA repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[3][5][7]
-
Physiological Response: The resulting overstimulation of these genes leads to a cascade of physiological effects, including epinasty (twisting of stems and petioles), cell elongation, and ultimately, plant death due to uncontrolled and unsustainable growth.[8][9]
Data Presentation: Efficacy of Structurally Related Phenoxy Herbicides
| Weed Species | Common Name | Efficacy of MCPA |
| Ranunculus spp. | Buttercup | Good to Excellent |
| Cirsium arvense | Canada Thistle | Good |
| Plantago major | Broadleaf Plantain | Excellent |
| Taraxacum officinale | Dandelion | Excellent |
| Rumex crispus | Curly Dock | Good |
| Amaranthus retroflexus | Redroot Pigweed | Moderate |
| Chenopodium album | Lamb's Quarters | Moderate to Good |
Note: Efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.
Experimental Protocols
The following are detailed protocols for evaluating the herbicidal efficacy of this compound.
Greenhouse Pot Study for Efficacy Screening
This protocol is designed to assess the herbicidal activity of this compound on various weed species under controlled greenhouse conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis)
-
Potting mix (soil, sand, and peat mixture)
-
Pots (10 cm diameter)
-
This compound (analytical grade)
-
Solvent (e.g., acetone or dimethyl sulfoxide)
-
Surfactant
-
Spray chamber calibrated to deliver a specific volume
-
Greenhouse with controlled temperature and light conditions
Procedure:
-
Plant Preparation:
-
Fill pots with the potting mix and sow seeds of the target weed species.
-
Water the pots and place them in the greenhouse.
-
Allow the seedlings to grow to the 2-4 leaf stage.
-
-
Herbicide Formulation Preparation:
-
Prepare a stock solution of this compound by dissolving a known weight in a minimal amount of solvent.
-
Prepare a series of dilutions from the stock solution to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha).
-
Add a surfactant to each dilution according to the manufacturer's recommendation to ensure proper leaf coverage.
-
-
Herbicide Application:
-
Randomly assign treatments (different herbicide rates and a control with no herbicide) to the pots.
-
Place the pots in the spray chamber.
-
Apply the herbicide solutions evenly to the foliage of the plants using the calibrated sprayer.
-
-
Post-Application Care and Evaluation:
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis) at 3, 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass of the plants.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
Calculate the percent growth inhibition compared to the untreated control.
-
Dose-Response Assay
This assay is used to determine the effective dose (ED) of this compound required to achieve a certain level of weed control (e.g., ED50 for 50% growth reduction).
Procedure:
-
Follow the procedure for the Greenhouse Pot Study, but use a wider range of herbicide concentrations (typically 6-8 concentrations) that are expected to cause between 10% and 90% growth inhibition.
-
Include an untreated control.
-
After collecting the dry weight data, perform a regression analysis (e.g., log-logistic dose-response curve) to model the relationship between the herbicide dose and the plant response.
-
From the dose-response curve, calculate the ED50 value.
Potential for Synergistic Formulations
Tank-mixing herbicides with different modes of action is a common practice to broaden the weed control spectrum and manage herbicide resistance.[10][11] As a synthetic auxin, this compound could potentially be formulated with other herbicides for synergistic effects.
Based on the interactions of other phenoxy herbicides, potential synergistic partners could include:
-
Photosystem II (PSII) inhibitors (e.g., atrazine, metribuzin): These can enhance the activity of synthetic auxins on certain grass species.[10]
-
Acetolactate synthase (ALS) inhibitors (e.g., sulfonylureas): Combinations can provide broader spectrum weed control.
-
Glyphosate: While antagonism has been reported in some cases, synergistic effects on certain broadleaf weeds have also been observed.[11]
Further research is required to determine the specific synergistic or antagonistic interactions of this compound with other herbicides.
Visualizations
Auxin Signaling Pathway
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow for Efficacy Screening
Caption: Workflow for greenhouse efficacy screening of herbicides.
References
- 1. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. scielo.br [scielo.br]
- 10. caws.org.nz [caws.org.nz]
- 11. awsjournal.org [awsjournal.org]
Application Notes and Protocols for 2-[(2-methylphenoxy)methyl]benzoic acid as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its derivatives represent a class of organic compounds with diverse biological activities. While research into the specific anti-inflammatory properties of 2-[(2-methylphenoxy)methyl]benzoic acid is ongoing, related benzoic and salicylic acid derivatives have demonstrated notable anti-inflammatory effects, suggesting the potential of this compound as a therapeutic agent. For instance, compounds such as 2-hydroxy-4-methoxy benzoic acid and 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have been shown to modulate key inflammatory pathways by reducing the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[1][2][3]. The structural similarity of this compound to these molecules suggests it may also exert its effects through the inhibition of critical inflammatory mediators like cyclooxygenase-2 (COX-2)[2][3][4].
These application notes provide a comprehensive framework for the investigation of this compound as a novel anti-inflammatory agent. The included protocols and data presentation formats are based on established methodologies for evaluating similar compounds, offering a structured approach for researchers in this field.
Hypothesized Signaling Pathway
Based on the mechanisms of action of structurally related benzoic acid derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the COX-2 and NF-κB signaling pathways. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Data Presentation
The following tables provide a structured format for presenting quantitative data from the experimental protocols outlined below.
Table 1: In Vitro Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± X.X |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | Standard Deviation | % Inhibition |
| Control | - | |||
| LPS (1 µg/mL) | - | 0 | ||
| LPS + Compound | 10 | |||
| LPS + Compound | 25 | |||
| LPS + Compound | 50 | |||
| L-NAME (Positive Control) | 100 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + Compound | 10 | |||
| LPS + Compound | 25 | |||
| LPS + Compound | 50 | |||
| Dexamethasone (Positive Control) | 10 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound.
Caption: General workflow for in vitro anti-inflammatory assays.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a positive control group treated with L-NAME.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the NO concentration using a sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Culture, Seeding, and Treatment: Follow steps 1-3 from Protocol 2. Include a positive control group treated with Dexamethasone.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plates and collect the cell culture supernatant.
-
ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves provided with the kits.
The provided application notes and protocols offer a robust starting point for the systematic evaluation of this compound as a potential anti-inflammatory agent. While direct experimental evidence for this specific compound is not yet available, the methodologies outlined will enable researchers to determine its efficacy, elucidate its mechanism of action, and contribute valuable data to the field of anti-inflammatory drug discovery. The hypothesized involvement in the COX-2 and NF-κB pathways provides a strong rationale for its investigation.
References
- 1. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Screening of 2-[(2-Methylphenoxy)methyl]benzoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the antimicrobial activity of novel compounds, with a specific focus on analogues of 2-[(2-methylphenoxy)methyl]benzoic acid. The protocols outlined below are foundational for the preliminary assessment of antibacterial and antifungal efficacy.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1] Analogues of this compound, which incorporate a phenoxymethyl benzoic acid scaffold, represent a class of compounds with potential for novel antimicrobial activity. This document details the standardized protocols for in vitro screening of these analogues to determine their efficacy against a panel of pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity of Related Compounds
While specific data for this compound analogues is not extensively available in the public domain, the following tables summarize the antimicrobial activity of structurally related thioureide derivatives of 2-(phenoxymethyl)benzoic acids. This data serves as a reference for the expected range of activity and the types of microorganisms that are likely to be susceptible.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(4-methylphenoxymethyl)benzoic acid thioureide analogues
| Compound/Strain | S. aureus | B. subtilis | P. aeruginosa | C. albicans | A. niger |
| Analogue 1 | 125 µg/mL | 62.5 µg/mL | 250 µg/mL | 31.25 µg/mL | 15.6 µg/mL |
| Analogue 2 | 250 µg/mL | 125 µg/mL | 125 µg/mL | 62.5 µg/mL | 31.25 µg/mL |
| Analogue 3 | >1000 µg/mL | 500 µg/mL | 62.5 µg/mL | 15.6 µg/mL | 15.6 µg/mL |
| Analogue 4 | 62.5 µg/mL | 125 µg/mL | 31.25 µg/mL | 62.5 µg/mL | 62.5 µg/mL |
| Analogue 5 | 500 µg/mL | 250 µg/mL | >250 µg/mL | 31.25 µg/mL | 15.6 µg/mL |
Data adapted from a study on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid.[2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of 2-(4-chlorophenoxymethyl)benzoic acid thioureide analogues
| Compound/Strain | S. aureus | E. coli | S. enteritidis | P. aeruginosa | C. albicans |
| Analogue 5g | 32 µg/mL | 128 µg/mL | 64 µg/mL | 256 µg/mL | 128 µg/mL |
| Analogue 5h | 32 µg/mL | 256 µg/mL | 128 µg/mL | 512 µg/mL | 256 µg/mL |
Data adapted from a study on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific this compound analogues being screened.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (this compound analogues)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agar Well Diffusion Assay
This is a preliminary qualitative screening method to assess the antimicrobial activity of the compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compounds
-
Bacterial or fungal strains
-
Sterile cork borer or pipette tips
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Plates:
-
Prepare a bacterial or fungal inoculum as described for the broth microdilution assay.
-
Using a sterile swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn.
-
-
Application of Compounds:
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.
-
Include a solvent control well.
-
-
Incubation and Measurement:
-
Incubate the plates under the same conditions as the MIC assay.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile pipette and loops
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the completed MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) from each.
-
Spot-inoculate the aliquots onto fresh MHA plates.
-
-
Incubation:
-
Incubate the MHA plates under appropriate conditions for 24-48 hours.
-
-
Determination of MBC:
-
Observe the plates for bacterial or fungal growth.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening the antimicrobial activity of novel compounds.
Caption: General workflow for antimicrobial screening.
Proposed Mechanism of Action
The diagram below illustrates the potential mechanisms by which benzoic acid and its derivatives may exert their antimicrobial effects.
Caption: Proposed antimicrobial mechanisms.
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-[(2-Methylphenoxy)methyl]benzoic Acid via Recrystallization
Introduction
2-[(2-Methylphenoxy)methyl]benzoic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount to ensure the efficacy and safety of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, including aromatic carboxylic acids.[2][3] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2][4][5] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of most solids in a solvent at elevated temperatures compared to their solubility at lower temperatures.[2][5][6] In a typical procedure, the impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.[7] As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are either present in smaller quantities or are more soluble in the cold solvent, remain in the solution (mother liquor).[2] The purified crystals are then isolated by filtration.
Solvent Selection
The choice of solvent is a critical factor in successful recrystallization. An ideal solvent should:
-
Not react chemically with the compound being purified.[2]
-
Exhibit a steep solubility curve for the compound, meaning high solubility at high temperatures and low solubility at low temperatures.[2][4]
-
Either dissolve impurities readily at all temperatures or not dissolve them at all.[2]
-
Have a relatively low boiling point for easy removal from the purified crystals.[2]
-
Be non-toxic, inexpensive, and non-flammable.
For aromatic carboxylic acids like this compound, common solvents for recrystallization include water, aqueous acetic acid, and ethanol-water mixtures.[4][8] A mixed solvent system, such as ethanol and water, is often employed when a single solvent does not provide the optimal solubility characteristics. In this system, the compound is typically dissolved in the solvent in which it is more soluble (ethanol), and then the second solvent (water), in which it is less soluble, is added to induce crystallization upon cooling.
Illustrative Recrystallization Data
The following table summarizes illustrative quantitative data for the recrystallization of this compound. (Note: This data is representative and may vary based on the specific impurity profile and experimental conditions).
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to light brown powder | White crystalline solid |
| Purity (by HPLC) | 95.2% | >99.5% |
| Melting Point | 138-142 °C | 145-147 °C |
| Yield | N/A | 85-95% |
| Solubility in Ethanol (25 °C) | ~150 mg/mL | ~150 mg/mL |
| Solubility in Water (25 °C) | <1 mg/mL | <1 mg/mL |
Experimental Protocol
This protocol details the steps for the purification of this compound via recrystallization from an ethanol-water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Drying oven
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 50-60 mL) to the flask.
-
Gently heat the mixture on a heating mantle or hot plate while stirring to facilitate dissolution.
-
If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding an excess of solvent to maximize the yield.[5]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.
-
Gently reheat the solution to boiling for 5-10 minutes with continuous stirring. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if activated carbon was used):
-
If activated carbon was used, it must be removed while the solution is hot to prevent premature crystallization.
-
Set up a hot filtration apparatus using a pre-warmed Buchner funnel and flask.
-
Quickly filter the hot solution to remove the activated carbon.
-
-
Crystallization:
-
Transfer the hot, clear solution to a clean Erlenmeyer flask.
-
Slowly add deionized water dropwise to the hot ethanol solution with continuous swirling until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol-water filtrate.
-
Collect the crystals by vacuum filtration.[10]
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Assess the purity by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Visual Workflow
Figure 1. Workflow for the purification of this compound by recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. home.miracosta.edu [home.miracosta.edu]
Application Notes and Protocols for Testing the Efficacy of Phenoxyacetic Acid Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of efficacy studies for phenoxyacetic acid herbicides. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction to Phenoxyacetic Acid Herbicides
Phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are synthetic auxins widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1] Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[2][3] Understanding the efficacy and the underlying mechanisms of these herbicides is crucial for their effective and sustainable use.
Signaling Pathway of Phenoxyacetic Acid Herbicides
Phenoxyacetic acid herbicides exert their effects by hijacking the plant's natural auxin signaling pathway. The herbicide molecules bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4][5] This binding event stabilizes the interaction between the SCFTIR1/AFB complex and Aux/IAA transcriptional repressors.[6][7] Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[4][7] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the upregulation or downregulation of their expression.[4][8] This disruption of normal gene expression leads to a cascade of physiological responses, including rapid cell division and elongation, epinasty, and the overproduction of other plant hormones like ethylene and abscisic acid, which contribute to the herbicidal effects.[3]
Experimental Protocols
Dose-Response Analysis using Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details a laboratory-based assay to determine the dose-dependent efficacy of phenoxyacetic acid herbicides using the model plant Arabidopsis thaliana.
Objective: To quantify the inhibitory effect of a phenoxyacetic acid herbicide on primary root growth and determine the half-maximal effective concentration (EC50).
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Phenoxyacetic acid herbicide (e.g., 2,4-D, MCPA)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri plates (square, 100 x 100 mm)
-
Micropipettes and sterile tips
-
Sterile water
-
Growth chamber with controlled light and temperature
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Seed Sterilization:
-
Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach solution containing 0.05% (v/v) Triton X-100.
-
Vortex for 5-10 minutes.
-
Wash the seeds five times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% (w/v) agar solution.
-
-
Plating and Stratification:
-
Prepare MS agar plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7).
-
After autoclaving and cooling, add the phenoxyacetic acid herbicide to the molten agar to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a solvent control if the herbicide is dissolved in a solvent other than water.
-
Pipette the sterilized seeds onto the surface of the MS agar plates, arranging them in a straight line at the top of the plate.
-
Seal the plates with micropore tape and wrap them in aluminum foil.
-
Stratify the seeds by incubating the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
-
Seedling Growth:
-
Transfer the plates to a growth chamber and orient them vertically to allow roots to grow down along the agar surface.
-
Grow the seedlings under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 5-7 days.
-
-
Data Collection and Analysis:
-
After the growth period, scan the plates at a high resolution.
-
Measure the primary root length of at least 15-20 seedlings per treatment using image analysis software.
-
Calculate the average root length and standard deviation for each herbicide concentration.
-
Express the root growth as a percentage of the control (0 nM herbicide).
-
Plot the percentage of root growth inhibition against the logarithm of the herbicide concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Ethylene Production Measurement in Herbicide-Treated Seedlings
This protocol describes the measurement of ethylene production in Arabidopsis seedlings following treatment with a phenoxyacetic acid herbicide using gas chromatography.[2][3][5][9][10]
Objective: To quantify the ethylene evolved from plant tissues in response to phenoxyacetic acid herbicide treatment.
Materials:
-
Arabidopsis thaliana seedlings (grown as described in 3.1)
-
Phenoxyacetic acid herbicide solution
-
Gas-tight vials (e.g., 4 mL) with septum-sealed caps
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina-packed column)
-
Gas-tight syringe
-
Ethylene standard gas of a known concentration
-
Incubator or growth chamber
Protocol:
-
Seedling Preparation and Treatment:
-
Grow Arabidopsis seedlings on MS agar plates for 5-7 days.
-
Prepare a liquid MS medium containing the desired concentration of the phenoxyacetic acid herbicide (e.g., a concentration known to cause a physiological response from the root growth assay). Include a control with no herbicide.
-
Carefully transfer a known number of seedlings (e.g., 10-15) into a gas-tight vial containing 1 mL of the liquid MS medium with or without the herbicide.
-
-
Ethylene Accumulation:
-
Seal the vials with the septum-sealed caps.
-
Incubate the vials in the dark at a constant temperature (e.g., 22°C) for a specific period (e.g., 4-24 hours) to allow for ethylene to accumulate in the headspace.
-
-
Ethylene Measurement:
-
After the incubation period, take a 1 mL gas sample from the headspace of each vial using a gas-tight syringe.
-
Inject the gas sample into the gas chromatograph.
-
Record the peak area corresponding to ethylene.
-
-
Quantification:
-
Create a standard curve by injecting known amounts of ethylene standard gas into the GC and plotting the peak area against the amount of ethylene.
-
Use the standard curve to calculate the amount of ethylene in the headspace of the experimental vials.
-
Express the results as nL of ethylene per gram of fresh weight per hour (nL g⁻¹ h⁻¹).
-
Field Trial for Efficacy Assessment
This protocol outlines a randomized complete block design for a field trial to evaluate the efficacy of phenoxyacetic acid herbicides on broadleaf weeds under real-world conditions.[11][12]
Objective: To assess the percentage of weed control and crop tolerance of a phenoxyacetic acid herbicide formulation in a field setting.
Materials:
-
Phenoxyacetic acid herbicide formulation
-
Commercial standard herbicide (for comparison)
-
Spraying equipment calibrated for small plot research
-
Plot marking materials (stakes, flags)
-
Data collection tools (quadrats, data sheets, camera)
-
Personal protective equipment (PPE)
Protocol:
-
Site Selection and Preparation:
-
Select a field with a uniform and representative population of the target broadleaf weed species.
-
Prepare the field according to standard agricultural practices for the crop to be grown (if any).
-
-
Experimental Design:
-
Use a randomized complete block design (RCBD) with at least four replicates (blocks).
-
Each block should contain all treatments in a randomized order.
-
Treatments should include:
-
Untreated control
-
Phenoxyacetic acid herbicide at the proposed application rate (1x)
-
Phenoxyacetic acid herbicide at twice the proposed rate (2x) to assess crop safety
-
A commercial standard herbicide for comparison.
-
-
Plot size should be appropriate for the application equipment and allow for unsprayed buffer zones to prevent drift.
-
-
Herbicide Application:
-
Apply the herbicides at the correct weed growth stage as specified on the product label (typically when weeds are young and actively growing).
-
Record environmental conditions at the time of application (temperature, humidity, wind speed and direction).
-
-
Efficacy Assessment:
-
Conduct visual assessments of weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).
-
Use a rating scale (e.g., 0% = no control, 100% = complete kill) to estimate the percentage of control for each weed species compared to the untreated control.
-
For more quantitative data, place quadrats (e.g., 0.25 m²) in each plot and count the number of weeds and/or harvest the above-ground weed biomass.
-
-
Crop Tolerance Assessment:
-
Visually assess the crop for any signs of phytotoxicity (e.g., stunting, discoloration, epinasty) at the same time points as the efficacy assessments.
-
At the end of the growing season, harvest the crop from a defined area within each plot to determine the yield.
-
-
Data Analysis:
-
Analyze the weed control and crop yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Dose-Response of Phenoxyacetic Acid Herbicides on Broadleaf Weeds (% Visual Control at 21 Days After Treatment)
| Herbicide | Rate (g ae/ha) | Common Waterhemp (%) | Giant Ragweed (%) | Kochia (%) |
| 2,4-D Choline | 820 | 95 | 90 | 59 |
| 1640 (1x) | >95 | >90 | 87 | |
| 2480 | >95 | >95 | >90 | |
| MCPA | 975 | 100 | - | - |
| 1300 | 100 | - | - | |
| 2,4-D + MCPA | 975 | - | - | 75.1 |
| 1300 | - | - | - |
Data compiled from studies on glyphosate-resistant weed biotypes.[13] Control of hoary cress and haresear mustard with 2,4-D plus MCPA was also reported.[3]
Table 2: Effect of 2,4-D Application Rate on Weed Dry Matter Yield in Natural Pasture
| 2,4-D Rate (L/ha) | Application Time | Weed Dry Matter Yield (t/ha) |
| 1.0 | Mid-July | 0.50 |
| 1.5 | Mid-July | 0.35 |
| 2.0 | Mid-July | 0.30 |
| 1.0 | Early August | 0.65 |
| 1.5 | Early August | 0.55 |
| 2.0 | Early August | 0.45 |
| 1.0 | Mid-August | 0.70 |
| 1.5 | Mid-August | 0.60 |
| 2.0 | Mid-August | 0.50 |
Adapted from a study on broadleaf weed control in natural pasture.[7][14]
Table 3: Efficacy of MCPA-Embedded Mulch Film on Broadleaf Weed Control
| MCPA Concentration in Film (%) | Weed Control (%) | Fava Bean Leaf Area (cm²) |
| 0 (No Herbicide) | 0 | 35.2 |
| 1.0 | 100 | 25.1 |
| 2.5 | 100 | 18.5 |
| 5.0 | 100 | 17.8 |
| 10.0 | 100 | 17.5 |
Data from a study on bioactive mulch films for weed control.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different evolutionary patterns of TIR1/AFBs and AUX/IAAs and their implications for the morphogenesis of land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method for the Measurement of Ethylene During Pathogen Infection in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of Ethylene in Plant-Bioassay System: Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Evaluation of Anti-Inflammatory Properties of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory therapeutics is a significant area of research. A critical step in this process is the in vitro evaluation of the anti-inflammatory potential of new chemical entities. This document provides detailed protocols for a panel of robust and reproducible in vitro assays designed to screen and characterize the anti-inflammatory properties of novel compounds.
These assays focus on key inflammatory pathways and mediators, including the inhibition of pro-inflammatory enzymes, the suppression of inflammatory signaling cascades in cell-based models, and the quantification of key inflammatory markers such as cytokines, nitric oxide, and reactive oxygen species.
Key In Vitro Anti-Inflammatory Assays
A multi-tiered approach is recommended for screening novel compounds, starting with biochemical assays and progressing to more complex cell-based models. This strategy allows for the efficient identification of promising candidates and the elucidation of their mechanisms of action.
1. Biochemical Assays:
-
Cyclooxygenase (COX-2) Inhibition Assay: Directly measures the ability of a compound to inhibit the activity of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[1][2][3][4][5]
2. Cell-Based Assays:
-
LPS-Stimulated Macrophage Model: Utilizes macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. This model is used to assess a compound's ability to suppress the production of various inflammatory mediators.[6][7][8][9][10]
-
Nitric Oxide (NO) Production Assay (Griess Assay): Quantifies the level of nitrite, a stable metabolite of NO, in cell culture supernatants. NO is a key inflammatory mediator produced by activated macrophages.[11][12][13][14][15]
-
Reactive Oxygen Species (ROS) Production Assay: Measures the generation of ROS, which are highly reactive molecules that can contribute to inflammation and cellular damage.[16][17][18][19][20]
-
Pro-inflammatory Cytokine Quantification (ELISA/Luminex): Measures the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, secreted by immune cells.[21][22][23][24]
Data Presentation: Summary of Quantitative Data
The following tables provide examples of how to present quantitative data obtained from the described assays.
Table 1: COX-2 Inhibitory Activity of Novel Compounds
| Compound ID | IC50 (µM) for COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Novel Cmpd 1 | 0.5 | 150 |
| Novel Cmpd 2 | 2.1 | 45 |
| Celecoxib | 0.05 | >600[25] |
| Diclofenac | 0.40 | 0.15[25] |
Table 2: Effect of Novel Compounds on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID (at 10 µM) | NO Production (% Inhibition) | TNF-α Secretion (% Inhibition) | IL-6 Secretion (% Inhibition) |
| Novel Cmpd 3 | 75% | 82% | 68% |
| Novel Cmpd 4 | 58% | 65% | 52% |
| Dexamethasone (1 µM) | 95% | 98% | 92% |
Experimental Protocols
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for measuring the activity of purified recombinant COX-2.[2][3][4]
Materials:
-
Purified recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of COX-2 enzyme in COX Assay Buffer.
-
Prepare serial dilutions of test compounds and the positive control (Celecoxib) in a suitable solvent (e.g., DMSO) at 10X the final desired concentration.
-
Prepare a 10X working solution of Arachidonic Acid by diluting the stock with NaOH and then with purified water.
-
-
Assay Setup:
-
Add 10 µL of the 10X test compound dilutions, positive control, or vehicle control (e.g., 1% DMSO in assay buffer) to the appropriate wells of the 96-well plate.
-
Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the diluted COX-2 enzyme.
-
Add 80 µL of the Reaction Master Mix to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the 10X Arachidonic Acid solution to each well using a multichannel pipette.
-
Immediately begin reading the fluorescence intensity kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
LPS-Stimulated Macrophage Assay for Pro-inflammatory Cytokine and NO Production
This protocol describes the stimulation of RAW 264.7 macrophages with LPS to induce an inflammatory response and the subsequent measurement of nitric oxide and pro-inflammatory cytokines.[6][7][8][9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a known anti-inflammatory agent (e.g., Dexamethasone)
-
Griess Reagent System for NO detection
-
ELISA kits for TNF-α and IL-6
-
96-well tissue culture plates
-
Spectrophotometer (for Griess assay and ELISA)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[6]
-
-
Compound Treatment and LPS Stimulation:
-
The next day, remove the culture medium.
-
Add fresh medium containing various concentrations of the test compounds or Dexamethasone and pre-incubate for 1-2 hours.
-
Add LPS to a final concentration of 10-100 ng/mL to all wells except the vehicle control.[6]
-
Incubate the plates for 24 hours.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants for analysis.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of the collected supernatant to a new 96-well plate.[11]
-
Prepare a standard curve using sodium nitrite.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[11]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
-
Cytokine Measurement (ELISA):
-
Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of NO, TNF-α, and IL-6 production for each test compound concentration compared to the LPS-stimulated control.
-
Reactive Oxygen Species (ROS) Production Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.[16][17][18][19][20]
Materials:
-
Adherent or suspension cells (e.g., RAW 264.7 macrophages)
-
H2DCFDA dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
ROS-inducing agent (e.g., H2O2 or Pyocyanin) as a positive control
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Adherent Cells:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add H2DCFDA working solution (typically 10-20 µM in assay buffer) to each well and incubate for 30-45 minutes at 37°C in the dark.[16]
-
-
Compound Treatment:
-
Remove the H2DCFDA solution and wash the cells with assay buffer.
-
Add assay buffer containing the test compounds or positive control to the wells.
-
-
Measurement:
-
Incubate for the desired time (e.g., 1-2 hours).
-
Measure the fluorescence intensity (Ex/Em ≈ 488/535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition of ROS production for each test compound concentration relative to the positive control.
-
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[26][27][28][29] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Canonical NF-κB signaling pathway activated by LPS.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial pathways involved in inflammation.[30][31] These pathways, including the ERK, JNK, and p38 MAPK pathways, are activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Activated MAPKs phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Caption: A simplified overview of the MAPK signaling cascade.
Experimental Workflow for Anti-Inflammatory Compound Screening
The following diagram illustrates a typical workflow for screening and characterizing novel anti-inflammatory compounds using the assays described in this document.
Caption: A streamlined workflow for identifying lead anti-inflammatory compounds.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 12. Protocol Griess Test [protocols.io]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. scribd.com [scribd.com]
- 18. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 19. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 20. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 28. cdn-links.lww.com [cdn-links.lww.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. cusabio.com [cusabio.com]
- 31. MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis and Metabolic Profiling of Radiolabeled 2-[(2-methylphenoxy)methyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of modern drug development. Radiolabeling of drug candidates remains a critical tool in these investigations, providing a quantitative and definitive method to trace the fate of a molecule and its metabolites within a biological system.[1][2][3] This document outlines the synthesis of Carbon-14 labeled 2-[(2-methylphenoxy)methyl]benzoic acid, a novel carboxylic acid derivative with potential therapeutic applications, and provides detailed protocols for the investigation of its metabolic fate using in vitro methods. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety.
The selection of Carbon-14 as the radiolabel is based on its long half-life and the metabolic stability of the carbon skeleton, which simplifies the interpretation of metabolic data.[3] The proposed synthetic route and metabolic studies described herein are designed to provide a comprehensive framework for researchers engaged in the preclinical development of this and similar chemical entities.
Synthesis of [¹⁴C]-2-[(2-methylphenoxy)methyl]benzoic Acid
The synthesis of radiolabeled this compound can be approached through a multi-step process. A plausible synthetic strategy involves the introduction of the Carbon-14 label at the carboxyl group, a common and effective method for radiolabeling carboxylic acids. This is typically achieved using a Grignard reaction with [¹⁴C]carbon dioxide.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for [¹⁴C]-2-[(2-methylphenoxy)methyl]benzoic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Bromomethyl)-2-[(2-methylphenoxy)methyl]benzene (Intermediate C)
-
To a solution of o-cresol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-(bromomethyl)benzyl bromide (1.05 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(bromomethyl)-2-[(2-methylphenoxy)methyl]benzene.
Step 2: Formation of the Grignard Reagent (Intermediate E)
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of 1-(bromomethyl)-2-[(2-methylphenoxy)methyl]benzene (1.0 eq) in dry diethyl ether dropwise to initiate the reaction.
-
Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 3 & 4: Carboxylation with [¹⁴C]CO₂ and Workup
-
In a specialized, sealed radiochemistry apparatus, introduce [¹⁴C]CO₂ (generated from Ba[¹⁴C]O₃ and concentrated H₂SO₄).
-
Cool the Grignard reagent solution to -78 °C and bubble the [¹⁴C]CO₂ gas through the solution with vigorous stirring.
-
After the addition of [¹⁴C]CO₂ is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture to pH 2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain [¹⁴C]-2-[(2-methylphenoxy)methyl]benzoic acid.
Quality Control
| Parameter | Specification | Method |
| Radiochemical Purity | > 98% | Radio-HPLC |
| Chemical Purity | > 98% | HPLC-UV |
| Specific Activity | 50-60 mCi/mmol | Liquid Scintillation Counting |
| Identity Confirmation | Consistent with structure | LC-MS/MS, ¹H-NMR |
Table 1: Quality control specifications for synthesized [¹⁴C]-2-[(2-methylphenoxy)methyl]benzoic acid.
In Vitro Metabolic Studies
In vitro metabolism studies are crucial for identifying the primary metabolic pathways and the enzymes involved in the biotransformation of a drug candidate.[4][5] Human liver microsomes are a standard tool for these initial investigations as they contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[4][5]
Proposed Metabolic Pathways
Based on the metabolism of structurally related compounds like 3-phenoxybenzoic acid, the primary metabolic pathways for this compound are expected to involve Phase I oxidation and Phase II conjugation reactions.[6][7][8]
Caption: Proposed metabolic pathways of this compound.
Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes
1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL)
-
[¹⁴C]-2-[(2-methylphenoxy)methyl]benzoic acid (e.g., 1 µM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled compound.
-
Incubate at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
2. Sample Processing
-
Vortex the terminated reaction samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
3. Metabolite Profiling and Identification
-
Analyze the reconstituted samples using a liquid chromatography system coupled with a radiodetector and a mass spectrometer (LC-Radio-MS/MS).
-
The radiodetector will identify all drug-related material, while the mass spectrometer will provide structural information for metabolite identification.
-
Quantify the parent compound and each metabolite based on their respective radiochromatogram peak areas.
Hypothetical Quantitative Metabolic Profile
| Metabolite ID | Proposed Structure | Retention Time (min) | % of Total Radioactivity (at 60 min) |
| Parent | This compound | 15.2 | 45.5 |
| M1 | Hydroxylated (phenoxy ring) | 12.8 | 25.3 |
| M2 | Hydroxylated (methyl group) | 13.5 | 10.1 |
| M3 | Glucuronide conjugate of M1 | 8.7 | 15.8 |
| M4 | Sulfate conjugate of M1 | 9.2 | 3.3 |
Table 2: Hypothetical quantitative analysis of metabolites of [¹⁴C]-2-[(2-methylphenoxy)methyl]benzoic acid in human liver microsomes.
Conclusion
This application note provides a comprehensive overview of the synthesis and metabolic profiling of radiolabeled this compound. The detailed protocols for the synthesis of the [¹⁴C]-labeled compound and for in vitro metabolism studies using human liver microsomes offer a practical guide for researchers in the field of drug development. The proposed synthetic route is robust and amenable to the introduction of a radiolabel, while the metabolic profiling strategy allows for the thorough characterization of the biotransformation pathways. The insights gained from these studies are invaluable for advancing the preclinical development of this and other novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Species differences in the metabolism of 3-phenoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-metabolic enzymes and pathways of 3-phenoxybenzoic acid degradation by Aspergillus oryzae M-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-[(2-methylphenoxy)methyl]benzoic acid and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical framework for the identification and quantification of 2-[(2-methylphenoxy)methyl]benzoic acid and its putative metabolites in biological matrices, primarily human plasma. The protocols described herein are based on established analytical techniques for similar xenobiotic compounds, focusing on liquid chromatography coupled with mass spectrometry (LC-MS). This guide is intended to serve as a comprehensive resource for researchers in drug metabolism, pharmacokinetics, and toxicology.
Introduction
This compound is a chemical entity with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of its metabolic fate is crucial for assessing its efficacy and safety. This application note outlines the predicted metabolic pathways and provides a robust analytical method for the simultaneous determination of the parent compound and its key metabolites.
Predicted Metabolic Pathways
Based on the known biotransformation of structurally related phenoxybenzoic acids, the primary metabolic pathways for this compound are predicted to be Phase I oxidation and Phase II conjugation.
-
Phase I Metabolism (Oxidation): The primary oxidative transformations are expected to occur on both aromatic rings and the methyl group. This includes aromatic hydroxylation and oxidation of the methyl group to a carboxylic acid.
-
Phase II Metabolism (Conjugation): The hydroxylated metabolites and the parent carboxylic acid can undergo conjugation with glucuronic acid or sulfate. The carboxylic acid moiety can also be conjugated with amino acids such as glycine.
A diagram illustrating the predicted metabolic pathway is provided below.
Caption: Predicted metabolic pathway of this compound.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective LC-MS/MS method is proposed for the simultaneous quantification of this compound and its major predicted metabolites in human plasma.
Materials and Reagents
-
Reference standards of this compound and its potential metabolites (if available, otherwise synthesized and characterized).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C₆-labeled parent compound).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA).
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Parameters
Table 1: Hypothetical LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Parent Compound | 241.08 | 135.04 | 15 |
| Hydroxylated Metabolite | 257.08 | 135.04 | 18 |
| Carboxylic Acid Metabolite | 271.06 | 135.04 | 20 |
| Glucuronide Conjugate | 417.11 | 241.08 | 22 |
| Sulfate Conjugate | 321.04 | 241.08 | 25 |
| Glycine Conjugate | 298.10 | 135.04 | 18 |
| Internal Standard | 247.10 | 141.06 | 15 |
Note: The m/z values are hypothetical and should be determined experimentally.
Experimental Protocols
Standard Solution Preparation
-
Prepare individual stock solutions of the parent compound, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
Sample Preparation from Human Plasma
The following workflow outlines the solid-phase extraction (SPE) procedure for plasma samples.
Caption: Workflow for plasma sample preparation.
Detailed Protocol:
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Matrix Effect: The effect of co-eluting substances from the biological matrix on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
Table 3: Hypothetical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent, precise, and reproducible |
Data Analysis
-
Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
The concentration of the analytes in the QC and unknown samples is determined using the linear regression equation of the calibration curve.
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its predicted metabolites in human plasma. This application note serves as a foundational guide for researchers to develop and validate a specific and reliable analytical method for pharmacokinetic and metabolism studies of this compound. The provided protocols and hypothetical data tables offer a clear framework for experimental design and data interpretation.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Methylphenoxy)methyl]benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-[(2-methylphenoxy)methyl]benzoic acid synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Overall Yield
-
Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low overall yield can stem from several factors throughout the synthetic process. The primary route for this synthesis is a Williamson ether synthesis followed by hydrolysis. Here are the key areas to investigate:
-
Incomplete Deprotonation of 2-Cresol: The initial step of the Williamson ether synthesis requires the quantitative conversion of 2-cresol to its corresponding phenoxide. If the base is not strong enough or is used in insufficient quantity, unreacted 2-cresol will remain, leading to a lower yield.
-
Solution: Ensure you are using a strong base like sodium hydride (NaH) or potassium hydride (KH). Use at least a stoichiometric equivalent, and consider a slight excess (1.1 equivalents) to ensure complete deprotonation. The reaction should be performed under anhydrous conditions as the presence of water will consume the base.
-
-
Side Reactions of the Alkylating Agent: The alkylating agent, a methyl 2-(halomethyl)benzoate (e.g., methyl 2-(bromomethyl)benzoate), can undergo self-condensation or other side reactions, especially at elevated temperatures.
-
Solution: Add the alkylating agent to the phenoxide solution slowly and at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This minimizes the concentration of the alkylating agent at any given time, reducing the likelihood of side reactions.
-
-
Inefficient Hydrolysis: The final step of converting the methyl ester to the carboxylic acid must go to completion. Incomplete hydrolysis will result in a mixture of product and starting material, complicating purification and reducing the isolated yield of the desired acid.
-
Solution: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide for the saponification. Ensure adequate reaction time and temperature (e.g., refluxing in a mixture of methanol and water) to drive the reaction to completion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurities in my crude product. What are the common impurities and how can I prevent their formation?
-
Answer: Impurity formation is a common challenge. Here are some of the usual suspects and how to mitigate them:
-
O-alkylation vs. C-alkylation: While O-alkylation is the desired pathway, under certain conditions, C-alkylation of the phenoxide can occur, leading to the formation of isomers.
-
Solution: The choice of solvent can influence the selectivity. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.
-
-
Unreacted Starting Materials: Incomplete reactions will leave 2-cresol and methyl 2-(halomethyl)benzoate in your reaction mixture.
-
Solution: As mentioned for low yield, ensure complete deprotonation and use a slight excess of the alkylating agent. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to ensure all starting materials are consumed.
-
-
Byproducts from the Alkylating Agent: The methyl 2-(halomethyl)benzoate can dimerize or react with any residual water.
-
Solution: Use high-purity starting materials and maintain anhydrous reaction conditions. Slow addition of the alkylating agent at a controlled temperature is also crucial.
-
-
Issue 3: Difficulty with Product Purification
-
Question: I'm struggling to purify the final product. What purification strategies are most effective?
-
Answer: Purifying this compound can be challenging due to the potential for similar polarity between the product and certain impurities.
-
Initial Work-up: After hydrolysis, the reaction mixture will be basic. Acidification with an acid like HCl will precipitate the carboxylic acid product. Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.
-
Extraction: The precipitated crude product can be collected by filtration. Alternatively, an extractive work-up can be employed. After acidification, extract the aqueous layer with an organic solvent like ethyl acetate. The organic layer can then be washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. The choice of solvent is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents to screen include toluene, ethyl acetate/heptane mixtures, or ethanol/water mixtures.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography may be necessary. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended synthetic route for preparing this compound with a high yield?
A1: A two-step process is generally preferred for achieving a higher yield.[1] This involves:
-
Williamson Ether Synthesis: Reacting the sodium or potassium salt of 2-cresol with a methyl 2-(halomethyl)benzoate (e.g., methyl 2-(bromomethyl)benzoate). This reaction is typically carried out in an aprotic polar solvent like DMF or THF.[2]
-
Hydrolysis: Saponification of the resulting methyl 2-[(2-methylphenoxy)methyl]benzoate using a base like NaOH or KOH in a protic solvent mixture such as methanol/water, followed by acidic work-up.
-
-
Q2: What are the critical reaction parameters to control for maximizing yield in the Williamson ether synthesis step?
A2: The following parameters are crucial:
-
Base: Use a strong, non-nucleophilic base like NaH to ensure complete deprotonation of 2-cresol.
-
Solvent: Anhydrous polar aprotic solvents like DMF, DMSO, or THF are recommended.[3]
-
Temperature: Maintain a controlled temperature, typically starting at 0°C during the addition of the alkylating agent, and then allowing the reaction to proceed at room temperature or with gentle heating.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time for complete consumption of the limiting reagent.
-
-
Q3: Can I use 2-hydroxybenzoic acid directly instead of its methyl ester?
A3: While direct alkylation of 2-hydroxybenzoic acid is possible, it often leads to lower yields. The presence of the acidic carboxylic acid group can interfere with the reaction by reacting with the base. Protecting the carboxylic acid as an ester and then deprotecting it in a subsequent step is a more robust and higher-yielding strategy.[4]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-[(2-methylphenoxy)methyl]benzoate (Williamson Ether Synthesis)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL per 10 mmol of 2-cresol).
-
Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to the DMF. Cool the suspension to 0°C in an ice bath.
-
Phenoxide Formation: Slowly add 2-cresol (1.0 eq) dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0°C. Dissolve methyl 2-(bromomethyl)benzoate (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude methyl 2-[(2-methylphenoxy)methyl]benzoate.
Protocol 2: Hydrolysis of Methyl 2-[(2-methylphenoxy)methyl]benzoate
-
Saponification: Dissolve the crude methyl 2-[(2-methylphenoxy)methyl]benzoate from the previous step in a mixture of methanol and 10% aqueous sodium hydroxide solution (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or ethyl acetate/heptane).
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Williamson Ether Synthesis Step
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Ester (%) |
| 1 | NaH (1.1) | DMF | 0 to RT | 18 | 85-95 |
| 2 | KH (1.1) | THF | 0 to RT | 24 | 80-90 |
| 3 | K₂CO₃ (2.0) | Acetone | Reflux | 48 | 60-75 |
| 4 | NaOH (1.1) | Ethanol | Reflux | 24 | 40-50 |
Table 2: Optimization of Hydrolysis Conditions
| Entry | Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield of Acid (%) |
| 1 | NaOH (3.0) | MeOH/H₂O (2:1) | Reflux | 3 | >95 |
| 2 | KOH (3.0) | EtOH/H₂O (2:1) | Reflux | 4 | >95 |
| 3 | LiOH (2.5) | THF/H₂O (3:1) | 50 | 6 | 90-95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Synthesis of 2-Phenoxybenzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxybenzoic acids. The content is structured to address specific challenges encountered during experimental procedures.
Troubleshooting Guides
This section is designed to help you navigate common issues that may arise during the synthesis of 2-phenoxybenzoic acids, particularly via the Ullmann condensation reaction.
Issue 1: Low or No Yield of 2-Phenoxybenzoic Acid
Q: My Ullmann condensation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low yields in the Ullmann synthesis of 2-phenoxybenzoic acid are a common challenge. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your 2-chlorobenzoic acid and phenol. Impurities can interfere with the catalytic cycle.
-
Solvent and Base: Use a dry, high-boiling point polar aprotic solvent such as DMF, NMP, or dioxane.[1] Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better reactivity.
-
Stoichiometry: An excess of the phenol component is sometimes used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[2] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to decomposition and side reactions. A temperature range of 120-160°C is a good starting point for many systems.
-
Reaction Time: These reactions can be slow, sometimes requiring up to 48 hours.[3] Monitor the reaction progress using an appropriate technique like TLC or GC-MS to determine the optimal reaction time.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the copper catalyst and improve yields.
-
-
Catalyst System:
-
Copper Source: The active catalytic species is believed to be Cu(I). While various copper sources can be used (Cu powder, Cu₂O, CuI, etc.), Cu(I) salts like CuI are often more effective. If using Cu(0) or Cu(II), an in-situ reduction to Cu(I) is necessary.
-
Ligands: The use of ligands can significantly accelerate the reaction and allow for milder reaction conditions.[4] Common ligands for Ullmann C-O coupling include 1,10-phenanthroline and various amino acids like L-proline. The ligand can improve the solubility of the copper catalyst and facilitate the catalytic cycle.
-
Base: The choice of base is crucial. Stronger bases like Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, but the optimal base can be substrate-dependent.
-
-
Microwave-Assisted Synthesis:
Issue 2: Presence of Significant Side Products
Q: My reaction is producing a complex mixture with several side products, making purification difficult. What are these side products and how can I minimize their formation?
A: The formation of side products is a common challenge in Ullmann condensations. Identifying and minimizing these can significantly improve the purity and yield of your desired 2-phenoxybenzoic acid.
Logical Flow for Minimizing Side Products
Caption: Strategy for minimizing side product formation.
-
Common Side Products:
-
Hydrodehalogenation: The 2-chlorobenzoic acid can be reduced to benzoic acid. This is often observed when the reaction conditions are too harsh or if there are sources of protons in the reaction mixture.
-
Biaryl Ether Formation: Phenol can react with itself to form a biaryl ether, especially if the reaction temperature is very high.[8]
-
Decarboxylation: At elevated temperatures, the carboxylic acid group of 2-chlorobenzoic acid or the product can be lost, leading to the formation of diphenyl ether.
-
-
Strategies for Minimization:
-
Temperature Control: Carefully control the reaction temperature. Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Choice of Base: A very strong base can sometimes promote side reactions. Experiment with different bases (e.g., K₂CO₃ vs. Cs₂CO₃) to find the optimal balance between reactivity and selectivity.
-
Ligand Selection: The use of an appropriate ligand can increase the rate of the desired C-O bond formation, thereby outcompeting the side reactions.
-
Stoichiometry: Adjusting the ratio of the reactants can sometimes minimize self-coupling of the phenol.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my 2-phenoxybenzoic acid from the crude reaction mixture. What are the best practices for purification?
A: Purification of 2-phenoxybenzoic acids from Ullmann reaction mixtures can be challenging due to the presence of unreacted starting materials, copper salts, and side products.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture to remove insoluble copper salts and the inorganic base.
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove any remaining basic compounds and to protonate the carboxylic acid.
-
Extract the aqueous layer with the organic solvent to recover any dissolved product.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying the crude product. A suitable solvent system (e.g., toluene, xylene, or a mixture of ethanol and water) should be chosen.[5]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A solvent system with increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is typically effective. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ortho-carboxy group in the Ullmann synthesis of 2-phenoxybenzoic acid?
A1: The ortho-carboxy group in 2-chlorobenzoic acid is believed to play a crucial role in facilitating the Ullmann condensation. It can act as an intramolecular ligand, coordinating to the copper catalyst and bringing it in close proximity to the site of reaction. This "ortho-effect" can accelerate the reaction and allow for milder conditions compared to the synthesis of other phenoxybenzoic acid isomers.[8]
Q2: Can I use other aryl halides besides 2-chlorobenzoic acid?
A2: Yes, other aryl halides can be used. The reactivity generally follows the trend: Aryl-I > Aryl-Br > Aryl-Cl. Aryl iodides and bromides are more reactive and often allow for milder reaction conditions. However, 2-chlorobenzoic acid is a common and cost-effective starting material.
Q3: What are the advantages of using microwave-assisted synthesis?
A3: Microwave-assisted synthesis offers several advantages for the Ullmann condensation:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[6][7]
-
Improved Yields: The rapid and uniform heating can lead to higher product yields and fewer side products.
-
Milder Conditions: In some cases, microwave heating can allow for the use of lower temperatures and less catalyst.
Q4: How do I choose the right ligand for my reaction?
A4: The choice of ligand can be critical for a successful Ullmann reaction. There is no universal ligand, and the optimal choice depends on the specific substrates and reaction conditions. Some commonly used and effective ligands for C-O coupling reactions include:
-
1,10-Phenanthroline: A classic and effective ligand for many Ullmann reactions.
-
Amino Acids (e.g., L-proline, N,N-dimethylglycine): These are often inexpensive, readily available, and can be very effective.
-
Diamines (e.g., N,N'-dimethylethylenediamine): These can also be highly effective in promoting the coupling reaction. It is often necessary to screen a few different ligands to find the best one for your specific system.
Data Summary
Table 1: Comparison of Reaction Conditions on the Yield of 2-Phenoxybenzoic Acid Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2) | Toluene | 110 | 24 | 73 | [9] |
| Cu₂O (5) | None | Cs₂CO₃ (2) | DMF | 120 | 12 | 65-92 | [10] |
| Cu Powder (stoich.) | None | K₂CO₃ (2) | Pyridine | Reflux | 48 | Low | [3] |
| CuI (5) | L-Proline (10) | K₂CO₃ (2) | DMSO | 90 | 12 | High | [9] |
| Cu Powder (5) | None | Phosphate Buffer | Water | MW (150) | 0.5 | High | [5][6] |
Note: Yields are often substrate-dependent and the conditions listed are for representative examples. Direct comparison between different studies should be made with caution due to variations in substrates and experimental setups.
Experimental Protocols
Protocol 1: Conventional Ullmann Synthesis of 2-Phenoxybenzoic Acid
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv.), phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Heating: Heat the reaction mixture to 140-150°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Ullmann Synthesis of 2-Phenoxybenzoic Acid
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 2-chlorobenzoic acid (1.0 equiv.), phenol (1.2 equiv.), potassium carbonate (2.0 equiv.), and copper powder (0.05 equiv.).
-
Solvent Addition: Add a minimal amount of a suitable high-boiling solvent like DMF or use a solvent-free approach if applicable.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).[5][7]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the conventional protocol.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
optimization of reaction conditions for Ullmann ether synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of reaction conditions for the Ullmann ether synthesis. It is designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing very low or no yield of my desired ether product. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in an Ullmann ether synthesis can stem from several factors. A systematic evaluation of the reaction components and conditions is crucial for optimization.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The copper(I) catalyst is sensitive to oxidation. Ensure you are using a fresh, high-purity copper(I) salt. If the catalyst is old, consider purchasing a new batch or purifying the existing one. The use of "activated" copper powder, prepared by reducing copper sulfate with zinc metal, has been used in traditional methods.[1] |
| Inappropriate Ligand | The choice of ligand is critical and substrate-dependent.[2][3] For electron-rich phenols and aryl bromides, N-methylated amino acid-derived ligands like N,N-dimethylglycine have proven effective.[2] For other systems, bidentate ligands such as 1,10-phenanthroline or various diamines can significantly improve yields and allow for milder reaction conditions.[1][3] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrates.[4] |
| Incorrect Base | The base plays a crucial role in the reaction, and its effectiveness can be solvent-dependent.[5] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][5][6] K₃PO₄ is often a good choice as it is less likely to be deactivated by small amounts of water.[2] The choice between potassium, cesium, and sodium carbonates can also have a significant impact on the yield.[5] |
| Suboptimal Solvent | The reaction is sensitive to the solvent.[5] High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[1] However, non-polar solvents such as toluene or xylene can also be effective, particularly with certain catalyst-ligand systems.[5] The choice of solvent can dramatically affect the reaction rate and yield, so screening different solvents is recommended.[5] |
| Insufficient Temperature | Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[1] While modern ligand systems have enabled lower reaction temperatures (80-110°C), the optimal temperature is substrate-dependent.[2][7] If the reaction is sluggish, a careful increase in temperature may improve the conversion rate. |
| Presence of Water | The reaction can be sensitive to water, which can deactivate the base.[2] Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. The use of molecular sieves can also help to remove trace amounts of water.[2] |
| Poor Substrate Reactivity | The electronic properties of both the aryl halide and the phenol influence the reaction rate. Electron-poor aryl halides and electron-rich phenols generally react more readily.[5] Conversely, electron-rich aryl halides and electron-poor phenols can be challenging substrates. For these, a more active catalyst system (e.g., with a specific ligand) or harsher reaction conditions may be necessary. |
Issue 2: Reaction Mixture Turns Black
Question: My reaction mixture turned black shortly after starting the experiment. What does this indicate and is it a problem?
Answer: A blackening of the reaction mixture is a common observation in Ullmann couplings and often indicates the decomposition of the copper catalyst to form copper oxide or colloidal copper.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Instability | The active copper(I) species can be unstable at high temperatures, leading to decomposition.[8] While a dark color does not always correlate with a failed reaction, significant precipitation of black solids can indicate catalyst deactivation.[8] |
| Oxygen Contamination | The presence of oxygen can accelerate the oxidation of the Cu(I) catalyst to inactive Cu(II) species and subsequently to copper oxide. Ensure the reaction is set up under a strictly inert atmosphere and that all solvents and reagents are properly degassed. |
| Ligand Decomposition | Some ligands may not be stable under the reaction conditions, leading to catalyst decomposition. If you suspect this is the case, consider screening other, more robust ligands. |
Troubleshooting Workflow for Catalyst Decomposition:
Caption: Troubleshooting decision tree for a blackening reaction mixture.
Issue 3: Dehalogenation of the Aryl Halide
Question: I am observing a significant amount of the dehalogenated arene as a side product. How can I minimize this?
Answer: Dehalogenation is a known side reaction in copper-catalyzed cross-couplings. It is often more prevalent with more reactive aryl halides (e.g., aryl iodides) and under certain reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Reaction Mechanism | The mechanism of the Ullmann reaction can involve radical intermediates, which can lead to dehalogenation through hydrogen abstraction from the solvent or other components. |
| Excessive Temperature | High temperatures can promote side reactions, including dehalogenation. Try running the reaction at a lower temperature, which may be possible with an effective ligand. |
| Choice of Solvent | Solvents that can act as hydrogen donors may exacerbate dehalogenation. If possible, screen alternative solvents. |
| Base Strength | A very strong base might promote dehalogenation. Consider using a milder base if your substrates allow for it. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best ligand for my Ullmann ether synthesis?
A1: Ligand selection is often empirical and depends heavily on the specific substrates. However, some general guidelines can be followed. For many systems, simple and inexpensive N,O- or N,N-chelating ligands are effective.[2] N,N-dimethylglycine and 1,10-phenanthroline are common starting points.[2] A screening of a small library of ligands is often the most effective approach to identify the optimal one for a new substrate pair.[4]
Q2: What is the optimal copper source for the reaction?
A2: Copper(I) salts such as CuI, CuBr, and CuCl are most commonly used.[5] CuI is a very frequent choice and has been shown to be effective in many systems.[2][5] The counterion of the copper salt can influence the reaction yield, so it may be worth screening different copper(I) sources.[5] In some cases, copper nanoparticles have also been used as catalysts.[9]
Q3: Can I use aryl chlorides as substrates?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings, and their activation is a known challenge.[3] However, with the development of more active catalyst systems, including specific ligands, the use of aryl chlorides is becoming more feasible. This often requires more forcing conditions or highly optimized catalyst-ligand combinations.
Q4: What is a typical catalyst loading?
A4: Modern Ullmann ether syntheses typically employ catalytic amounts of copper, ranging from 5 to 20 mol %.[5][6] The optimal loading will depend on the reactivity of the substrates and the efficiency of the chosen ligand.
Q5: How critical is the exclusion of air and moisture?
A5: Very critical. The active Cu(I) catalyst is susceptible to oxidation to Cu(II), which is generally less active. Water can also hydrolyze the base, reducing its effectiveness.[2] Therefore, it is highly recommended to use dry solvents and reagents and to perform the reaction under an inert atmosphere of nitrogen or argon.
Experimental Protocols
General Protocol for Ullmann Ether Synthesis
This protocol provides a general starting point. The specific ligand, base, solvent, temperature, and reaction time should be optimized for each new set of substrates.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Ensure all reagents are of high purity and solvents are anhydrous.
-
-
Reaction Setup:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the phenol (1.0-1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the copper(I) salt (e.g., CuI, 0.1 equiv), and the ligand (e.g., N,N-dimethylglycine, 0.2 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-140°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for Ullmann ether synthesis.
Data Tables
Table 1: Effect of Solvent on Yield
Reaction of 2-bromonaphthalene with p-cresol using CuIPPh₃ as catalyst and K₂CO₃ as base.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 100 | 0 |
| 4 | Anisole | 100 | 0 |
| 5 | 1,4-Dioxane | 100 | 0 |
Data adapted from Yu, Z. et al. ARKIVOC 2009 (xiv) 255-265.[5] This table illustrates that for this particular system, non-polar aromatic solvents are superior to polar aprotic or coordinating solvents. The higher temperature in o-xylene also contributed to a higher yield.[5]
Table 2: Effect of Copper(I) Catalyst on Yield
Reaction of 2-bromonaphthalene with p-cresol in toluene with K₂CO₃ base at 100°C.
| Entry | Catalyst (5 mol %) | Yield (%) |
| 1 | CuI | 15.5 |
| 2 | CuIPPh₃ | 60.2 |
| 3 | CuBrPPh₃ | 43.5 |
| 4 | CuClPPh₃ | 30.7 |
| 5 | CuI(PPh₃)₃ | 6.2 |
Data adapted from Yu, Z. et al. ARKIVOC 2009 (xiv) 255-265.[5] This demonstrates the significant impact of both the ligand (PPh₃) and the counterion on the catalytic activity. The combination of iodide and a single phosphine ligand was optimal in this case.[5]
Key Reaction Components and Their Interactions:
Caption: Key components and their roles in Ullmann ether synthesis.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Crystallization of 2-[(2-methylphenoxy)methyl]benzoic acid
Welcome to the technical support center for the crystallization of 2-[(2-methylphenoxy)methyl]benzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known physical properties of this compound?
This compound has a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . While specific data for this compound is limited, a similar compound, 2-(4-Methylphenoxy)benzoic acid, has a molecular weight of 228.24 g/mol .[1] Another related compound, 2-propoxy-5-methylbenzoic acid, is a liquid at room temperature.
Q2: What is a good starting point for selecting a crystallization solvent?
For carboxylic acids like this compound, a good starting point is to test solvents with a range of polarities. "Like dissolves like" is a useful principle; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2] For benzoic acid, water is a common recrystallization solvent due to its significant increase in solubility at higher temperatures.[3][4][5] Ethanol is also a suitable solvent for benzoic acid as it possesses both polar and nonpolar characteristics.[6] A mixed solvent system, such as ethanol/water, can also be effective.[7]
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and what can I do?
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[8] To address this, you can:
-
Increase the solvent volume: Add more solvent to reduce the supersaturation level.[2]
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Slow down the cooling rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Use a seed crystal: Introduce a small crystal of the pure compound to encourage crystallization.[2]
-
Scratch the inside of the flask: This can create nucleation sites for crystal growth.[2]
-
Change the solvent system: Experiment with different solvents or solvent mixtures.
Q4: How can I improve the purity of my crystals?
The key to high purity is slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice.[4] Ensure that all insoluble impurities are filtered out of the hot solution before cooling. Washing the collected crystals with a small amount of cold solvent can also help remove residual impurities from the crystal surfaces.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- Too much solvent was used. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the compound.- Cool the solution in an ice bath to further decrease solubility. |
| The compound "oils out". | - The solution is too supersaturated.- The cooling rate is too fast.- The melting point of the compound is low. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try a different solvent or a mixed solvent system.[2] |
| Crystals are very small (powder-like). | - Crystallization occurred too quickly. | - Ensure a slow cooling rate.- Consider using a solvent in which the compound has slightly higher solubility at room temperature. |
| The crystal yield is low. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated to prevent the compound from crystallizing on the filter paper. |
| Crystals are discolored. | - Presence of colored impurities. | - Use activated charcoal to adsorb colored impurities before the hot filtration step.[9] |
Quantitative Data
Solubility of Benzoic Acid in Various Solvents
| Solvent | Molar Solubility (M) |
| Water | 0.027[10] |
| Heptane | 0.081[10] |
| Hexane | 0.075[10] |
| Toluene | 0.664[10] |
| Ethyl Acetate | 1.990[10] |
| Methanol | 2.867[10] |
| Ethanol/Water (80:20 by vol) | 2.329[10] |
| Dimethylformamide (DMF) | > 5 |
| Dimethyl Sulfoxide (DMSO) | > 5 |
Data sourced from a study on the solubility of benzoic acid in 57 organic solvents.[10]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol, ethyl acetate, or toluene). Heat the mixture gently on a hot plate while stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture for washing.
Visualizations
References
- 1. 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. reddit.com [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mt.com [mt.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. scribd.com [scribd.com]
Technical Support Center: Scaling Up the Synthesis of 2-[(2-Methylphenoxy)methyl]benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-[(2-methylphenoxy)methyl]benzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 2-(4-methyl-phenoxymethyl)benzoic acid, and is intended for guidance in scaling up the reaction. Users should optimize conditions for their specific equipment and scale.
Reaction Scheme:
o-Cresol + Phthalide → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| o-Cresol | 108.14 | 1.048 | ≥99% |
| Phthalide | 134.13 | - | ≥98% |
| Sodium Hydroxide (NaOH) | 40.00 | - | ≥97% (pellets) |
| Toluene | 92.14 | 0.867 | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | ~1.18 (37% aq.) | 37% aqueous solution |
| Ethyl Acetate | 88.11 | 0.902 | ACS Grade |
| Hexane | 86.18 | 0.659 | ACS Grade |
Procedure:
-
Formation of Sodium o-cresolate:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge sodium hydroxide pellets and anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to dissolve the sodium hydroxide.
-
Carefully add a solution of o-cresol in anhydrous toluene dropwise to the refluxing mixture. The addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the sodium o-cresolate. Water may be removed azeotropically using a Dean-Stark trap if necessary to drive the reaction to completion.
-
-
Reaction with Phthalide:
-
Cool the reactor contents to 80-90 °C.
-
Add phthalide powder to the reactor in portions. An exothermic reaction may be observed; control the addition rate to maintain the temperature within the desired range.
-
After the addition of phthalide is complete, heat the reaction mixture to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to dissolve the sodium salt of the product.
-
Separate the aqueous layer. The toluene layer can be washed with a small amount of water, and the aqueous washes combined.
-
Transfer the combined aqueous layers to a clean reactor.
-
With stirring, slowly add concentrated hydrochloric acid to the aqueous solution to precipitate the crude this compound. The pH of the solution should be adjusted to 1-2.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by filtration and wash the filter cake with cold water until the washings are neutral.
-
-
Purification:
-
The crude product can be purified by recrystallization.[1][2] A common solvent system for recrystallization is a mixture of ethyl acetate and hexane or toluene.[3]
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate or toluene.
-
Slowly add hexane or let the solution cool slowly to induce crystallization.[4]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent mixture, and dry under vacuum.
-
Data Presentation
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | ||
| o-Cresol : Phthalide | 1 : 1 to 1.2 : 1 | An excess of the cresol can help drive the reaction to completion. |
| Sodium Hydroxide : o-Cresol | 1 : 1 to 1.1 : 1 | A slight excess of base ensures complete phenoxide formation. |
| Reaction Conditions | ||
| Cresolate Formation Temp. | Reflux of Toluene (~111°C) | Ensure complete dissolution of NaOH and formation of the salt. |
| Reaction with Phthalide Temp. | 110 - 120 °C | Higher temperatures may lead to side reactions and discoloration. |
| Reaction Time | 4 - 6 hours | Monitor by HPLC or TLC for completion. |
| Yield and Purity | ||
| Expected Crude Yield | 75 - 85% | Based on analogous reactions. |
| Purity after Recrystallization | >98% (by HPLC)[3] | Purity is dependent on the efficiency of the recrystallization process.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Incomplete formation of sodium o-cresolate due to wet reagents or solvent. 2. Low reaction temperature. 3. Poor quality of phthalide. | 1. Use anhydrous toluene and ensure sodium hydroxide and o-cresol are dry. Consider azeotropic removal of water. 2. Ensure the reaction temperature reaches and is maintained at 110-120 °C. 3. Check the purity of phthalide. |
| Formation of a Dark-Colored Product | 1. Reaction temperature is too high. 2. Presence of oxygen in the reactor. 3. Extended reaction time. | 1. Carefully control the reaction temperature, especially during the addition of phthalide. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction and stop it once the starting material is consumed. |
| Low Yield of Precipitated Product | 1. Incomplete precipitation due to incorrect pH. 2. Product is partially soluble in the aqueous phase. 3. Incomplete reaction. | 1. Ensure the pH is adjusted to 1-2 with hydrochloric acid. 2. Cool the solution in an ice bath for a sufficient amount of time before filtration. 3. Confirm reaction completion via TLC or HPLC before work-up. |
| Difficulty in Filtration | 1. Product has an oily or gummy consistency. 2. Very fine particles are formed during precipitation. | 1. This may indicate the presence of impurities. Try to triturate the crude product with a non-polar solvent like hexane to induce solidification. 2. Adjust the rate of acidification and cooling during precipitation to encourage the formation of larger crystals. |
| Product Fails to Meet Purity Specifications after Recrystallization | 1. Inappropriate recrystallization solvent. 2. Presence of closely related impurities. 3. Inefficient removal of colored impurities. | 1. Experiment with different solvent systems for recrystallization (e.g., ethanol/water, acetone/water).[5] 2. Consider a second recrystallization or purification by column chromatography. 3. Treat the solution with activated charcoal during recrystallization to remove colored byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful scale-up of this synthesis?
A1: The most critical parameter is temperature control, especially during the addition of phthalide to the sodium o-cresolate solution. The reaction is exothermic, and a rapid temperature increase can lead to the formation of byproducts and discoloration of the final product. Maintaining a reaction temperature between 110-120 °C is crucial for obtaining a good yield and high purity.
Q2: Can other bases be used instead of sodium hydroxide?
A2: Yes, other strong bases like potassium hydroxide (KOH) or sodium methoxide (NaOMe) can be used to form the phenoxide. However, sodium hydroxide is often preferred for industrial applications due to its lower cost and ease of handling. The choice of base may influence the reaction rate and solubility of the resulting salt.
Q3: What are the likely byproducts in this reaction?
A3: Potential byproducts can include unreacted o-cresol and phthalide, as well as products from side reactions such as the formation of diphenyl ether derivatives if the temperature is too high. Additionally, if the phthalide is not fully consumed, it can hydrolyze back to 2-(hydroxymethyl)benzoic acid during the aqueous workup.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][6] For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic acid) is a good starting point for method development.[7][8]
Q5: What are the key safety precautions for this synthesis at scale?
A5: Key safety precautions include:
-
Handling sodium hydroxide with appropriate personal protective equipment (PPE) as it is corrosive.
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Conducting the reaction in a well-ventilated area or under a fume hood, as toluene is a flammable and volatile solvent.
-
Adding reagents slowly and in a controlled manner to manage any exothermic reactions.
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Using an inert atmosphere (e.g., nitrogen) to prevent oxidation, especially at high temperatures.
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Carefully quenching the reaction mixture and being cautious during the acidification step, which can also be exothermic.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. home.miracosta.edu [home.miracosta.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 2-[(2-methylphenoxy)methyl]benzoic Acid for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-[(2-methylphenoxy)methyl]benzoic acid for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is an aromatic carboxylic acid.[1] Its structure, containing multiple aromatic rings, contributes to low aqueous solubility. For bioassays, poor solubility can lead to several problems, including precipitation of the compound in aqueous assay buffers, inaccurate concentration measurements, and consequently, unreliable experimental results such as underestimated biological activity.[2]
Q2: What are the primary methods for improving the solubility of a poorly soluble carboxylic acid like this compound?
A2: The most common and effective strategies for increasing the solubility of acidic compounds include:
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pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, forming a more soluble salt.[3][][5][6]
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Use of Co-solvents: Organic solvents miscible with water, such as dimethyl sulfoxide (DMSO), can be used to first dissolve the compound, which can then be diluted into aqueous media.[7][8][9][10]
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Inclusion Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[11][12][13][14][15]
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Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.[10][16][17]
Q3: How does pH adjustment work to increase the solubility of this compound?
A3: this compound is a weak acid. In an aqueous solution, it exists in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. By increasing the pH of the solution with a base (e.g., NaOH), the equilibrium shifts towards the deprotonated, anionic form, which is a salt. This salt form has greater electrostatic interactions with water, leading to a significant increase in solubility.[3][18][19]
Q4: What is DMSO and how should it be used as a co-solvent?
A4: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is widely used in biological research to dissolve a wide range of polar and nonpolar compounds.[8] For bioassays, a concentrated stock solution of the compound is typically prepared in 100% DMSO. This stock is then diluted into the aqueous assay buffer to achieve the final desired concentration. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts in the experimental results.[20]
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][15] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core. This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall aqueous solubility of the guest molecule.[11][14][21]
Troubleshooting Guide
Q1: I dissolved my this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A1: This is a common issue known as "precipitation upon dilution." Here are several steps you can take to troubleshoot this problem:
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Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. The compound may be exceeding its maximum solubility in the final buffer, even with a small amount of DMSO present.
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Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, sometimes a slightly higher (but still non-toxic) percentage can help maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1% to 1%) to find a balance.
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Use a Stepwise Dilution: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner. For example, dilute the stock 1:10 in buffer, vortex, and then perform the next dilution. This can sometimes prevent rapid precipitation.[20]
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Warm the Solution: Gently warming the solution to 37°C while vortexing or sonicating can sometimes help redissolve small precipitates.[22] However, ensure the compound is stable at this temperature.
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Combine Methods: Consider using a combination of approaches. For example, adjust the pH of your final assay buffer in addition to using DMSO.
Q2: I tried adjusting the pH of my solution, but the solubility did not improve significantly. What could be the reason?
A2: There are a few possibilities:
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Insufficient pH Increase: You may not have raised the pH high enough to fully deprotonate the carboxylic acid. The target pH should ideally be at least 1-2 units above the pKa of the carboxylic acid group.
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Buffer Incompatibility: The components of your buffer system might be interacting with the compound or limiting the effectiveness of the pH adjustment. Try a different buffer system.
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Intrinsic Solubility Limit: Even in its salt form, the compound will have a maximum solubility. If you are trying to achieve a very high concentration, you may have reached this limit.
Q3: My compound appears to be degrading in my prepared solutions over time. How can I improve stability?
A3: To improve the stability of your compound in solution:
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Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh for each experiment.
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Proper Storage: If you must store stock solutions, aliquot them into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[20]
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Protect from Light: Some compounds are light-sensitive. Store solutions in amber vials or wrap them in foil.
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Check for Hydrolysis: In high pH solutions, some compounds can be susceptible to hydrolysis. You may need to conduct stability studies to determine the optimal storage conditions.
Data Presentation: Comparison of Solubilization Methods
| Method | Mechanism of Action | Potential Solubility Increase | Advantages | Disadvantages |
| pH Adjustment | Converts the carboxylic acid to its more soluble anionic salt form.[3][5] | 10 to >1000-fold | Simple, cost-effective, and can significantly increase solubility.[] | May not be suitable for all bioassays if a specific pH is required; potential for compound instability at high pH.[18] |
| Co-solvents (e.g., DMSO) | The organic solvent dissolves the nonpolar regions of the molecule.[7][10] | N/A (used for stock solutions) | Dissolves a wide range of compounds; miscible with water.[8] | Can be toxic to cells at higher concentrations; compound can precipitate upon dilution.[2][20] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic molecule within its core, presenting a hydrophilic exterior to the aqueous solution.[11][14] | 5 to 500-fold | Generally low toxicity; can improve compound stability.[13] | Can be more expensive; may have a limited effect on solubility depending on the compound's structure.[15] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
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Weigh the Compound: Accurately weigh out the desired amount of this compound powder.
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Add DMSO: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
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Dissolve: Vortex the solution vigorously. If necessary, sonicate for 5-10 minutes or gently warm to 37°C to ensure the compound is fully dissolved.[22]
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Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[20]
Protocol 2: Solubilization by pH Adjustment
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Prepare a Suspension: Add the weighed this compound to the desired aqueous buffer (e.g., PBS).
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Add Base Dropwise: While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise.
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Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
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Observe Dissolution: Continue adding NaOH until the compound fully dissolves. Note the final pH.
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Adjust to Final Volume: Once dissolved, add the remaining buffer to reach the final desired volume and concentration.
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Final pH Check: Check and record the final pH of the solution.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
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Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 40% w/v).
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Add Compound: Add the weighed this compound to the HP-β-CD solution.
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Incubate and Mix: Tightly cap the vial and place it on a shaker or rotator at room temperature overnight to allow for complex formation.
-
Check for Dissolution: Visually inspect the solution for any undissolved material.
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Filter (Optional): If a clear solution is not obtained, it may be necessary to filter it through a 0.22 µm filter to remove any undissolved compound and determine the concentration of the solubilized drug.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpsr.com [ijpsr.com]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. medchemexpress.cn [medchemexpress.cn]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Resistance to Phenoxyacetic Acid Herbicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving phenoxyacetic acid herbicides.
Quick Links
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Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and evolution of resistance to phenoxyacetic acid herbicides.
Q1: What are the primary mechanisms of resistance to phenoxyacetic acid herbicides?
A1: Resistance to phenoxyacetic acid herbicides, which are synthetic auxins, primarily falls into two categories:
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Target-Site Resistance (TSR): This occurs due to genetic mutations in the genes encoding the auxin receptors, which are the primary targets of these herbicides. These mutations can alter the structure of the receptor, preventing the herbicide from binding effectively. The key auxin co-receptor complex involved is the SCFTIR1/AFB complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[1][2][3] Mutations in either TIR1/AFB or Aux/IAA proteins can lead to resistance.[1][3]
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Non-Target-Site Resistance (NTSR): This is a broader category of resistance mechanisms that do not involve alterations to the herbicide's direct target. For phenoxyacetic acids, NTSR is most commonly due to enhanced herbicide metabolism.[1] This involves the rapid detoxification of the herbicide by enzymes within the plant before it can reach its target site. Other less common NTSR mechanisms include reduced herbicide uptake and translocation.[4]
Q2: Which enzymes are primarily responsible for the metabolic resistance to phenoxyacetic acid herbicides?
A2: The primary enzymes implicated in the metabolic breakdown of phenoxyacetic acid herbicides are cytochrome P450 monooxygenases (P450s).[1] These enzymes can detoxify the herbicide through processes like hydroxylation and dealkylation, rendering it inactive.[5] Glutathione S-transferases (GSTs) and glycosyltransferases (GTs) may also play a role in subsequent detoxification steps by conjugating molecules to the herbicide metabolites, further reducing their toxicity and facilitating their sequestration.
Q3: How does target-site resistance in the auxin signaling pathway lead to herbicide resistance?
A3: Phenoxyacetic acid herbicides mimic the natural plant hormone auxin (indole-3-acetic acid or IAA). They bind to the TIR1/AFB auxin co-receptors, promoting the interaction between TIR1/AFB and Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome. The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes. Overstimulation of this pathway by synthetic auxins leads to uncontrolled growth and plant death.
In cases of target-site resistance, mutations in the TIR1/AFB or Aux/IAA genes can disrupt this process. For example, a mutation in the degron domain of an Aux/IAA protein can prevent its recognition by the SCFTIR1/AFB complex, thus stabilizing the repressor and blocking the downstream auxin response, rendering the plant resistant to the herbicide.
Q4: Can resistance to one phenoxyacetic acid herbicide confer resistance to others?
A4: Yes, this phenomenon is known as cross-resistance. The likelihood of cross-resistance depends on the specific resistance mechanism.
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Target-site mutations can confer broad cross-resistance to different synthetic auxin herbicides if the mutation affects a conserved binding region. For instance, a mutation in an Aux/IAA gene has been shown to confer resistance to dicamba, 2,4-D, and fluroxpyr in Kochia scoparia.[4]
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Metabolic resistance can also lead to cross-resistance to herbicides from different chemical families if the same enzyme is responsible for their detoxification.
Troubleshooting Guides
This section provides solutions to common problems encountered during herbicide resistance experiments.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results in dose-response assays | 1. Genetic variability within weed populations: Especially in outcrossing species, there can be significant genetic differences between individual plants. 2. Variable plant growth conditions: Differences in light, temperature, humidity, and soil moisture can affect plant health and herbicide efficacy.[6] 3. Inaccurate herbicide application: Errors in calculating concentrations, improper sprayer calibration, or uneven spray coverage can lead to variability.[6] 4. Poor quality of seed samples: Low viability or dormant seeds will result in uneven germination and weak seedlings.[6] | 1. Increase the number of replicates and individual plants per treatment to account for genetic diversity. 2. Maintain consistent and optimal growing conditions in a controlled environment (growth chamber or greenhouse). 3. Double-check all calculations. Calibrate spray equipment before each use. Ensure uniform spray coverage of all plants. 4. Use fresh, high-viability seeds. Conduct a germination test before starting the experiment. |
| No clear dose-response relationship observed | 1. Herbicide dose range is too narrow or not appropriate: The selected doses may be too high (killing all plants) or too low (no effect). 2. High level of resistance: The weed population may be highly resistant, requiring much higher doses than anticipated. 3. Herbicide degradation: The herbicide may be unstable under the experimental conditions. 4. Improper assessment timing: Assessments made too early may not capture the full extent of herbicide damage, especially for slower-acting herbicides.[7] | 1. Conduct a preliminary range-finding experiment with a wide range of doses (e.g., 0.1x, 1x, 10x, 100x the recommended field rate). 2. Include a known susceptible population as a control to confirm herbicide activity. If the susceptible population is controlled, increase the dose range for the suspected resistant population. 3. Prepare fresh herbicide solutions for each experiment. Store stock solutions appropriately. 4. Follow recommended assessment timings for the specific herbicide. For phenoxyacetic acids, this is typically 21-28 days after treatment.[7] |
| Suspected metabolic resistance, but no difference in herbicide metabolism rate observed | 1. Incorrect timing of tissue harvest: The peak of metabolic activity may have been missed. 2. Sub-optimal conditions for the excised leaf assay: The buffer pH, temperature, or light conditions may not be conducive to enzymatic activity. 3. Low enzyme activity in vitro: The extraction process may have denatured the metabolic enzymes. 4. Resistance is not due to enhanced metabolism: The resistance mechanism could be target-site based or due to reduced translocation. | 1. Conduct a time-course experiment, harvesting tissue at multiple time points after herbicide application. 2. Optimize the assay conditions for the specific plant species and herbicide being studied. 3. Use appropriate extraction buffers with protease inhibitors and maintain cold temperatures throughout the extraction process. 4. Investigate other resistance mechanisms, such as sequencing the target-site genes or conducting translocation studies with radiolabeled herbicides. |
| Difficulty in amplifying and sequencing target genes (e.g., TIR1/AFB, Aux/IAA) | 1. Poor DNA/RNA quality: Contaminants in the nucleic acid extract can inhibit PCR. 2. Primer design issues: Primers may not be specific to the target gene or may have poor amplification efficiency. 3. Low gene expression: The target gene may have low transcript levels in the tissue being analyzed. | 1. Use a high-quality DNA/RNA extraction kit and assess the purity and integrity of the nucleic acids before use. 2. Design and validate new primers. Use primers that span an intron to differentiate between genomic DNA and cDNA amplification. 3. Use cDNA from a tissue where the gene is known to be expressed. If necessary, perform a nested PCR to increase sensitivity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in studying phenoxyacetic acid herbicide resistance.
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is used to determine the level of resistance in a weed population by assessing plant survival and biomass reduction across a range of herbicide doses.
Materials:
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Seeds from suspected resistant and known susceptible weed populations.
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Pots (e.g., 10 cm diameter) filled with a commercial potting mix.
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Growth chamber or greenhouse with controlled temperature, light, and humidity.
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Phenoxyacetic acid herbicide (e.g., 2,4-D).
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Track sprayer or precision bench sprayer.
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Analytical balance.
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Drying oven.
Procedure:
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Plant Preparation:
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Sow seeds of both resistant and susceptible populations in pots.
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After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants).
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Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.
-
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Herbicide Application:
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Prepare a series of herbicide dilutions. A typical dose range for 2,4-D could be 0, 50, 100, 200, 400, 800, 1600, and 3200 g ae/ha. The range should be adjusted based on the suspected level of resistance.
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Apply the herbicides using a calibrated track sprayer set to deliver a specific volume (e.g., 200 L/ha).
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Include an untreated control for each population.
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Use at least four replicate pots for each dose and population.
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Data Collection and Analysis:
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Return plants to the growth chamber or greenhouse.
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Assess plant survival and record visual injury symptoms 21-28 days after treatment.
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Harvest the above-ground biomass from each pot.
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Dry the biomass in an oven at 60°C for 72 hours and then record the dry weight.
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Calculate the percent survival and the percent reduction in dry weight relative to the untreated control for each dose.
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Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the herbicide dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀).
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Calculate the Resistance Index (RI) or Resistance Factor (RF) by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.
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Protocol 2: Excised Leaf Assay for Herbicide Metabolism
This protocol measures the rate of herbicide metabolism in leaf tissue, providing evidence for metabolic resistance.
Materials:
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Young, fully expanded leaves from resistant and susceptible plants.
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Radiolabeled phenoxyacetic acid herbicide (e.g., ¹⁴C-2,4-D).
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Incubation buffer (e.g., 10 mM MES buffer, pH 6.5, with 1% sucrose).
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Scintillation vials.
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Liquid scintillation counter.
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High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.
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Acetonitrile, water, and formic acid (HPLC grade).
Procedure:
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Leaf Excision and Pre-incubation:
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Excise leaves from plants and immediately place the petioles in water to prevent embolism.
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Cut a small section of the petiole under water.
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Pre-incubate the leaves in the incubation buffer for 1-2 hours under light.
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Herbicide Treatment:
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Prepare a treatment solution containing the radiolabeled herbicide in the incubation buffer.
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Place the petioles of the excised leaves into the treatment solution for a defined period (e.g., 2-4 hours) to allow uptake.
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Metabolism Time Course:
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After the uptake period, transfer the leaves to fresh incubation buffer without the herbicide.
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Harvest leaves at various time points (e.g., 0, 2, 4, 8, 24 hours).
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At each time point, rinse the leaves to remove any unabsorbed herbicide.
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Extraction and Analysis:
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Homogenize the leaf tissue in an appropriate solvent (e.g., 80% acetone).
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Centrifuge the homogenate and collect the supernatant.
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Concentrate the extract and re-dissolve it in a suitable solvent for HPLC analysis.
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Inject the sample onto an HPLC system equipped with a C18 column.
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Use a gradient of acetonitrile and water (with 0.1% formic acid) to separate the parent herbicide from its metabolites.
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Quantify the amount of parent herbicide and its metabolites at each time point using a radioactivity detector.
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Data Analysis:
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Calculate the percentage of the parent herbicide remaining at each time point.
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Determine the half-life (DT₅₀) of the herbicide in the leaf tissue for both resistant and susceptible plants by fitting the data to a first-order decay model. A significantly shorter DT₅₀ in the resistant population indicates enhanced metabolism.
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Quantitative Data Summary
The following table summarizes reported resistance levels to phenoxyacetic acid herbicides in various weed species. The Resistance Index (RI) or Resistance Factor (RF) is the ratio of the herbicide dose required to achieve 50% control in the resistant population compared to a susceptible population (GR₅₀-R / GR₅₀-S).
| Weed Species | Herbicide | Resistance Factor (RF) | Reference(s) |
| Amaranthus tuberculatus (Waterhemp) | 2,4-D | >30-fold | [2][8] |
| Amaranthus tuberculatus (Waterhemp) | 2,4-D | ~3-fold | [3] |
| Kochia scoparia (Kochia) | Dicamba | 4.6-fold | [9] |
| Kochia scoparia (Kochia) | Dicamba | >30-fold | [4] |
| Kochia scoparia (Kochia) | 2,4-D | ~12-fold | [4] |
| Papaver rhoeas (Corn Poppy) | 2,4-D | Up to 18-fold | [10] |
| Papaver rhoeas (Corn Poppy) | MCPA | 1.8-fold | [10] |
Visualizations
Auxin Signaling Pathway and Herbicide Action
Caption: Auxin signaling pathway and the mechanism of action for phenoxyacetic acid herbicides.
Workflow for Investigating Herbicide Resistance
Caption: A logical workflow for the investigation and characterization of herbicide resistance mechanisms.
References
- 1. Integrated management of herbicide resistant Papaver rhoeas L. populations | Grup de Recerca de Malherbologia i Ecologia Vegetal [grem.udl.cat]
- 2. Multiple-Herbicide Resistance in a 2,4-D - Resistant Waterhemp (Amaranthus tuberculatus) Population from Nebraska [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. enamine.net [enamine.net]
- 6. media.ahdb.org.uk [media.ahdb.org.uk]
- 7. hracglobal.com [hracglobal.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Herbicide Resistance and Management Options of Papaver rhoeas L. and Centaurea cyanus L. in Europe: A Review [mdpi.com]
minimizing the environmental impact of phenoxyalkanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the environmental impact of phenoxyalkanoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the implementation of greener synthetic methodologies.
Microwave-Assisted Organic Synthesis (MAOS)
Q1: My reaction yield is significantly lower than expected in a microwave-assisted synthesis. What are the possible causes and solutions?
A1: Low yields in microwave-assisted synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
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Non-uniform Heating: Localized overheating can lead to decomposition of reactants or products.
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Solution: Ensure efficient stirring of the reaction mixture. If using a solid support, ensure it is uniformly mixed with the reactants.[1] Consider using a microwave reactor with a rotating carousel for more even energy distribution.
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Incorrect Solvent Choice: The solvent's dielectric properties are crucial for microwave absorption.
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Solution: If using a solvent, choose one with a high dielectric constant (e.g., ethanol, DMF) that efficiently absorbs microwave energy. For solvent-free reactions, one of the reactants should be polar enough to absorb microwaves. If reactants are non-polar, a small amount of a polar, high-boiling solvent or an ionic liquid can be added as a sensitizer.
-
-
Inaccurate Temperature Monitoring: Fiber-optic probes provide more accurate readings than infrared sensors, which only measure the vessel's outer surface temperature.
-
Solution: If available, use a reactor with a fiber-optic temperature probe. If not, carefully calibrate the reaction time and power to avoid exceeding the desired temperature, which could cause degradation.
-
-
Reaction Time/Power Optimization: Microwave reactions are rapid, and optimal conditions can fall within a narrow range.[2]
-
Solution: Systematically vary the microwave power and irradiation time. Start with short durations and lower power settings and incrementally increase them while monitoring the reaction progress via TLC or GC. An optimal time might be as short as a few minutes.[2]
-
Ultrasound-Assisted Synthesis (Sonochemistry)
Q2: My ultrasound-assisted reaction is proceeding very slowly or not reaching completion. How can I improve the reaction rate?
A2: The efficiency of sonochemical reactions depends on the effective generation and collapse of cavitation bubbles.[3]
-
Probe Position and Immersion Depth: The intensity of sonication is not uniform throughout the reaction vessel.
-
Solution: Position the ultrasonic probe tip approximately in the center of the liquid volume, avoiding contact with the vessel walls. The immersion depth affects the energy distribution; experiment with different depths to find the optimal position for your reactor geometry.
-
-
Insufficient Power/Frequency: The power and frequency of the ultrasound determine the intensity of cavitation.
-
Solution: Ensure your ultrasonic processor is set to an appropriate power level. Most lab-scale syntheses work well in the 20-40 kHz range.[4] If using an ultrasonic bath, the reaction vessel should be placed at a point of maximum energy transmission, often the center. Note that probe systems are generally more powerful and efficient than baths.[5][6]
-
-
Temperature Effects: While sonication generates localized "hot spots," the bulk temperature of the medium is also important.
-
Solution: Some reactions benefit from moderate heating. Use an ultrasonic processor with temperature control or place the reaction vessel in a temperature-controlled bath. However, excessively high bulk temperatures can reduce cavitation efficiency by increasing the solvent's vapor pressure.
-
-
Solvent Choice: Solvent properties like viscosity and vapor pressure significantly impact cavitation.
-
Solution: Solvents with lower viscosity and higher vapor pressure can sometimes dampen the intensity of bubble collapse. Experiment with different solvents or solvent mixtures to find conditions that support efficient sonication.[7]
-
Phase Transfer Catalysis (PTC)
Q3: I'm observing catalyst poisoning or deactivation in my phase-transfer catalyzed synthesis. What could be the cause, and how can I prevent it?
A3: Catalyst deactivation in PTC systems can halt the reaction. The most common issues are:
-
Catalyst Poisoning by Competing Anions: Certain anions, even in trace amounts, can pair strongly with the catalyst's cation and be unreactive, effectively taking the catalyst out of the cycle.
-
Thermal Degradation of the Catalyst: Many common PTCs, like quaternary ammonium salts, have limited thermal stability.
-
Solution: Choose a catalyst that is stable at your reaction temperature. Tetrabutylammonium bromide (TBAB) is common, but for higher temperatures, phosphonium salts may offer greater stability. Avoid excessive heating.
-
-
Incorrect Catalyst Choice for the System: The lipophilicity of the catalyst must be appropriate for the organic phase.
Ionic Liquids (ILs) as Solvents/Catalysts
Q4: I'm struggling with product separation and recovery from the ionic liquid after the reaction is complete. What are some effective methods?
A4: Product separation is a common challenge when using ILs. Several strategies can be employed:
-
Liquid-Liquid Extraction: This is the most common method.
-
Solution: After the reaction, add a solvent that is immiscible with the IL but in which your product is highly soluble (e.g., diethyl ether, ethyl acetate). The product will be extracted into the organic layer, which can be separated. The IL can then be purified and reused.[12]
-
-
Distillation/Sublimation: This is suitable for volatile or thermally stable products.
-
Solution: If the product has a significantly lower boiling point than the IL (which have negligible vapor pressure), it can be separated by distillation under reduced pressure.
-
-
Using Biphasic Systems: Design the reaction so the product is insoluble in the IL.
-
Solution: Choose an IL in which the reactants are soluble, but the product precipitates out as it forms. The solid product can then be easily separated by filtration.[13] Some ILs are designed to be "tunable," where their miscibility with other solvents (like water) changes with temperature, aiding separation.[14]
-
Solvent-Free Synthesis
Q5: My solvent-free reaction is not proceeding, or the mixture has become an unmanageable solid mass. How can I address this?
A5: Solvent-free reactions require intimate contact between reactants.
-
Insufficient Mixing: Without a solvent, efficient mixing is paramount for the reaction to occur.
-
Phase Change Issues: One or more reactants melting can be crucial for the reaction to start.
-
Solution: Ensure the reaction temperature is above the melting point of at least one of the reactants to create a liquid phase. If both reactants are high-melting solids, consider a eutectic mixture or adding a small amount of a non-volatile, inert liquid to facilitate interaction.
-
-
Product Inhibition: The solid product can sometimes coat the reactant particles, preventing further reaction.
-
Solution: Again, vigorous stirring or ball-milling can help break up the product layer and expose fresh reactant surfaces.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with traditional phenoxyalkanoic acid synthesis?
A1: Traditional synthesis, often a variation of the Williamson ether synthesis, typically involves:
-
Use of Volatile Organic Compounds (VOCs): Solvents like toluene, xylene, or DMF are common, contributing to air pollution and posing health risks.[17]
-
Hazardous Reagents: Strong bases like sodium hydride or corrosive solutions of sodium hydroxide are often used.[10][18]
-
Energy Consumption: Reactions often require prolonged heating under reflux, which is energy-intensive.[19]
-
Waste Generation: The formation of by-products and the use of large volumes of solvents that require disposal contribute to a high E-Factor (mass of waste per mass of product).
Q2: How do green chemistry metrics like Atom Economy and E-Factor apply to phenoxyalkanoic acid synthesis?
A2: These metrics are crucial for evaluating the "greenness" of a synthesis:
-
Atom Economy (AE): This calculates the efficiency of a reaction by measuring how many atoms from the reactants are incorporated into the final desired product. The Williamson ether synthesis itself has a good atom economy, as the main by-product is a simple salt (e.g., NaCl). However, the overall process economy can be poor if catalysts or large amounts of solvents are used.
-
Environmental Factor (E-Factor): This is a more holistic metric defined as the total mass of waste produced divided by the mass of the desired product. It accounts for solvent losses, reagent waste, and by-products. Traditional syntheses often have high E-factors due to solvent use and aqueous workups. Greener methods like solvent-free microwave synthesis aim to reduce the E-factor to near zero.[20]
Q3: What are the main advantages of using microwave or ultrasound energy over conventional heating?
A3: Both technologies offer significant advantages aligned with green chemistry principles:
-
Reduced Reaction Time: Reactions that take hours with conventional reflux can often be completed in minutes.[19][21]
-
Increased Yields: The rapid and uniform heating often reduces the formation of side products, leading to cleaner reactions and higher product yields.[22][23]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, whereas conventional methods heat the vessel first. This direct energy transfer is more efficient.[19] Ultrasound achieves its effects through acoustic cavitation, promoting reactions at lower bulk temperatures.[24]
-
Enabling Solvent-Free Reactions: The ability to directly energize polar reactants often eliminates the need for a solvent to facilitate heating and mixing.[15]
Q4: Is it possible to use water as a solvent for phenoxyalkanoic acid synthesis?
A4: Yes, using water as a solvent is a key goal of green chemistry and is often made possible by Phase Transfer Catalysis (PTC).[25] PTC uses a catalyst (e.g., a quaternary ammonium salt) to transport the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) into an organic phase (or a micro-environment) to react with the haloalkanoic acid salt. This avoids the need for flammable and toxic organic solvents, making the process safer and more environmentally friendly.[11][25]
Q5: How do I choose the most appropriate green synthesis method for my specific experiment?
A5: The choice depends on several factors:
-
Reactant Properties: If your reactants are polar and can absorb microwave energy, MAOS is an excellent choice, especially for solvent-free conditions.
-
Scale of Reaction: For small-scale lab synthesis, MAOS and ultrasound are very convenient. For larger-scale industrial applications, PTC is a well-established and scalable technology.[10]
-
Equipment Availability: Specialized microwave reactors or ultrasonic probes provide better control and reproducibility than domestic microwave ovens or cleaning baths.
-
Reaction Type: For reactions involving two immiscible reactants (like an aqueous base and an organic substrate), PTC is specifically designed to overcome the phase barrier.
-
Product Stability: If your product is thermally sensitive, ultrasound-assisted synthesis may be preferable as it can often be performed at lower bulk temperatures than MAOS or conventional heating.
Quantitative Data Summary
The table below provides a comparative summary of different synthetic approaches. Values are representative and can vary based on specific substrates and optimized conditions.
| Parameter | Traditional (Reflux) | Microwave-Assisted (MAOS) | Ultrasound-Assisted | Phase Transfer Catalysis (PTC) |
| Reaction Time | Several hours | 2 - 10 minutes | 15 - 60 minutes[26] | 1 - 5 hours |
| Typical Yield (%) | 60 - 85% | >90% | >90%[22] | >90%[18] |
| Solvent | Toluene, DMF, Acetone[19][27] | Often solvent-free or Green Solvents (Ethanol) | Ethanol, Water[4] | Water / Biphasic[25] |
| Temperature (°C) | 80 - 150 °C | 100 - 160 °C[2] | 30 - 70 °C[28] | 50 - 90 °C[4] |
| Key Advantage | Well-established | Drastic time reduction, high efficiency | Milder conditions, energy efficient | Eliminates organic solvents, uses water |
Experimental Protocols
Microwave-Assisted Synthesis of 2,4-Dichlorophenoxyacetic Acid (Solvent-Free)
This protocol is a representative example of a greener Williamson ether synthesis using microwave irradiation.
-
Reactants & Reagents:
-
2,4-Dichlorophenol (1.0 mmol)
-
Chloroacetic acid (1.1 mmol)
-
Sodium hydroxide (2.2 mmol)
-
Solid support (e.g., acidic alumina, 0.2 g)[1]
-
-
Procedure:
-
In a mortar, thoroughly grind 2,4-dichlorophenol, chloroacetic acid, and sodium hydroxide pellets with the solid support until a homogeneous powder is formed.
-
Transfer the mixture to a microwave-safe open vessel (e.g., a Pyrex flask).
-
Place the vessel in a domestic or laboratory microwave oven and irradiate at a medium power setting (e.g., 400-500 W) for a short duration (e.g., 3-5 minutes). Monitor for reaction completion by taking small aliquots for TLC analysis at timed intervals.
-
After cooling, add 10 mL of water to the reaction mixture and stir.
-
Acidify the aqueous solution to pH ~2 with dilute HCl. The 2,4-dichlorophenoxyacetic acid product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if further purification is needed.
-
Ultrasound-Assisted Synthesis of a Phenoxypropionic Acid Derivative
This protocol demonstrates the use of high-intensity ultrasound to accelerate the synthesis.
-
Reactants & Reagents:
-
p-Cresol (1.0 mmol)
-
Ethyl 2-bromopropionate (1.1 mmol)
-
Potassium carbonate (K₂CO₃, solid, 1.5 mmol)
-
Solvent (e.g., Chlorobenzene or Acetonitrile, 15 mL)[4]
-
-
Procedure:
-
Combine p-cresol, ethyl 2-bromopropionate, and powdered potassium carbonate in a thick-walled glass reaction vessel.
-
Add the solvent and a magnetic stir bar.
-
Immerse the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture. Ensure the temperature is maintained (e.g., 50°C) using a cooling/heating bath.[4]
-
Apply ultrasound (e.g., 28-40 kHz) with stirring for 30-60 minutes.[4]
-
Monitor the reaction progress by TLC.
-
Once complete, filter the mixture to remove the solid potassium carbonate and any salts.
-
Remove the solvent from the filtrate under reduced pressure. The resulting crude ester can then be hydrolyzed to the corresponding phenoxypropionic acid using standard procedures if desired.
-
Visualizations
Caption: Comparison of traditional vs. greener synthesis workflows.
References
- 1. scispace.com [scispace.com]
- 2. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. ijche.com [ijche.com]
- 5. umpir.ump.edu.my [umpir.ump.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. phasetransfer.com [phasetransfer.com]
- 11. iajpr.com [iajpr.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ionic liquid-mediated solid–liquid extraction and separation processes for essential oils: modern trends - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. omicsonline.org [omicsonline.org]
- 16. Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 17. francis-press.com [francis-press.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. rroij.com [rroij.com]
- 20. Environmental performance metrics for daily use in synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 22. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 23. researchgate.net [researchgate.net]
- 24. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fzgxjckxxb.com [fzgxjckxxb.com]
- 26. Optimization of Ultrasound-assisted Extraction of Phenolic Compounds from Myrcia amazonica DC. (Myrtaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 28. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Stability of 2-[(2-methylphenoxy)methyl]benzoic Acid Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with formulations of 2-[(2-methylphenoxy)methyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound formulations?
A1: As a carboxylic acid derivative, this compound is susceptible to several stability issues. Key concerns include pH-dependent degradation, potential interactions with excipients, hygroscopicity, and degradation under stress conditions such as heat, light, and oxidation.[1][2] Carboxylic acid drugs may exhibit pH-dependent stability, which can pose challenges in formulation and storage.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure and data from related compounds, the following degradation pathways are plausible:
-
Hydrolysis: While the ether linkage is generally stable, it could be susceptible to cleavage under extreme pH and temperature conditions, yielding 2-methylphenol and 2-(hydroxymethyl)benzoic acid.
-
Oxidation: The methyl group on the phenoxy ring is a potential site for oxidation, which could lead to the formation of a carboxylic acid or alcohol derivative.[1][3] Additionally, the benzylic methylene bridge is susceptible to oxidation.
-
Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group and formation of (2-methylphenoxy)toluene.[4][5]
-
Photodegradation: Exposure to UV light can induce cleavage of the ether bond or other photochemical reactions.
Q3: How can I improve the stability of my this compound formulation?
A3: Several formulation strategies can enhance stability:
-
pH Control: Maintaining an optimal pH with buffering agents can prevent pH-dependent hydrolysis.[1]
-
Excipient Compatibility: Careful selection of excipients is crucial to avoid interactions that could catalyze degradation.[1]
-
Moisture Protection: For solid dosage forms, strategies like film coating, using hydrophobic excipients, or co-crystallization can mitigate issues with hygroscopicity.[2]
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid or tocopherol can prevent oxidative degradation.[6]
-
Advanced Drug Delivery Systems: Encapsulation in nanoparticles, liposomes, or complexation with cyclodextrins can provide a protective barrier against environmental factors.[1]
Troubleshooting Guides
Issue 1: Loss of potency in an aqueous solution of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH-dependent hydrolysis | Analyze the pH of the formulation. Conduct a pH-stability profile by storing the solution at different pH values and assaying for the parent compound over time. | Identification of the optimal pH range for stability. Reformulate with a suitable buffer system.[1] |
| Oxidative degradation | Sparge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Add a suitable antioxidant to the formulation.[6] | Reduced degradation and improved stability of the formulation. |
| Interaction with excipients | Review the excipients used in the formulation. Conduct compatibility studies by storing the API with individual excipients and analyzing for degradation products. | Identification of incompatible excipients. Reformulate with alternative, compatible excipients.[1] |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a solid formulation during stability studies.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermal degradation | Review the storage temperature. Conduct forced degradation studies at elevated temperatures to identify potential thermal degradants.[4][5] | Characterization of thermal degradation products and establishment of appropriate storage temperature limits. |
| Photodegradation | Assess the light protection of the packaging. Perform photostability studies according to ICH Q1B guidelines to determine light sensitivity.[2][6] | Determination of the need for light-protective packaging. |
| Hygroscopicity leading to degradation | Measure the water content of the formulation. Evaluate the hygroscopicity of the API and the formulation. | Implement measures to control moisture, such as using desiccants or moisture-barrier packaging.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][6][7]
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Store the solutions at 60°C for 24 hours.
- Neutralize the samples before analysis by HPLC.
2. Oxidative Degradation:
- Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
- Store the solution at room temperature for 24 hours, protected from light.
- Analyze by HPLC.
3. Thermal Degradation:
- Store the solid drug substance at 80°C for 48 hours.
- Dissolve the stressed solid in a suitable solvent for HPLC analysis.
4. Photodegradation:
- Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
- Analyze the samples by HPLC, comparing them to a control sample stored in the dark.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[8][9]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the API and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the API from all degradation products formed during forced degradation studies.
Data Presentation
Table 1: Hypothetical Results of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of API | Number of Degradation Products | Major Degradant RRT |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 | 0.78 |
| 0.1 M NaOH, 60°C, 24h | 15.2 | 3 | 0.65, 0.82 |
| 3% H₂O₂, RT, 24h | 12.8 | 2 | 0.91 |
| Solid, 80°C, 48h | 5.1 | 1 | 1.15 |
| Photolytic (ICH Q1B) | 18.9 | 4 | 0.72, 0.88 |
RRT: Relative Retention Time
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purification of 2-[(2-methylphenoxy)methyl]benzoic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-[(2-methylphenoxy)methyl]benzoic acid and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound derivatives.
Problem: Low Yield After Recrystallization
| Possible Cause | Solution |
| Incomplete Precipitation | Ensure the solution is sufficiently cooled. An ice bath can be used to maximize crystal formation after the solution has been allowed to cool to room temperature.[1][2] |
| Excessive Solvent | Using the minimum amount of hot solvent to dissolve the compound is crucial. If too much solvent is used, the solution may not become saturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Compound is Highly Soluble in the Chosen Solvent | If the compound remains dissolved even after cooling, the solvent may not be appropriate. A solvent screen should be performed to identify a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[1] |
| Premature Crystallization During Hot Filtration | To prevent the compound from crystallizing on the filter paper or in the funnel during hot filtration, it is important to pre-heat the funnel and the receiving flask.[2] Using a small amount of hot solvent to wash the filter paper can also help redissolve any crystals that have formed. |
Problem: Oily Product Instead of Crystals
| Possible Cause | Solution |
| Presence of Impurities | Impurities can lower the melting point of the compound and inhibit crystal formation. An initial purification step, such as an acid-base extraction, can help remove significant impurities before attempting recrystallization. |
| Cooling Too Rapidly | Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent | The solvent may be too good a solvent for the compound, preventing it from crystallizing. Try a different solvent or a mixed solvent system. |
Problem: Ineffective Separation with Column Chromatography
| Possible Cause | Solution |
| Inappropriate Solvent System (Eluent) | The polarity of the eluent is critical for good separation. If the compound elutes too quickly, the eluent is too polar. If it doesn't move from the baseline, the eluent is not polar enough. A systematic trial of solvent mixtures with varying polarities should be conducted using Thin Layer Chromatography (TLC) to identify the optimal eluent system before running the column. |
| Poorly Packed Column | An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[3] |
| Overloading the Column | Loading too much crude product onto the column will result in broad, overlapping bands. The amount of sample should be appropriate for the size of the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in purifying crude this compound?
An acid-base extraction is a highly effective initial purification step.[4] This technique separates the acidic product from neutral and basic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The acidic compound will be deprotonated and move into the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid.[4][5]
Q2: How do I choose the best solvent for recrystallizing my this compound derivative?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof). A good starting point for many benzoic acid derivatives is a mixed solvent system of ethanol and water.[6]
Q3: My purified product still shows impurities on the HPLC. What should I do?
If a single purification technique is insufficient, a combination of methods is often necessary. For instance, after an acid-base extraction, you can perform a recrystallization. If impurities persist, column chromatography can be a powerful tool for separating compounds with very similar properties. The choice of stationary phase and eluent system is crucial for successful separation.
Q4: How can I confirm the purity of my final product?
The purity of your this compound derivative can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method that can provide a precise purity value.[7] Thin Layer Chromatography (TLC) is a quick, qualitative method to check for the presence of impurities.[8] Determining the melting point of the compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.
Data Presentation
The following table provides a representative comparison of the effectiveness of different purification methods for a crude sample of a this compound derivative.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Single Recrystallization (Ethanol/Water) | 85% | 95% | 75% |
| Acid-Base Extraction | 85% | 92% | 88% |
| Acid-Base Extraction followed by Recrystallization | 85% | 99.5% | 68% |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate Gradient) | 85% | >99% | 60% |
Note: These are representative values and actual results may vary depending on the specific derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the upper aqueous layer. Drain the lower organic layer.
-
Washing: Wash the aqueous layer with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a strong acid, such as 6M HCl, while stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.[4]
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol until the cloudiness disappears.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the formation of crystals.[1]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them thoroughly.[1]
Visualizations
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound derivatives, from the crude reaction mixture to the final pure product.
Caption: A logical workflow for the purification and analysis of this compound derivatives.
References
- 1. famu.edu [famu.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chromtech.com [chromtech.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. scribd.com [scribd.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 2-Phenoxybenzoic acid | 2243-42-7 | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection for Efficient Ullmann Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Ullmann condensation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the Ullmann condensation reaction, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr). Older copper sources can oxidize and lose activity.[1] |
| Poor ligand choice or no ligand | For challenging substrates or milder reaction conditions, the use of a ligand is often essential. Bidentate N,N or N,O-donor ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine, or amino acids (e.g., L-proline, N-methylglycine) can significantly improve yields.[2][3][4] | |
| Inappropriate base | The choice of base is critical. Common effective bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1][2] The base strength and solubility can impact the reaction rate. | |
| Steric hindrance | Substrates with bulky groups, especially in the ortho position to the reacting group, can hinder the reaction.[2] Higher temperatures or more effective ligand systems may be required. | |
| Insufficiently activated aryl halide | The reactivity of the aryl halide follows the trend I > Br > Cl. Aryl halides with electron-withdrawing groups are generally more reactive.[5][6] For less reactive halides like aryl chlorides, more specialized and active catalyst systems, such as those with oxalic diamide ligands, may be necessary.[7] | |
| Oxygen contamination | The presence of oxygen can lead to catalyst deactivation through oxidation. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1] | |
| Catalyst Deactivation | Oxidation of Cu(I) to inactive Cu(II) | Ensure the reaction is performed under a strict inert atmosphere. Degas all solvents and reagents before use. |
| Ligand degradation | Some ligands may not be stable at the high temperatures often required for Ullmann reactions. If catalyst deactivation is suspected, consider a more thermally robust ligand or milder reaction conditions. | |
| Product inhibition | In some cases, the product can coordinate to the copper center more strongly than the reactants, leading to catalyst inhibition.[8] Increasing the catalyst or ligand loading might help, but a systematic kinetic analysis may be needed for complex systems. | |
| Base ligation | Certain bases or their counterions can bind to the copper catalyst, rendering it inactive. Screening different bases can help identify one that is effective for the transformation without causing catalyst poisoning. | |
| Side Product Formation | Hydrodehalogenation (loss of halogen from the aryl halide) | This side reaction can occur, particularly with unreactive nucleophiles. It can be minimized by optimizing the reaction conditions, such as using a more suitable ligand or a different base to promote the desired coupling over the reduction pathway. |
| Homocoupling of the aryl halide | The formation of biaryl products can compete with the desired cross-coupling.[9] The use of appropriate ligands and carefully controlled stoichiometry can help to suppress this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the Ullmann condensation, and is it always necessary?
A1: A ligand coordinates to the copper catalyst, modifying its electronic properties and steric environment. This generally leads to milder reaction conditions (lower temperatures), improved yields, and broader substrate scope.[3][4] While classical Ullmann reactions were performed without ligands, they required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper.[3][5] For modern, efficient Ullmann condensations, especially with less reactive substrates like aryl bromides and chlorides, a ligand is highly recommended.[7]
Q2: How do I choose the right copper source for my reaction?
A2: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are generally considered the most active catalyst precursors.[10] While copper(II) salts can sometimes be used, they may require in situ reduction to the active Cu(I) species.[5] Metallic copper powder, especially activated forms, can also be used but often requires higher temperatures.[5][11] For reproducibility, using a well-defined Cu(I) salt is often the best practice.
Q3: What are the most effective types of ligands for Ullmann condensation?
A3: Bidentate ligands, which can form a chelate ring with the copper atom, are generally more effective than monodentate ones.[7] Commonly successful ligand classes include:
-
N,N-donors: 1,10-Phenanthroline and its derivatives, N,N'-dimethylethylenediamine.[1][4]
-
N,O-donors: Amino acids like L-proline and N-methylglycine are inexpensive and have shown broad utility.[2][12]
-
Oxalic Diamides: A newer generation of ligands that have proven effective for coupling even challenging aryl chlorides.[3][7]
Q4: Can I use palladium or nickel instead of copper for this type of coupling?
A4: Yes, palladium and nickel catalysts are also used for C-N and C-O bond formation (e.g., Buchwald-Hartwig amination).[7] These catalysts can be very effective and sometimes offer advantages in terms of reaction conditions or substrate scope. However, copper is significantly less expensive and less toxic than palladium, making it a more attractive option for large-scale synthesis.[13] In some cases, Ullmann conditions are successful where palladium-based methods fail.
Q5: My reaction is not working with an aryl bromide. What should I do?
A5: Aryl bromides are less reactive than aryl iodides. To improve the reaction, you can try the following:
-
Increase the temperature: If the reactants and catalyst are stable, increasing the reaction temperature can improve the rate.
-
Use a more effective ligand: Ligands like N-methylglycine or specialized diamine ligands have been shown to be effective for the coupling of aryl bromides.[2]
-
Choose a stronger base: A stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.
-
Switch to a more polar, high-boiling solvent: Solvents like DMF, DMSO, or NMP can facilitate the reaction, but ensure they are anhydrous.[5]
Quantitative Data on Catalyst Systems
The following tables summarize quantitative data from various literature reports on Ullmann condensation, providing a comparative overview of different catalyst systems.
Table 1: Catalyst Systems for Ullmann C-N Coupling (Amination)
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Piperidine | CuI (10) | N-Methylglycine (20) | K₃PO₄ | DMSO | RT | 24 | 85 |
| 4-Iodotoluene | Aniline | CuCl (stoich.) | 1,10-Phenanthroline (stoich.) | KOH | Toluene | 110 | 5 | 73 |
| Aryl Iodide | Aliphatic Amine | CuI (5) | L-Proline (20) | K₂CO₃ | DMSO | 60 | 6-15 | 81-96 |
| Aryl Bromide | N-Heterocycle | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₂CO₃ | Toluene | 110 | 24 | 75-95 |
Table 2: Catalyst Systems for Ullmann C-O Coupling (Etherification)
| Aryl Halide | Phenol/Alcohol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 4-tert-Butylphenol | CuI (10) | N,N-Dimethylglycine (10) | K₃PO₄ | Acetonitrile | 80 | 24 | ~70 |
| Iodobenzene | Phenol | meso-Cu/MnOx (3) | None | K₃PO₄ | Toluene | 110 | 1 | 72 |
| Aryl Bromide | Phenol | CuO-NPs (10) | None | Cs₂CO₃ | Acetonitrile | 50-60 | - | High |
| Aryl Halide | Phenol | CuI (5-10) | 1,10-Phenanthroline (10-20) | K₂CO₃ | Toluene | 100-120 | 12-24 | 70-90 |
Experimental Protocols
General Protocol for Ligand-Accelerated Ullmann C-N Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the copper(I) salt (e.g., CuI, 0.05-0.1 mmol, 5-10 mol%), and the ligand (e.g., N,N'-dimethylethylenediamine, 0.1-0.2 mmol, 10-20 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or DMSO, 2-5 mL) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst. Wash the filter cake with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Visualizations
Experimental Workflow for Ullmann Condensation
Caption: A typical experimental workflow for performing an Ullmann condensation reaction.
Catalyst/Ligand Selection Logic
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for 2-[(2-methylphenoxy)methyl]benzoic acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(2-methylphenoxy)methyl]benzoic acid against other analytical techniques. It includes comprehensive experimental protocols, data presentation in structured tables, and workflow visualizations to support researchers in the pharmaceutical industry.
Introduction to Analytical Method Validation
The validation of an analytical method is crucial in drug development and quality control to ensure the reliability, accuracy, and reproducibility of results.[1] This guide focuses on a stability-indicating HPLC method, a powerful technique for separating, identifying, and quantifying components in a mixture. The principles outlined are based on the International Council for Harmonisation (ICH) guidelines, which are widely accepted by regulatory authorities.[2][3]
Comparison of Analytical Methods
While several methods can be used for the analysis of acidic compounds, HPLC remains the gold standard for its specificity, sensitivity, and ability to separate the analyte from potential degradation products.[4]
| Analytical Method | Principle | Advantages | Limitations | Applicability for this compound |
| Reverse-Phase HPLC | Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. | High specificity, sensitivity, and resolution. Capable of separating impurities and degradation products.[4] | Higher cost and complexity compared to other methods. | Highly Recommended: Ideal for stability-indicating assays and impurity profiling. |
| UV-Visible Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength. | Simple, rapid, and cost-effective.[4] | Lacks specificity; interference from other UV-absorbing compounds is common. Not stability-indicating. | Limited Use: Suitable for preliminary quantification in pure samples but not for stability studies or impurity analysis. |
| Titration | Neutralization of the acidic analyte with a standard basic solution. | Simple and inexpensive. | Low sensitivity and specificity. Not suitable for low-concentration samples or complex mixtures.[4] | Not Recommended: Lacks the sensitivity and specificity required for pharmaceutical quality control. |
Experimental Protocol: Validation of an HPLC Method
This section details the experimental protocol for validating an HPLC method for this compound.
HPLC System and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: Zorbax SB-Aq, 4.6 x 250 mm, 5 µm particle size or equivalent C18 column.[3]
-
Mobile Phase: A gradient mixture of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: A typical gradient could be: 0-5 min, 5% B; 5-35 min, 5-95% B; 35-40 min, 95% B; 40-41 min, 95-5% B; 41-45 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 200 µg/mL for linearity assessment.
-
Sample Solution (for Assay): Prepare a sample solution of the drug product to obtain a theoretical concentration of 100 µg/mL of this compound in the diluent.
Validation Parameters
The method validation should be performed according to ICH guidelines, assessing the following parameters:
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][5][6]
-
Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for 24 hours.
Inject the stressed samples into the HPLC system and check for the resolution between the parent peak and any degradation product peaks.
Caption: Workflow for Forced Degradation Studies.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Inject the working standard solutions in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
-
Spike a placebo (if a formulated product is being tested) or a known concentration of the drug substance with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the 100% concentration level on the same day and by the same analyst.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the 100% concentration level on two different days, by two different analysts, and on two different instruments.
-
Calculate the percentage relative standard deviation (%RSD) for the results.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
-
Introduce small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
Caption: Overall HPLC Method Validation Workflow.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | [Insert Data] |
| 10 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 150 | [Insert Data] |
| 200 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
| Slope | [Insert Value] |
| Y-intercept | [Insert Value] |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean ± SD, n=3) | % Recovery |
| 80% | 80 | [Insert Data] | [Insert Value] |
| 100% | 100 | [Insert Data] | [Insert Value] |
| 120% | 120 | [Insert Data] | [Insert Value] |
| Mean % Recovery | [Insert Value] |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Measured Concentration (mean ± SD, n=6) | %RSD |
| Repeatability | 100 | [Insert Data] | [Insert Value] |
| Intermediate Precision | |||
| Day 1/Analyst 1 | 100 | [Insert Data] | [Insert Value] |
| Day 2/Analyst 2 | 100 | [Insert Data] | [Insert Value] |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Table 5: Robustness Data
| Parameter Varied | Variation | System Suitability | Assay Result (% of Nominal) |
| Flow Rate | 0.9 mL/min | [Pass/Fail] | [Insert Value] |
| 1.1 mL/min | [Pass/Fail] | [Insert Value] | |
| Column Temperature | 28 °C | [Pass/Fail] | [Insert Value] |
| 32 °C | [Pass/Fail] | [Insert Value] | |
| Mobile Phase %B | -2% | [Pass/Fail] | [Insert Value] |
| +2% | [Pass/Fail] | [Insert Value] |
Conclusion
This guide provides a comprehensive framework for the validation of an HPLC method for the analysis of this compound. By following the detailed experimental protocols and adhering to ICH guidelines, researchers can establish a reliable, accurate, and robust analytical method. The use of a validated, stability-indicating HPLC method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. scispace.com [scispace.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenoxyacetic Acid Herbicides: Efficacy, Mechanism, and Experimental Insights
A comprehensive guide for researchers and agricultural scientists on the comparative performance of key phenoxyacetic acid herbicides. This report details their mechanism of action, presents quantitative efficacy data, and outlines standardized experimental protocols for their evaluation.
Phenoxyacetic acid herbicides have been a cornerstone of selective broadleaf weed control in agriculture for decades. This guide provides a detailed comparison of the efficacy of prominent members of this chemical family, including 2,4-D (2,4-dichlorophenoxyacetic acid), MCPA (2-methyl-4-chlorophenoxyacetic acid), dichlorprop, and mecoprop. By synthesizing experimental data and outlining detailed methodologies, this report serves as a valuable resource for researchers, scientists, and professionals in the agrochemical industry.
Mechanism of Action: Mimicking Natural Plant Hormones
Phenoxyacetic acid herbicides are classified as synthetic auxins. Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates various aspects of plant growth and development.[1][2] When applied to susceptible broadleaf plants, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth. This disruption manifests as epinastic responses (twisting and curling of stems and leaves), abnormal cell division and elongation, and ultimately, plant death.[1][2] Grasses are generally tolerant to these herbicides due to differences in their vascular structure and metabolic processes.[2]
The molecular cascade initiated by synthetic auxins involves their binding to specific receptor proteins, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its AUXIN SIGNALING F-BOX (AFB) homologs. This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, which in turn unleashes the expression of auxin-responsive genes, triggering the downstream effects that lead to herbicidal action.
Comparative Efficacy: A Quantitative Overview
The effectiveness of phenoxyacetic acid herbicides can vary significantly depending on the specific herbicide, the target weed species, application rate, and environmental conditions. The following tables summarize available quantitative data from various studies, providing a comparative look at their performance.
| Herbicide | Target Weed Species | Application Rate (g ai/ha) | Efficacy (% Control) | Reference(s) |
| 2,4-D + MCPA | Cardaria draba (Hoary cress) | 975 | 96.2 | [3] |
| 1300 | 96.9 | [3] | ||
| Conringia orientalis (Haresear mustard) | 975 | 85.2 | [3] | |
| 1300 | Not specified | [3] | ||
| 2,4-D | Conyza sumatrensis (Tall fleabane) | See ED50 values below | - | [4] |
| MCPA | Various broadleaf weeds | Not specified | Generally effective | [5] |
| Mecoprop | Stellaria media (Common chickweed) | Not specified | Good control | [1][5] |
| Dichlorprop | Various broadleaf weeds | Not specified | Effective |
Table 1: Comparative Efficacy of Phenoxyacetic Acid Herbicides on Various Weed Species.
| Herbicide | Target Weed Species | ED50 (g ai/ha) | 95% Confidence Interval | Reference(s) |
| 2,4-D | Conyza sumatrensis (Susceptible) | 59.8 | 51.5 - 69.4 | [4] |
| Conyza sumatrensis (Resistant) | 246.3 | 212.1 - 286.0 | [4] |
Table 2: ED50 Values for 2,4-D on Susceptible and Resistant Biotypes of Conyza sumatrensis.
Experimental Protocols for Efficacy Evaluation
To ensure reliable and comparable data on herbicide efficacy, standardized experimental protocols are essential. The following outlines a comprehensive methodology for conducting both greenhouse and field trials.
Greenhouse Bioassay Protocol
Objective: To determine the dose-response relationship of different phenoxyacetic acid herbicides on target weed species under controlled conditions.
1. Plant Material and Growth Conditions:
- Grow target weed species (e.g., Chenopodium album, Amaranthus retroflexus, Stellaria media) from seed in pots containing a standardized soil mix.
- Maintain plants in a greenhouse with controlled temperature (20-25°C), humidity (50-70%), and photoperiod (16 hours light / 8 hours dark).
- Water plants as needed to maintain optimal growth.
2. Herbicide Application:
- Apply herbicides at a specified growth stage (e.g., 2-4 true leaf stage).
- Use a laboratory spray chamber to ensure uniform application.
- Prepare a range of herbicide concentrations (doses) to establish a dose-response curve. Include an untreated control.
- Replicate each treatment at least four times.
3. Data Collection and Analysis:
- Assess visual injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).
- Harvest the above-ground biomass at 21 DAT, dry to a constant weight, and record the dry weight.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED) values, such as ED50 (the dose causing 50% reduction in growth).
Field Trial Protocol
Objective: To evaluate the efficacy of different phenoxyacetic acid herbicides on target weed species under real-world agricultural conditions.
1. Site Selection and Experimental Design:
- Select a field with a natural and uniform infestation of the target weed species.
- Use a randomized complete block design with at least four replications.
- Plot size should be adequate to minimize edge effects (e.g., 3m x 6m).
2. Herbicide Application:
- Apply herbicides at the recommended growth stage for the target weeds and crop.
- Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles to ensure accurate and uniform application.
- Include a commercial standard (a commonly used herbicide for comparison) and an untreated control in each replication.
- Record environmental conditions at the time of application (temperature, humidity, wind speed).
3. Data Collection and Analysis:
- Assess weed control visually at regular intervals (e.g., 14, 28, and 56 DAT) using a percentage scale.
- Measure weed density (plants/m²) and biomass (g/m²) from a designated quadrat within each plot.
- If a crop is present, assess crop injury (phytotoxicity) and measure crop yield at harvest.
- Analyze the data using appropriate statistical methods to compare the efficacy of the different herbicide treatments.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of phenoxyacetic acid herbicides and a typical experimental workflow for efficacy testing.
Caption: Signaling pathway of phenoxyacetic acid herbicides in a plant cell.
Caption: General workflow for a herbicide efficacy trial.
References
Comparative Analysis of 2-[(2-methylphenoxy)methyl]benzoic Acid: A Mechanistic Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of 2-[(2-methylphenoxy)methyl]benzoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited direct experimental data on this compound, its mechanism is inferred from structurally related compounds and the well-understood pharmacology of NSAIDs. This document aims to provide a framework for the experimental validation of its mechanism of action.
Postulated Mechanism of Action
Based on the structure of this compound, it is hypothesized to function as a cyclooxygenase (COX) inhibitor. This mechanism is shared by other benzoic acid derivatives with anti-inflammatory properties. The primary therapeutic action of NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] A structurally similar compound, 2-[(2-methoxyphenoxy)methyl]benzoic acid, has been suggested to exert its anti-inflammatory and analgesic effects through the inhibition of enzymes in the inflammatory pathway, potentially including COX-2.[4]
Comparison with Alternative NSAIDs
To provide a clear benchmark for the validation of this compound, this guide compares its hypothesized profile with two well-characterized NSAIDs: Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes hypothetical quantitative data for this compound against Ibuprofen and Celecoxib. These values are representative of what would be determined in standard enzymatic assays.
| Compound | Target | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | COX-1 | 15 | 0.1 |
| COX-2 | 1.5 | ||
| Ibuprofen | COX-1 | 13 | 0.5 |
| COX-2 | 25 | ||
| Celecoxib | COX-1 | 28 | >100 |
| COX-2 | 0.25 |
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing EDTA and phenol.
-
Substrate: Arachidonic acid is used as the substrate.
-
Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and tested at various concentrations.
-
Incubation: The enzyme, test compound, and heme cofactor are pre-incubated at room temperature. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E₂ (PGE₂) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is calculated.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Test Compound Administration: this compound is administered orally at various doses. A vehicle control (e.g., 0.5% carboxymethylcellulose) and a positive control (e.g., Indomethacin) are included.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism and the experimental approach, the following diagrams are provided.
References
A Comparative Guide to Cross-Reactivity Studies of 2-[(2-Methylphenoxy)methyl]benzoic Acid Derivatives
This guide provides a comparative overview of key experimental approaches for assessing the cross-reactivity and selectivity of 2-[(2-methylphenoxy)methyl]benzoic acid derivatives. The information is intended for researchers, scientists, and drug development professionals involved in characterizing the binding profiles of novel chemical entities.
Introduction
This compound and its derivatives represent a class of compounds with potential therapeutic applications. A critical aspect of their preclinical development is the evaluation of their binding specificity. Cross-reactivity studies are essential to identify off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. This guide outlines the methodologies for conducting such studies, presenting data in a comparative format to aid in experimental design and interpretation.
Experimental Methodologies for Assessing Cross-Reactivity
The primary methods for determining the cross-reactivity of small molecules like this compound derivatives are receptor binding assays and immunoassays. These techniques quantify the interaction of a compound with its intended target and a panel of other biologically relevant molecules.
Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor due to their high sensitivity and robustness.[1][2] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The binding of a test compound is measured by its ability to compete with the radioligand for the binding site.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation: A source of the target receptor is required, typically in the form of cell membrane preparations or purified recombinant proteins.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of the unlabeled test compound (a this compound derivative).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved through filtration, where the mixture is passed through a filter that traps the membranes while allowing the free radioligand to pass through.[1]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Cross-Reactivity Data from Radioligand Binding Assays
| Compound | Target Receptor | Ki (nM) | Fold Selectivity vs. Target | Off-Target Receptor A | Ki (nM) | Fold Selectivity vs. Target | Off-Target Receptor B | Ki (nM) | Fold Selectivity vs. Target |
| Derivative 1 | Receptor X | 10 | 1 | Receptor Y | 1,000 | 100 | Receptor Z | >10,000 | >1,000 |
| Derivative 2 | Receptor X | 15 | 1 | Receptor Y | 500 | 33 | Receptor Z | 5,000 | 333 |
| Derivative 3 | Receptor X | 5 | 1 | Receptor Y | >10,000 | >2,000 | Receptor Z | >10,000 | >2,000 |
Data in this table is hypothetical and for illustrative purposes only.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format is particularly useful for measuring the cross-reactivity of small molecules.
Experimental Protocol: Competitive ELISA
-
Coating: A 96-well microplate is coated with an antibody that specifically recognizes the target molecule or a structurally similar analog.
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Competition: The test compound (this compound derivative) is pre-incubated with a fixed concentration of an enzyme-conjugated version of the target molecule. This mixture is then added to the antibody-coated wells. The test compound and the enzyme-conjugated molecule compete for binding to the antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a detectable signal (e.g., a color change).
-
Detection: The signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of the test compound in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of the unlabeled target molecule. The concentration of the test compound that causes 50% inhibition of the signal (IC50) is determined, and the percent cross-reactivity relative to the target molecule is calculated.
Table 2: Illustrative Cross-Reactivity Data from a Competitive ELISA
| Compound | Target Analyte | IC50 (ng/mL) | % Cross-Reactivity | Structurally Related Analyte A | IC50 (ng/mL) | % Cross-Reactivity | Structurally Related Analyte B | IC50 (ng/mL) | % Cross-Reactivity |
| 3-Phenoxybenzoic acid | 3-PBA | 100 | 100% | Analog X | 2,000 | 5% | Analog Y | >10,000 | <1% |
| Derivative 1 | 3-PBA | 150 | 67% | Analog X | 3,000 | 3.3% | Analog Y | >10,000 | <1% |
| Derivative 2 | 3-PBA | 80 | 125% | Analog X | 1,500 | 6.7% | Analog Y | >10,000 | <1% |
Data is illustrative, based on potential results for a structurally related compound, 3-phenoxybenzoic acid (3-PBA).[3]
Workflow for a Competitive ELISA
Caption: Workflow of a competitive ELISA for small molecule analysis.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding interactions.[4] It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of binding between a small molecule and a target protein.
Experimental Protocol: SPR Analysis
-
Immobilization: The target protein (receptor) is immobilized on the surface of a sensor chip.
-
Injection of Analyte: A solution containing the test compound (analyte) is flowed over the sensor surface.
-
Association: The binding of the test compound to the immobilized protein is monitored in real-time as a change in the refractive index at the sensor surface, which is recorded as a response in a sensorgram.
-
Steady-State: The injection continues until the binding reaches a steady state.
-
Dissociation: The flow of the test compound is replaced with a buffer, and the dissociation of the compound from the protein is monitored.
-
Regeneration: A regeneration solution is injected to remove the bound analyte from the sensor surface, preparing it for the next cycle.
-
Data Analysis: The sensorgram data is fitted to various binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Cross-reactivity is assessed by comparing the KD values for the target protein versus other proteins.
Table 3: Example Cross-Reactivity Data from SPR Analysis
| Compound | Target Protein | KD (µM) | ka (1/Ms) | kd (1/s) | Off-Target Protein A | KD (µM) | Off-Target Protein B | KD (µM) |
| Derivative 1 | Protein X | 0.5 | 2 x 10⁴ | 1 x 10⁻² | 50 | >100 | ||
| Derivative 2 | Protein X | 1.2 | 1.5 x 10⁴ | 1.8 x 10⁻² | 80 | >100 | ||
| Derivative 3 | Protein X | 0.2 | 3 x 10⁴ | 6 x 10⁻³ | >100 | >100 |
Data in this table is hypothetical and for illustrative purposes only.
Logical Flow of an SPR Experiment
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 3. An enzyme-linked immunosorbent assay for detecting 3-phenoxybenzoic acid in plasma and its application in farmers and consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
benchmarking the performance of new phenoxyalkanoic acid derivatives
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive performance benchmark of new phenoxyalkanoic acid derivatives against established alternatives in key therapeutic and agricultural areas. The data presented is sourced from recent studies and is intended to offer an objective comparison to aid in research and development efforts.
Anti-Diabetic Activity: FFAR4 Agonism
Novel phenoxyalkanoic acid derivatives are being explored as potent and selective agonists for Free Fatty Acid Receptor 4 (FFAR4), a promising target for the treatment of type 2 diabetes. Their performance has been benchmarked against the well-characterized FFAR4 agonist, TUG-891.
Data Presentation: In Vitro and In Vivo Performance
| Compound | FFAR4 Agonistic Activity (EC50, nM) | Oral Glucose Tolerance Test (OGTT) in DIO Mice (% Reduction in AUC vs. Vehicle) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC (µg·h/mL) |
| Compound 10f (New Derivative) | 48 | 21.2% (at 10 mg/kg) | 3.14 | 0.5 | 2.8 | 9.83 |
| TUG-891 (Reference) | 25 | 16.5% (at 30 mg/kg) | 1.25 | 0.5 | 1.5 | 2.45 |
Key Findings:
-
In Vitro Potency: The new derivative, Compound 10f, demonstrates potent FFAR4 agonistic activity, albeit slightly less than the reference compound TUG-891.
-
In Vivo Efficacy: In a diet-induced obese (DIO) mouse model, Compound 10f showed a superior reduction in blood glucose levels during an oral glucose tolerance test compared to TUG-891, and at a lower dose.[1]
-
Pharmacokinetics: Compound 10f exhibits a significantly improved pharmacokinetic profile over TUG-891, with a higher maximum plasma concentration (Cmax), longer half-life (T1/2), and a four-fold greater total exposure (AUC).[1]
Signaling Pathway: FFAR4-Mediated Insulin Secretion
Activation of FFAR4 by phenoxyalkanoic acid derivatives in pancreatic β-cells is believed to stimulate insulin secretion in a glucose-dependent manner. This involves G-protein coupling, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium.
Caption: FFAR4 signaling pathway initiated by phenoxyalkanoic acid derivatives.
Anti-Inflammatory Activity: COX-2 Inhibition
Certain phenoxyacetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Their performance is compared to the established selective COX-2 inhibitor, Celecoxib, and the non-steroidal anti-inflammatory drug (NSAID), Mefenamic Acid.
Data Presentation: In Vitro and In Vivo Performance
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Selectivity Index (COX-1/COX-2) | In Vivo Paw Edema Inhibition (%) |
| Compound 5f (New Derivative) | 8.00 | 0.06 | 133.3 | 68.26 |
| Compound 7b (New Derivative) | 5.93 | 0.07 | 84.7 | 64.84 |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | 68.15 |
| Mefenamic Acid (Reference) | 29.9 | 0.25 | 119.6 | 59.37 |
Key Findings:
-
COX-2 Potency: The new derivatives, Compounds 5f and 7b, exhibit potent COX-2 inhibition, with IC50 values comparable to that of Celecoxib.
-
Selectivity: While Celecoxib remains the most selective COX-2 inhibitor, the new derivatives show favorable selectivity profiles, being more selective than Mefenamic Acid.
-
In Vivo Anti-Inflammatory Effect: In a carrageenan-induced paw edema model in rats, Compound 5f demonstrated anti-inflammatory efficacy on par with Celecoxib. Both new compounds also significantly reduced the levels of inflammatory mediators TNF-α and PGE-2.[2]
Experimental Workflow: In Vitro COX Inhibition Assay
The following workflow outlines a typical in vitro assay to determine the COX-1 and COX-2 inhibitory activity of test compounds.
Caption: Workflow for in vitro COX inhibition screening assay.
Herbicidal Activity: Auxin Mimicry and ACCase Inhibition
Phenoxyalkanoic acids are a well-established class of herbicides. Their mechanism of action can vary, with some acting as synthetic auxins, leading to uncontrolled growth in broadleaf weeds, while others inhibit the acetyl-CoA carboxylase (ACCase) enzyme, crucial for fatty acid synthesis in grasses.
Data Presentation: Herbicidal Efficacy
| Herbicide | Target Weed | Efficacy Metric | Value |
| Diclofop-methyl (Phenoxy-propionate) | Lolium rigidum | GR50 (g ai/ha) | 18 - 751 (depending on resistance)[3] |
| QPP-I-6 (New Quinazolinone-Phenoxypropionate) | Echinochloa crusgalli | Inhibition Rate (%) | >90% (at 187.5 g ai/ha)[4][5] |
| 2,4-D (Phenoxy-acetic acid) | Broadleaf weeds | - | Widely effective |
| MCPA (Phenoxy-acetic acid) | Broadleaf weeds | - | Widely effective |
Key Findings:
-
New Scaffolds: Novel derivatives, such as the quinazolinone-phenoxypropionate QPP-I-6, demonstrate high efficacy against grass weeds like Echinochloa crusgalli at relatively low application rates.[4][5]
-
Resistance Management: The wide range of GR50 values for diclofop-methyl highlights the challenge of herbicide resistance in weed populations.
-
Established Herbicides: 2,4-D and MCPA remain effective broadleaf herbicides, acting as synthetic auxins.
Signaling Pathway: Auxin-Mediated Gene Expression
Phenoxyalkanoic acid herbicides that mimic auxin bind to the TIR1/AFB receptor complex, leading to the degradation of Aux/IAA transcriptional repressors. This allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, resulting in uncontrolled growth and plant death.
Caption: Auxin-mimic herbicide mode of action via TIR1/AFB signaling.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast male C57BL/6J mice for 6 hours (e.g., from 9:00 am to 3:00 pm) with free access to water.
-
Baseline Measurement: At the end of the fasting period, weigh the mice and measure baseline blood glucose from a tail snip using a glucometer.
-
Compound Administration: Administer the phenoxyalkanoic acid derivative or vehicle control orally via gavage.
-
Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), administer a 2 g/kg glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for blood glucose levels to quantify glucose tolerance.
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (phenoxyalkanoic acid derivatives) in a suitable buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the COX enzyme solution to wells containing various concentrations of the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a quenching agent (e.g., hydrochloric acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. deq.mt.gov [deq.mt.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apparent MCPA 750 - Apparent Ag [apparentag.com.au]
- 5. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Predictive Landscape: Validating In Silico Predictions for 2-[(2-methylphenoxy)methyl]benzoic Acid and its Analogs
A comprehensive analysis of computational predictions and experimental data for phenoxybenzoic acid derivatives reveals both the potential and the current limitations in forecasting the biological activity of 2-[(2-methylphenoxy)methyl]benzoic acid. While direct experimental validation of in silico predictions for this specific molecule remains elusive in publicly available literature, a comparative approach using its structural analogs provides valuable insights for researchers, scientists, and drug development professionals.
Currently, there is a notable absence of published studies that specifically detail in silico predictions and their subsequent experimental validation for this compound. However, the broader class of phenoxybenzoic acids has been the subject of both computational and experimental investigations, offering a framework for understanding the potential biological activities of the target molecule. These activities predominantly span the realms of herbicidal and anti-inflammatory action.
This guide synthesizes the available information on related compounds to provide a comparative analysis, highlighting the methodologies used for in silico predictions and presenting the experimental data that could serve as a benchmark for future validation studies of this compound.
In Silico Predictions: A Glimpse into the Virtual Screening of Phenoxybenzoic Acids
Computational, or in silico, methods are instrumental in modern drug discovery and chemical safety assessment, offering a rapid and cost-effective means to predict the biological activities and toxicological profiles of chemical compounds. For the phenoxybenzoic acid class, various in silico tools are employed to forecast their potential effects. A notable example is the in silico investigation of 3-phenoxybenzoic acid (3-PBA), a structurally related compound, which utilized a battery of computational models to predict its biological activities and toxicological endpoints.[1][2][3] These studies, while not directly on our target molecule, showcase the common predictive approaches.
The general workflow for such an in silico evaluation involves several key stages, from initial predictions of biological activity to more detailed molecular-level interaction studies.
Caption: A generalized workflow illustrating the progression from in silico prediction to experimental validation for a target compound.
Key in silico methodologies applied to phenoxybenzoic acids include:
-
Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the structural formula of a compound. For a molecule like this compound, this could suggest potential targets and therapeutic applications.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Various software platforms can estimate the pharmacokinetic and toxicological properties of a molecule, which are crucial for its development as a drug or its safety assessment as an environmental agent.
-
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific target protein. For instance, docking studies on a salicylic acid derivative showed a higher affinity for the cyclooxygenase-2 (COX-2) receptor compared to aspirin, suggesting a potential anti-inflammatory mechanism.[4]
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of a ligand-protein complex over time, further validating the interactions predicted by molecular docking.
While these in silico approaches are powerful, their predictions require rigorous experimental validation to be confirmed.
Experimental Validation: Evaluating the Biological Activity of Phenoxybenzoic Acid Derivatives
Experimental studies on analogs of this compound have primarily focused on their herbicidal and anti-inflammatory properties. These studies provide valuable quantitative data and detailed protocols that can guide future research on the target compound.
Herbicidal Activity
Several studies have demonstrated the efficacy of phenoxyacetic and phenoxypropionate derivatives as herbicides.[5][6][7][8] The mechanism of action for some of these compounds involves the inhibition of plant-specific enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8]
Table 1: Summary of Herbicidal Activity for Selected Phenoxy Acid Derivatives
| Compound Class | Weed Species | Dosage | Inhibition (%) | Reference |
| Dioxaphosphinan-2-ones | Abutilon theophrasti | 150 g ai/ha | Significant post-emergence activity | [5] |
| Dioxaphosphinan-2-ones | Brassica juncea | 150 g ai/ha | Significant post-emergence activity | [5] |
| Dioxaphosphinan-2-ones | Amaranthus retroflexus | 150 g ai/ha | Significant post-emergence activity | [5] |
| Dioxaphosphinan-2-ones | Eclipta prostrata | 150 g ai/ha | Significant post-emergence activity | [5] |
| Quinazolin-4(3H)-one Derivatives | Echinochloa crusgalli | 375 g ha⁻¹ | >90 | [6] |
| Quinazolin-4(3H)-one Derivatives | Digitaria sanguinalis | 375 g ha⁻¹ | >90 | [6] |
| 2-(4-aryloxyphenoxy) propionamides | Digitaria sanguinalis | 150 g a.i/hm² | 100 | [7] |
| 2-(4-aryloxyphenoxy) propionamides | Echinochloa crusgalli | 150 g a.i/hm² | 100 | [7] |
| 2-(4-aryloxyphenoxy) propionamides | Setaria viridis | 150 g a.i/hm² | 100 | [7] |
| Aryloxyacetic Acid Derivatives | Various weeds | 150 g ai/ha | Significant greenhouse herbicidal activities | [8] |
Experimental Protocol: Greenhouse Herbicidal Activity Assay
A common method for evaluating post-emergence herbicidal activity involves the following steps:
-
Plant Cultivation: Seeds of various weed species are sown in pots containing a suitable growth medium and cultivated in a greenhouse under controlled conditions (temperature, humidity, and light).
-
Compound Application: At a specific growth stage (e.g., 2-3 leaf stage), the test compounds are dissolved in a suitable solvent (e.g., acetone with a surfactant) and sprayed uniformly onto the plants at different concentrations.
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed and scored as a percentage of inhibition or injury compared to a control group treated only with the solvent. Parameters such as growth inhibition, chlorosis, and necrosis are evaluated.
Anti-inflammatory Activity
The anti-inflammatory potential of phenoxybenzoic acid derivatives is another area of active research. These compounds are often investigated for their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
References
- 1. tandfonline.com [tandfonline.com]
- 2. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
Inter-Laboratory Validation of Analytical Methods for Phenoxyacetic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of an analytical method for the determination of phenoxyacetic acids in soil, based on an inter-laboratory validation study. The data presented summarizes the method's performance characteristics as evaluated by both the originating laboratory and an independent validation laboratory.
Data Presentation
The following tables summarize the quantitative data from the inter-laboratory validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of six phenoxyacetic acid herbicides and their 2-ethylhexyl (2-EH) esters in soil. The study was conducted by an originating laboratory, referred to as the Environmental Chemistry Method (ECM) laboratory, and an Independent Laboratory Validation (ILV) was performed by a separate laboratory.
Table 1: Method Performance for Phenoxyacetic Acids in Soil (LC-MS/MS) [1]
| Analyte | Laboratory | Limit of Quantification (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) | Mean Recovery at LOQ (%) | Mean Recovery at 10x LOQ (%) |
| 2,4-D | ECM | 0.01 | 0.000338 - 0.000441 | 95 | 98 |
| ILV | 0.01 | 0.003 | Unacceptable Specificity | 99 | |
| MCPA | ECM | 0.01 | 0.000466 - 0.000480 | 97 | 99 |
| ILV | 0.01 | 0.003 | Unacceptable Specificity | 101 | |
| 2,4-DB | ECM | 0.01 | 0.000659 - 0.000890 | 96 | 98 |
| ILV | 0.01 | 0.003 | 94 | 100 | |
| MCPB | ECM | 0.01 | 0.000318 - 0.000913 | 98 | 99 |
| ILV | 0.01 | 0.003 | 96 | 101 | |
| 2,4-DP-p | ECM | 0.01 | 0.000333 - 0.000335 | 97 | 99 |
| ILV | 0.01 | 0.003 | 95 | 100 | |
| Mecoprop-p | ECM | 0.01 | 0.000222 - 0.000334 | 97 | 100 |
| ILV | 0.01 | 0.003 | 96 | 101 |
Note: The 2-ethylhexyl esters of these acids were also included in the validation and are quantified as acid equivalents.
Experimental Protocols
The following is a detailed methodology for the LC-MS/MS analysis of phenoxyacetic acids in soil, as described in the independent laboratory validation report.
1. Sample Preparation and Extraction
-
Sample Homogenization: A 10 g sample of soil is vortexed and sonicated.
-
Extraction: The sample undergoes a three-step extraction process with:
-
20 mL of 5% acetic acid in methanol.
-
20 mL of a 50:50 mixture of 5% acetic acid in methanol and 5% acetic acid in deionized water.
-
20 mL of 5% acetic acid in deionized water.
-
-
Extraction Conditions: Each extraction step involves sonication for 20 minutes.
-
Extract Combination and Filtration: The extracts from the three steps are decanted, combined, and filtered. The final volume is brought to a known volume.
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: An aliquot of the final extract is analyzed by LC-MS/MS. While the specific column and mobile phase composition were not detailed in the summary, the analysis relies on separating the analytes chromatographically before detection.
-
Mass Spectrometric Detection: The mass spectrometer is operated in a Multiple Reaction Monitoring (MRM) mode for each herbicide. This technique provides high selectivity for identification and quantification.
-
Quantification: The 2-EH esters are identified and quantified as their corresponding acid equivalents.
Mandatory Visualization
Workflow for Inter-Laboratory Validation of Phenoxyacetic Acid Analysis
Caption: Workflow of a typical inter-laboratory validation process.
Key Parameters in Analytical Method Validation
Caption: Core parameters evaluated during analytical method validation.
References
A Comparative Guide to the Metabolic Stability of Phenoxyalkanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the metabolic stability of various phenoxyalkanoic acid derivatives, a class of compounds with widespread applications, including in the development of herbicides and pharmaceuticals. Understanding the metabolic fate of these derivatives is crucial for predicting their efficacy, duration of action, and potential for toxicity. This document provides a summary of available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological and experimental processes.
Executive Summary
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. Compounds that are rapidly metabolized tend to have shorter half-lives and lower bioavailability, potentially limiting their therapeutic or herbicidal effectiveness. Conversely, highly stable compounds may accumulate in the body, leading to an increased risk of toxicity. This guide focuses on the in vitro metabolic stability of phenoxyalkanoic acid derivatives, primarily assessed through incubations with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.
Comparative Metabolic Stability Data
Table 1: In Vitro Metabolic Stability of Phenoxyalkanoic Acid Derivatives
| Compound | Derivative Class | Test System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Source |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | Resistant Waterhemp Plant | 22 | Not Reported | [1] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxyacetic Acid | Susceptible Waterhemp Plant | 105 | Not Reported | [1] |
| Hypothetical Derivative A | Phenoxypropionic Acid | Rat Liver Microsomes | 15 | 46.2 | N/A |
| Hypothetical Derivative B | Phenoxybutyric Acid | Rat Liver Microsomes | 45 | 15.4 | N/A |
| Hypothetical Derivative C | Phenoxyacetic Acid | Human Liver Microsomes | >60 | <11.5 | N/A |
Note: The data for hypothetical derivatives are included for illustrative purposes to demonstrate how such a comparative table would be structured. Currently, specific, directly comparable public data for a series of these derivatives in liver microsomes is limited.
The available data on 2,4-D in waterhemp suggests that metabolism, potentially mediated by cytochrome P450 enzymes, plays a significant role in its degradation[1]. The substantial difference in half-life between resistant and susceptible plants highlights the impact of metabolic rate on the compound's efficacy[1].
Experimental Protocols
The following protocols are representative of the methodologies used to assess the metabolic stability of chemical compounds, including phenoxyalkanoic acid derivatives.
Microsomal Stability Assay Protocol
This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard solution
-
Quenching solution (e.g., ice-cold acetonitrile)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and test compound to achieve the desired final concentrations (e.g., 1 µM test compound, 0.5 mg/mL microsomal protein).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the curve.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing Metabolic Processes and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing metabolic stability and a simplified representation of a metabolic pathway.
Conclusion
The metabolic stability of phenoxyalkanoic acid derivatives is a key factor influencing their biological activity and safety profile. While comprehensive comparative data is still emerging, the methodologies for assessing in vitro metabolic stability are well-established. The provided protocols and visualizations serve as a foundation for researchers to design and interpret studies aimed at understanding the metabolic fate of this important class of compounds. Further research providing direct comparative data on a range of phenoxyalkanoic acid derivatives in relevant in vitro systems, such as human and rat liver microsomes, is needed to build a more complete picture and facilitate the development of safer and more effective products.
References
A Comparative Analysis of 2-[(2-methylphenoxy)methyl]benzoic acid and MCPA as Potential Herbicides
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a head-to-head comparison of 2-[(2-methylphenoxy)methyl]benzoic acid and the widely used herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid). While extensive experimental data is available for MCPA, detailed public research on the herbicidal activity of this compound is limited. Consequently, this comparison draws upon the established knowledge of MCPA and infers the likely properties of this compound based on structural similarities to the phenoxy herbicide class.
Chemical and Physical Properties
A fundamental comparison begins with the chemical structures and physical properties of the two compounds. These attributes play a crucial role in their biological activity and environmental fate.
| Property | This compound | MCPA (4-chloro-2-methylphenoxyacetic acid) |
| CAS Number | 6325-68-4 | 94-74-6 |
| Molecular Formula | C₁₄H₁₂O₃ | C₉H₉ClO₃ |
| Molecular Weight | 228.25 g/mol | 200.62 g/mol |
| Appearance | White crystalline solid[1] | White to light brown solid[2] |
| Melting Point | 133-139 °C[1] | 114-118 °C[2] |
| General Use | Herbicide, intermediate in pharmaceuticals and other industries[1][3] | Selective herbicide for broadleaf weeds[2] |
Mechanism of Action and Biological Activity
MCPA: A Classic Synthetic Auxin Herbicide
MCPA is a well-characterized phenoxy herbicide that functions as a synthetic auxin.[2][4] Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf species.[2][3]
The key steps in its mechanism are:
-
Absorption and Translocation: MCPA is absorbed through the leaves and roots and transported within the plant's vascular system.[2][3]
-
Hormonal Mimicry: It binds to and activates auxin receptors, leading to an overstimulation of auxin-responsive genes.[3]
-
Disruption of Growth Processes: This hormonal imbalance disrupts normal cell division and elongation, causing characteristic symptoms such as twisting of stems, leaf cupping, and ultimately, plant death.[3]
This compound: A Postulated Mechanism
Herbicidal Efficacy: A Comparative Overview
Quantitative data on the herbicidal efficacy of this compound is not available in the public domain. For MCPA, efficacy varies depending on the target weed species, growth stage, and environmental conditions. The table below provides a template for comparison, with published data for MCPA.
| Parameter | This compound | MCPA |
| Target Weeds | Broadleaf weeds (presumed) | A wide range of broadleaf weeds including mustards, thistles, and docks[5][6] |
| Effective Dose (ED₅₀) | Data Not Available | Varies significantly by species. For example, some studies have shown effective control at rates from 975 to 1300 g ai/ha for certain weeds.[7] |
| Selectivity | Data Not Available | Selective for broadleaf weeds in cereal crops, pastures, and turf.[2][8] |
Experimental Protocols for Comparative Efficacy Studies
To generate the necessary data for a direct comparison, a standardized experimental protocol should be followed.
Objective: To determine and compare the post-emergence herbicidal efficacy of this compound and MCPA on a representative broadleaf weed species (e.g., Amaranthus retroflexus).
Materials:
-
Seeds of the target weed species.
-
Certified potting medium.
-
Technical grade this compound and MCPA.
-
Appropriate solvents and surfactants.
-
Laboratory spray chamber.
-
Controlled environment growth chamber.
Methodology:
-
Plant Culture: Grow the target weed species in pots under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
Herbicide Application: Prepare stock solutions of each herbicide and make serial dilutions to achieve a range of application rates (e.g., 0, 100, 200, 400, 800, 1600 g ai/ha). Apply the herbicides using a calibrated laboratory spray chamber. Include a control group treated only with the carrier solution.
-
Evaluation: After a set period (e.g., 21 days), visually assess plant injury on a scale of 0 (no effect) to 100 (complete death). Harvest the above-ground biomass, dry to a constant weight, and record the dry weight.
-
Data Analysis: Analyze the dose-response data using a log-logistic model to calculate the ED₅₀ (the dose required to cause a 50% reduction in plant dry weight) for each herbicide.
Conclusion
MCPA is a well-established and effective selective herbicide with a known synthetic auxin mechanism of action. This compound is a compound with recognized herbicidal applications, and its chemical structure strongly suggests a similar mode of action to MCPA. However, a definitive, data-driven comparison of their performance is not possible without dedicated experimental studies. The protocols outlined in this guide provide a framework for generating the necessary data to fully elucidate the herbicidal potential of this compound and to accurately compare it with industry standards like MCPA. Such research would be invaluable for the discovery and development of new weed management solutions.
References
- 1. IL61684A0 - Phenoxybenzoic acid derivatives,their preparation and their use as herbicides and plant growth regulators - Google Patents [patents.google.com]
- 2. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. | Semantic Scholar [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent MCPA 750 - Apparent Ag [apparentag.com.au]
- 6. adama.com [adama.com]
- 7. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
Validating the Selectivity of 2-[(2-methylphenoxy)methyl]benzoic acid for its Target, GPR40
A Comparative Guide for Researchers
The compound 2-[(2-methylphenoxy)methyl]benzoic acid is structurally analogous to a class of molecules that target the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2][3] This guide provides a framework for validating the selectivity of this compound for its presumed target, GPR40, by comparing it with other well-characterized GPR40 agonists.
GPR40 Signaling Pathways
GPR40 is primarily coupled to the Gαq/11 signaling pathway.[2] Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent rise in intracellular calcium is a key trigger for insulin granule exocytosis in a glucose-dependent manner.[4] Some GPR40 agonists, often referred to as full agonists or ago-allosteric modulators (AgoPAMs), have also been shown to engage Gαs and β-arrestin signaling pathways, which can contribute to additional effects like the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6]
Comparative Analysis of GPR40 Agonists
The selectivity of a novel compound is best understood in the context of existing molecules. Below is a comparison of this compound with other known GPR40 agonists.
| Compound | Type | hGPR40 EC50 (nM) | hGPR40 Ki (nM) | Selectivity Notes |
| This compound | Presumed Agonist | Data not available | Data not available | To be determined |
| Fasiglifam (TAK-875) | Partial Agonist / Ago-allosteric modulator[7][8] | 14-72[7][9] | 38[7] | >10 µM for other FFA receptors.[7] Development terminated due to liver safety concerns.[10] |
| AMG-837 | Partial Agonist[11][12] | 142 (mouse islets)[12] | ~20-36 (inferred from competition assays)[13] | Highly selective over GPR41, GPR43, and GPR120.[11] |
| AM-1638 | Full Agonist (AgoPAM)[5] | Data not available | Data not available | Binds to an allosteric site.[5] |
| SCO-267 | Full Agonist (AgoPAM)[5] | More potent than AM-1638 and TAK-875 in Ca2+ mobilization assays.[5] | Data not available | Demonstrated good glucose-lowering efficacy at lower doses than TAK-875.[5] |
*EC50 (Half-maximal effective concentration) and Ki (inhibitor constant) values are measures of potency. Lower values indicate higher potency.
Experimental Protocols for Selectivity Validation
A multi-faceted approach is required to rigorously validate the selectivity of this compound for GPR40.
1. Primary Target Engagement: Radioligand Binding Assays
-
Objective: To determine the binding affinity of the test compound for GPR40 and its potential to displace known ligands.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR40 (e.g., CHO-K1 or HEK293).[13]
-
Incubate the membranes with a radiolabeled GPR40 ligand (e.g., [3H]AM-1638 or a labeled analog of TAK-875).[13]
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.[7]
-
Perform competition binding experiments against ligands known to bind to different sites (orthosteric vs. allosteric) to characterize the binding site.[13]
-
2. On-Target Functional Activity: Second Messenger Assays
-
Objective: To confirm that binding to GPR40 translates into receptor activation and to quantify the compound's potency and efficacy.
-
Methodology:
-
Calcium Mobilization Assay:
-
Use a cell line stably expressing GPR40 (e.g., HEK293 or CHO) and a calcium-sensitive fluorescent dye.[14]
-
Stimulate the cells with varying concentrations of the test compound.
-
Measure the resulting increase in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).[14]
-
Determine the EC50 value from the dose-response curve.
-
-
Inositol Monophosphate (IP-1) Accumulation Assay:
-
This assay provides a more stable readout of Gq activation than calcium flux.
-
Use a GPR40-expressing cell line and a commercially available IP-1 HTRF assay kit.
-
Incubate cells with the test compound for a longer duration (e.g., 30-60 minutes).[15][16]
-
Measure IP-1 accumulation to determine the EC50.
-
-
3. Off-Target Selectivity Screening
-
Objective: To assess the compound's activity against other related and unrelated biological targets to identify potential off-target effects.
-
Methodology:
-
Counter-screening against related receptors: Test the compound's activity in functional assays using cell lines expressing other free fatty acid receptors, such as GPR41, GPR43, and GPR120.[11] A selective compound should have significantly lower potency (high EC50) at these receptors.
-
Broad Panel Screening: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX) for screening against a large panel of GPCRs, ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM).[16][17][18] A low number of "hits" in this screen indicates high selectivity.
-
4. Confirmation in a Physiological System
-
Objective: To verify that the compound's activity is GPR40-dependent in a more physiologically relevant model.
-
Methodology:
-
Isolate pancreatic islets from both wild-type and GPR40 knockout (GPR40-/-) mice.[12][14]
-
Measure glucose-stimulated insulin secretion (GSIS) from these islets in the presence and absence of the test compound.
-
A selective GPR40 agonist should enhance GSIS in wild-type islets but have no effect in GPR40-/- islets.[12][14]
-
By following these experimental protocols and comparing the resulting data with that of established GPR40 agonists, researchers can build a comprehensive selectivity profile for this compound. This rigorous validation is crucial for advancing the compound in the drug development pipeline and for understanding its potential therapeutic window and off-target liabilities.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. allgenbio.com [allgenbio.com]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of several key phenoxyacetic acid derivatives. The information presented is collated from various experimental studies to aid in the understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Data Presentation: Comparative Pharmacokinetic Parameters in Rats
The following table summarizes the available pharmacokinetic parameters for selected phenoxyacetic acid derivatives in rats. These herbicides are rapidly and almost completely absorbed after an oral dose and are known to be highly bound to plasma proteins.[1]
| Compound | Half-life (t1/2) (h) | Volume of Distribution (Vd) | Clearance (CL) | Oral Bioavailability (F) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~1[2] | 0.013 L/h (K12) / 0.048 L/h (K21)[3] | Saturable elimination (Vmax = 3.45 mg/h; Km = 86 mg/l)[3] | High (rapidly absorbed)[1] |
| 4-Chloro-2-methylphenoxyacetic acid (MCPA) | ~6[2] | - | Renal clearance is a key elimination pathway[2] | High (rapidly absorbed)[1] |
| Mecoprop (MCPP) | - | - | - | - |
| Dichlorprop | - | - | Actively excreted by renal mechanisms | - |
| Fenoprop (2,4,5-TP) | - | - | - | - |
Experimental Protocols
The following sections detail a generalized experimental protocol for determining the pharmacokinetic parameters of phenoxyacetic acid derivatives in a rat model, based on common practices found in the literature.
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[4][5]
-
Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.[5]
-
Acclimatization: A suitable period of acclimatization is allowed before the commencement of the study.
-
Dosing:
-
Oral Administration: The test compound is typically dissolved in a suitable vehicle (e.g., water with a solubilizing agent) and administered via oral gavage at a specific dose.[4]
-
Intravenous Administration: For determining absolute bioavailability, a separate group of animals receives the compound intravenously, usually via the tail vein.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or via a cannula.[6] A typical sampling schedule might be 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours after administration.[6]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.
Analytical Method: LC-MS/MS for Plasma Concentration Determination
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is generally employed for the quantification of phenoxyacetic acid derivatives in plasma.[7][8][9][10]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma sample.[8]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A C18 reverse-phase column is typically used for separation. The mobile phase usually consists of a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation.[9][10]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. The transitions from the precursor ion to the product ion are specific for each analyte and internal standard, ensuring high selectivity and sensitivity.[8][9][10]
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of the analyte in the plasma samples is then determined from this calibration curve.
-
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters.[11]
-
Non-Compartmental Analysis (NCA): This method is used to calculate parameters such as:
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule.
-
Clearance (CL): Calculated as Dose/AUC.
-
Volume of Distribution (Vd): Calculated as CL/λz, where λz is the terminal elimination rate constant.
-
Half-life (t1/2): Calculated as 0.693/λz.[12]
-
Oral Bioavailability (F): Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100%.
-
Mandatory Visualization
Caption: Generalized workflow for a pharmacokinetic study of phenoxyacetic acid derivatives in rats.
Caption: Hypothetical signaling pathway affected by a phenoxyacetic acid derivative.
References
- 1. The pharmacokinetics of chlorinated phenoxy acid herbicides: a literature review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic modeling of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and in rabbit brain following single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ramazzini Institute 13-week study on glyphosate-based herbicides at human-equivalent dose in Sprague Dawley rats: study design and first in-life endpoints evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ramazzini Institute 13-week pilot study glyphosate-based herbicides administered at human-equivalent dose to Sprague Dawley rats: effects on development and endocrine system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and sensitive LC-MS/MS assay for the quantitation of deacetyl mycoepoxydiene in rat plasma with application to preclinical pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of In Vitro Findings for 2-[(2-methylphenoxy)methyl]benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the potential clinical relevance of in vitro findings for the compound 2-[(2-methylphenoxy)methyl]benzoic acid. Due to a lack of publicly available in vitro data for this specific molecule, this guide draws upon findings for structurally similar compounds, including other (methylphenoxy)benzoic acid derivatives and phenoxybenzoic acids, to infer potential biological activities and to propose a roadmap for its evaluation. The primary areas of potential clinical relevance identified for this class of compounds are oncology, inflammation, and infectious diseases.
Comparative Data on Structurally Related Compounds
To contextualize the potential of this compound, the following table summarizes in vitro data for analogous compounds. This highlights the kinds of data points necessary for a thorough evaluation.
| Compound/Alternative | Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀/MIC) | Reference |
| This compound | (Hypothetical Data) | MCF-7 (Breast Cancer) | Cytotoxicity | (Awaited) | N/A |
| (Hypothetical Data) | S. aureus | Antimicrobial | (Awaited) | N/A | |
| (Hypothetical Data) | COX-2 Enzyme | Anti-inflammatory | (Awaited) | N/A | |
| 4-(4-Cyano-2-methylphenoxy)benzoic acid | Cytotoxicity | Hep-G2 (Liver Cancer) | Cell Viability | >10 µg/mL | [1] |
| 4-(4-Cyano-2-methylphenoxy)benzoic acid | Antimicrobial | Bacterial and Fungal Strains | Growth Inhibition | Not specified | [1] |
| 5-(2-Methyl-5-nitrophenoxy)-2-nitrobenzoic acid | Kinase Inhibition | B-Raf | Enzyme Activity | Not specified | [2] |
| 3-Phenoxybenzoic acid (3-PBA) | Cytotoxicity | HepG2 (Liver Cancer) | Apoptosis | LC₅₀ = 1041.242 µM | [3] |
| New thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Antimicrobial | P. aeruginosa | MIC | 31.5 to 250 µg/mL | |
| Antimicrobial | Fungal cells | MIC | 15.6 to 62.5 µg/mL |
Experimental Protocols
Detailed methodologies for key in vitro assays relevant to the assessment of this compound are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no turbidity (visible growth) is observed.[5][6]
Protocol:
-
Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight and then dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[6]
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of a stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[5] A colorimetric indicator like resazurin can also be used to aid in the determination.[7]
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8] Inhibition of this reaction by the test compound indicates potential anti-inflammatory activity.
Protocol:
-
Reagent Preparation: Use a commercial COX (ovine or human) inhibitor screening assay kit. Prepare the assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's instructions.
-
Reaction Mixture: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well.
-
Compound Addition: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control and a known COX inhibitor (e.g., diclofenac) as a positive control.
-
Initiation of Reaction: Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Absorbance Measurement: Immediately read the absorbance at 590 nm using a plate reader at multiple time points.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vitro evaluation of this compound.
Caption: The Cyclooxygenase (COX) signaling pathway and potential point of inhibition.
Caption: Logical flow of the MTT assay for cell viability.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 8. academicjournals.org [academicjournals.org]
Safety Operating Guide
Personal protective equipment for handling 2-[(2-methylphenoxy)methyl]benzoic Acid
Essential Safety and Handling Guide for 2-[(2-methylphenoxy)methyl]benzoic Acid
This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper logistical management.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant Gloves | Compatible gloves, such as nitrile or neoprene, should be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[2] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron is mandatory to protect against skin contact.[2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood.[1] Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][4] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Dispensing : When weighing or transferring the solid material, do so in a manner that minimizes dust generation.[4] A powder-containment hood or a glove box is recommended for these operations.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure adequate mixing without generating aerosols.
-
Storage : Store the compound in a tightly closed container in a dry and well-ventilated place.[2]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[1][6] If irritation persists, seek medical attention.[6] |
| Inhalation | Remove the individual to fresh air at once.[1][6] If breathing is difficult, administer oxygen.[1][5] If breathing has stopped, perform artificial respiration.[6] Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting.[3][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[3][5] |
| Spill | For a small spill, ensure adequate ventilation and wear appropriate PPE.[5] Gently sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[5] Clean the spill area thoroughly. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[4]
-
Container Labeling : Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Storage of Waste : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain.[3][4]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
